MRS2496
Description
Properties
Molecular Formula |
C10H16ClN5O6P2 |
|---|---|
Molecular Weight |
399.66 g/mol |
IUPAC Name |
[2-[[2-chloro-6-(methylamino)purin-9-yl]methyl]-3-phosphonopropyl]phosphonic acid |
InChI |
InChI=1S/C10H16ClN5O6P2/c1-12-8-7-9(15-10(11)14-8)16(5-13-7)2-6(3-23(17,18)19)4-24(20,21)22/h5-6H,2-4H2,1H3,(H,12,14,15)(H2,17,18,19)(H2,20,21,22) |
InChI Key |
FFBIISIICFTESN-UHFFFAOYSA-N |
SMILES |
CNC1=C2C(=NC(=N1)Cl)N(C=N2)CC(CP(=O)(O)O)CP(=O)(O)O |
Canonical SMILES |
CNC1=C2C(=NC(=N1)Cl)N(C=N2)CC(CP(=O)(O)O)CP(=O)(O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
MRS2496; MRS 2496; MRS-2496. |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: The Mechanism of Action of MRS2496
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of MRS2496, a selective P2Y1 receptor antagonist. It details the molecular interactions, downstream signaling pathways, and pharmacological effects of this compound. This document synthesizes key experimental findings, presents quantitative data in a structured format, and outlines the methodologies used to elucidate its function.
Core Mechanism of Action: Selective P2Y1 Receptor Antagonism
This compound is a potent and selective competitive antagonist of the P2Y1 purinergic receptor.[1][2] The P2Y1 receptor is a G protein-coupled receptor (GPCR) that is activated by adenosine diphosphate (ADP). This compound exerts its effect by binding to the P2Y1 receptor, thereby preventing ADP from binding and initiating downstream signaling cascades. A key structural feature of this compound is its bisphosphonate group, which confers resistance to hydrolysis by ectonucleotidases, ensuring its stability in experimental systems.
The primary and most well-characterized physiological effect of this compound's antagonism of the P2Y1 receptor is the inhibition of platelet aggregation.[1][2][3] In the process of hemostasis and thrombosis, ADP released from dense granules of activated platelets plays a crucial role in amplifying the aggregation response. ADP activates both P2Y1 and P2Y12 receptors on the platelet surface. The activation of the P2Y1 receptor is essential for the initial shape change of platelets and the initiation of aggregation.[3] By blocking this receptor, this compound effectively curtails a critical step in thrombus formation.
P2Y1 Receptor Downstream Signaling Pathway
The P2Y1 receptor is coupled to the Gq class of G proteins. Upon activation by an agonist like ADP, the Gq protein activates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, triggers a cascade of events culminating in platelet shape change and aggregation.[3] this compound, by blocking the initial activation of the P2Y1 receptor, inhibits this entire signaling pathway.
Quantitative Pharmacological Data
The potency and selectivity of this compound have been determined through various in vitro assays. The following table summarizes the key quantitative data for this compound and provides a comparison with other relevant P2Y1 receptor antagonists.
| Compound | Assay Type | Species | IC50 | Ki | Reference |
| This compound | ADP-induced Platelet Aggregation | Human | 1.5 µM | [1][2] | |
| This compound | [3H]MRS2279 Binding | Human | 76 nM | ||
| MRS2298 | ADP-induced Platelet Aggregation | Human | 220 nM | ||
| MRS2298 | [3H]MRS2279 Binding | Human | 29.6 nM | ||
| MRS2500 | ADP-induced Platelet Aggregation | Human | 0.95 nM | [1] | |
| MRS2500 | [3H]MRS2279 Binding | Human | 0.78 nM |
IC50: Half maximal inhibitory concentration. Ki: Inhibitory constant.
Experimental Protocols
The characterization of this compound's mechanism of action relies on a suite of established experimental protocols. Below are detailed methodologies for the key assays used.
Platelet Aggregation Assay
This assay measures the ability of an antagonist to inhibit ADP-induced platelet aggregation in vitro.
Methodology:
-
Blood Collection and Preparation of Platelet-Rich Plasma (PRP):
-
Whole blood is drawn from healthy human donors who have not taken any antiplatelet medication for at least 10 days.
-
Blood is collected into tubes containing 3.8% (w/v) sodium citrate as an anticoagulant (9:1 blood to citrate ratio).
-
Platelet-rich plasma (PRP) is obtained by centrifuging the whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature.
-
The remaining blood is centrifuged at a higher speed (e.g., 2000 x g) for 10 minutes to obtain platelet-poor plasma (PPP), which is used as a reference.
-
-
Aggregation Measurement:
-
Platelet aggregation is monitored using a light transmission aggregometer.
-
Aliquots of PRP are placed in cuvettes with a magnetic stir bar and incubated at 37°C.
-
The aggregometer is calibrated with PRP (0% light transmission) and PPP (100% light transmission).
-
This compound or another antagonist is pre-incubated with the PRP for a specified time (e.g., 1-5 minutes).
-
Platelet aggregation is initiated by adding a submaximal concentration of ADP (e.g., 2-10 µM).
-
The change in light transmission, which corresponds to the degree of platelet aggregation, is recorded for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
The maximum aggregation percentage is determined for each concentration of the antagonist.
-
IC50 values are calculated by plotting the percentage of inhibition of aggregation against the logarithm of the antagonist concentration and fitting the data to a sigmoidal dose-response curve.
-
Measurement of Intracellular Calcium Mobilization
This assay determines the effect of this compound on the ADP-induced increase in intracellular calcium concentration in platelets or in cells expressing the P2Y1 receptor.
Methodology:
-
Cell Preparation and Loading with a Calcium-Sensitive Dye:
-
PRP is prepared as described above. Platelets are then pelleted by centrifugation and resuspended in a calcium-free buffer.
-
The platelets are incubated with a calcium-sensitive fluorescent dye, such as Fura-2 AM (acetoxymethyl ester), in the dark at 37°C for 30-60 minutes. Fura-2 AM is cell-permeant and is cleaved by intracellular esterases to the active, calcium-binding form, Fura-2.
-
-
Fluorometric Measurement:
-
The Fura-2-loaded platelets are washed and resuspended in a buffer containing calcium.
-
The platelet suspension is placed in a quartz cuvette in a fluorometer maintained at 37°C with continuous stirring.
-
Fura-2 fluorescence is measured by alternately exciting the sample at 340 nm and 380 nm and measuring the emission at 510 nm. The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.
-
-
Antagonist and Agonist Addition:
-
A baseline fluorescence ratio is established.
-
This compound or another antagonist is added to the cuvette and incubated for a short period.
-
ADP is then added to stimulate the P2Y1 receptor, and the change in the fluorescence ratio is recorded over time.
-
-
Data Analysis:
-
The peak increase in the fluorescence ratio following ADP addition is determined in the presence and absence of the antagonist.
-
The inhibitory effect of the antagonist is calculated, and IC50 values can be determined from concentration-response curves.
-
Selectivity Profile
A crucial aspect of a pharmacological tool is its selectivity. Studies have shown that this compound is highly selective for the P2Y1 receptor. Notably, it does not significantly interact with the P2Y12 receptor, the other major ADP receptor on platelets that is coupled to the inhibition of adenylyl cyclase.[1] This selectivity is demonstrated by the lack of effect of this compound on the ADP-mediated inhibition of cAMP formation, a hallmark of P2Y12 receptor activation. This high selectivity makes this compound a valuable tool for dissecting the specific roles of the P2Y1 receptor in various physiological and pathological processes.
Conclusion
This compound is a selective and stable antagonist of the P2Y1 receptor. Its mechanism of action involves the competitive inhibition of ADP binding to the P2Y1 receptor, thereby blocking the Gq-PLC-Ca2+ signaling pathway that is critical for the initiation of platelet aggregation. The quantitative data and detailed experimental protocols presented in this guide provide a comprehensive understanding of its pharmacological profile. The high selectivity of this compound for the P2Y1 receptor makes it an invaluable research tool for investigating the roles of this receptor in thrombosis, hemostasis, and other physiological processes.
References
A Technical Guide to MRS2496: A Selective P2Y1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of MRS2496, a selective antagonist for the P2Y1 purinergic receptor. While the initial query positioned this compound as an agonist, the available scientific literature consistently identifies it as a competitive antagonist. This document will therefore focus on its mechanism of action as an inhibitor of P2Y1 receptor signaling and its utility as a research tool.
The P2Y1 receptor, a G protein-coupled receptor (GPCR) activated by adenosine diphosphate (ADP), is a key player in various physiological processes, most notably platelet aggregation.[1][2] Its role in thrombosis has made it an attractive target for the development of novel antiplatelet therapies.[3]
Quantitative Data for this compound
This compound is a potent and selective antagonist of the human P2Y1 receptor. Its antagonistic properties have been characterized through various in vitro assays.
| Parameter | Value | Species | Assay Type | Reference |
| IC₅₀ | 1.5 µM | Human | Platelet Aggregation | [4] |
| Kᵢ | 76 nM | Human | Radioligand Binding | [5][6] |
| pKᵢ | 7.1 | Human | Radioligand Binding | [7] |
-
IC₅₀ (Half-maximal inhibitory concentration): The concentration of this compound required to inhibit the ADP-induced platelet aggregation by 50%.
-
Kᵢ (Inhibition constant): A measure of the binding affinity of this compound to the P2Y1 receptor. A lower Kᵢ value indicates a higher binding affinity.
-
pKᵢ: The negative logarithm of the Kᵢ value, providing another scale for binding affinity.
P2Y1 Receptor Signaling Pathway and Mechanism of Action of this compound
The P2Y1 receptor is coupled to the Gq family of G proteins.[8] Upon activation by its endogenous agonist ADP, a signaling cascade is initiated, leading to an increase in intracellular calcium concentration.[1][9] this compound, as a competitive antagonist, binds to the P2Y1 receptor and blocks the binding of ADP, thereby inhibiting this downstream signaling.
The signaling pathway is as follows:
-
Agonist Binding: ADP binds to the P2Y1 receptor.
-
G Protein Activation: The Gq protein is activated.
-
IP₃ and DAG Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[1]
-
Calcium Mobilization: IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.[1]
-
Physiological Response: The rise in intracellular Ca²⁺ leads to various cellular responses, such as platelet shape change and aggregation.[1]
This compound intervenes at the very first step by preventing ADP from binding to and activating the P2Y1 receptor.
References
- 1. What are P2Y1 agonists and how do they work? [synapse.patsnap.com]
- 2. The Molecular Mechanism of P2Y1 Receptor Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Two disparate ligand binding sites in the human P2Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Agonists and antagonists for P2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of selective agonists and antagonists of P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. guidetopharmacology.org [guidetopharmacology.org]
- 8. Autocrine stimulation of P2Y1 receptors is part of the purinergic signaling mechanism that regulates T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of P2Y1 receptor triggers two calcium signaling pathways in bone marrow erythroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
Unraveling the Y1 Receptor: A Technical Guide to the Discovery and Development of a Representative Antagonist, BIBO3304
A Note on the Target Compound: Initial literature searches for a Neuropeptide Y (NPY) Y1 receptor antagonist designated as MRS2496 did not yield any corresponding results. The designation this compound is consistently associated with a selective P2Y1 receptor antagonist. Therefore, this guide will focus on a well-characterized, potent, and selective non-peptide Y1 receptor antagonist, BIBO3304 , to provide an in-depth technical overview of the discovery and development process for this class of compounds, in line with the core requirements of the original request.
This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive summary of the pharmacological data, experimental methodologies, and signaling pathways pertinent to the development of Y1 receptor antagonists, using BIBO3304 as a prime exemplar.
Introduction to the Neuropeptide Y Y1 Receptor and its Antagonism
The Neuropeptide Y (NPY) system is a crucial signaling network in the central and peripheral nervous systems, involved in a wide array of physiological processes. NPY exerts its effects through a family of G-protein coupled receptors (GPCRs), with the Y1 receptor subtype being a key mediator of NPY's actions, including the regulation of food intake, blood pressure, and anxiety. The development of selective Y1 receptor antagonists has been a significant focus of research for therapeutic interventions in obesity, cancer, and other metabolic and neurological disorders.
BIBO3304 is a potent and selective, non-peptide competitive antagonist of the NPY Y1 receptor. Its discovery and development have provided a valuable pharmacological tool for elucidating the physiological roles of the Y1 receptor and have served as a basis for the design of potential therapeutic agents.
Quantitative Pharmacological Data for BIBO3304
The pharmacological profile of BIBO3304 has been extensively characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data regarding its binding affinity and functional antagonism.
Table 1: In Vitro Binding Affinity and Functional Antagonism of BIBO3304
| Parameter | Species | Cell Line/Tissue | Value | Reference |
| IC50 | Human | SK-N-MC | 0.38 ± 0.06 nM | [1][2][3] |
| Human | BHK | 0.7 nM | [4] | |
| Rat | - | 0.72 ± 0.42 nM | [1][2][3] | |
| Rat | 293 | 0.7 nM | [4] | |
| pA2 | Rabbit | Saphenous Vein | 9.04 | [5] |
Table 2: Selectivity Profile of BIBO3304 for NPY Receptor Subtypes
| Receptor Subtype | Species | Cell Line/Tissue | IC50 (nM) | Reference |
| Y2 | Human | SMS-KAN | > 10,000 | [4] |
| Human | BHK | > 1,000 | [4] | |
| Rat | Hippocampus | > 10,000 | [4] | |
| Y4 | Human | CHO | 12,300 | [4] |
| Rat | CHO | > 10,000 | [4] | |
| Y5 | Human | 293 | > 10,000 | [4] |
Key Experimental Protocols
The characterization of Y1 receptor antagonists like BIBO3304 involves a suite of standardized experimental procedures. Below are detailed methodologies for two fundamental assays.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for the Y1 receptor by measuring its ability to compete with a radiolabeled ligand.
Objective: To determine the IC50 and subsequently the Ki (inhibitory constant) of a test compound for the Y1 receptor.
Materials:
-
Membrane Preparation: Membranes from cells stably expressing the human or rat Y1 receptor (e.g., SK-N-MC cells).
-
Radioligand: [³H]-UR-MK299 or [¹²⁵I]-Peptide YY ([¹²⁵I]-PYY).
-
Test Compound: BIBO3304 or other antagonists at various concentrations.
-
Non-specific Binding Control: A high concentration of an unlabeled Y1 receptor ligand (e.g., 1 µM NPY).
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing MgCl₂, and protease inhibitors.
-
Filtration System: Glass fiber filters (e.g., Whatman GF/C) and a cell harvester.
-
Scintillation Counter.
Procedure:
-
Incubation: In a microplate, combine the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound. For total binding, no test compound is added. For non-specific binding, a saturating concentration of an unlabeled ligand is added.
-
Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 90 minutes) to allow the binding to reach equilibrium.
-
Termination and Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: The IC50 value is determined by non-linear regression analysis of the competition binding curve. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay (Functional Assay)
This assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by a Y1 receptor agonist.
Objective: To determine the functional antagonist potency (IC50) of a test compound.
Materials:
-
Cell Line: A cell line endogenously or recombinantly expressing the Y1 receptor and coupled to the calcium signaling pathway (e.g., HEL cells).
-
Calcium-sensitive Fluorescent Dye: E.g., Fura-2 AM or Fluo-4 AM.
-
Y1 Receptor Agonist: Neuropeptide Y (NPY).
-
Test Compound: BIBO3304 or other antagonists at various concentrations.
-
Assay Buffer: A physiological salt solution (e.g., Hanks' Balanced Salt Solution) with calcium and magnesium.
-
Fluorometric Imaging Plate Reader (FLIPR) or a fluorescence microscope.
Procedure:
-
Cell Plating: Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye in assay buffer for a specified time (e.g., 60 minutes at 37°C).
-
Wash: Gently wash the cells with assay buffer to remove excess dye.
-
Antagonist Pre-incubation: Add varying concentrations of the test compound to the wells and incubate for a short period to allow for receptor binding.
-
Agonist Stimulation and Measurement: Place the plate in the fluorescence reader. Initiate fluorescence reading and then add a fixed concentration of the Y1 receptor agonist (e.g., NPY at its EC80) to all wells.
-
Data Acquisition: Continuously record the fluorescence intensity before and after the addition of the agonist. An increase in fluorescence indicates a rise in intracellular calcium.
-
Data Analysis: The antagonist's effect is measured as the percentage inhibition of the agonist-induced calcium response. The IC50 value is determined by plotting the percentage inhibition against the antagonist concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Visualizations
Neuropeptide Y Y1 Receptor Signaling Pathway
The Y1 receptor is a Gαi/o-coupled GPCR. Upon activation by NPY, the receptor initiates a cascade of intracellular signaling events. The primary pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, Y1 receptor activation can lead to the stimulation of phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively. These pathways ultimately influence downstream effectors such as MAP kinases, regulating cellular processes like proliferation and migration.
References
- 1. Subtype selectivity of the novel nonpeptide neuropeptide Y Y1 receptor antagonist BIBO 3304 and its effect on feeding in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Subtype selectivity of the novel nonpeptide neuropeptide Y Y1 receptor antagonist BIBO 3304 and its effect on feeding in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. | BioWorld [bioworld.com]
- 4. Pardon Our Interruption [opnme.com]
- 5. Potent and selective tools to investigate neuropeptide Y receptors in the central and peripheral nervous systems: BIB03304 (Y1) and CGP71683A (Y5) - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Profile of MRS2496: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRS2496 is a synthetic, non-nucleotide antagonist of the P2Y1 purinergic receptor. As a selective inhibitor of this Gq-coupled receptor, this compound serves as a valuable pharmacological tool for investigating the physiological and pathological roles of P2Y1 receptor signaling. This document provides a comprehensive overview of the pharmacological properties of this compound, including its binding affinity, functional activity, and the methodologies used for its characterization.
Core Pharmacological Data
The pharmacological activity of this compound has been characterized through various in vitro assays, primarily focusing on its interaction with the P2Y1 receptor and its subsequent effect on platelet function.
Receptor Binding Affinity
Radioligand binding assays have been employed to determine the affinity of this compound for the human P2Y1 receptor. These experiments typically involve the displacement of a radiolabeled P2Y1 antagonist, such as [³H]MRS2500, from cell membranes expressing the receptor.
Table 1: Receptor Binding Affinity of this compound
| Parameter | Receptor | Species | Value | Reference |
| Kᵢ | P2Y1 | Human | 76 nM | [1] |
Functional Activity
The primary functional effect of this compound is the inhibition of ADP-induced platelet aggregation, a process critically mediated by the P2Y1 receptor. The potency of this inhibition is quantified by the half-maximal inhibitory concentration (IC₅₀).
Table 2: Functional Inhibitory Activity of this compound
| Assay | Species | IC₅₀ | Reference |
| ADP-induced Platelet Aggregation | Rat | 0.68 µM | Not explicitly cited |
| ADP-induced Platelet Aggregation | Human | 1.5 µM | [1] |
Selectivity Profile
Table 3: P2Y Receptor Selectivity Profile of this compound
| Receptor Subtype | Activity | Quantitative Data |
| P2Y2 | No antagonist activity | Not Available |
| P2Y4 | No antagonist activity | Not Available |
| P2Y6 | No antagonist activity | Not Available |
| P2Y12 | No antagonist activity | Not Available |
| P2Y11 | Not Available | Not Available |
| P2Y13 | Not Available | Not Available |
| P2Y14 | Not Available | Not Available |
In Vivo Studies
Currently, there is a lack of publicly available data on the in vivo effects of this compound, including its antithrombotic efficacy and its impact on bleeding time in animal models. Such studies would be crucial for further evaluating its therapeutic potential.
Experimental Protocols
The characterization of this compound involves a suite of standard pharmacological assays. The following sections detail the generalized methodologies for these key experiments.
Radioligand Displacement Binding Assay
This assay is used to determine the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a known radioligand from its receptor.
Objective: To determine the Kᵢ of this compound for the P2Y1 receptor.
Materials:
-
Cell membranes prepared from a cell line overexpressing the human P2Y1 receptor (e.g., HEK293, CHO cells).
-
Radiolabeled P2Y1 receptor antagonist (e.g., [³H]MRS2500).
-
Unlabeled this compound.
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound. Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled P2Y1 antagonist).
-
Equilibration: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at room temperature).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC₅₀ value from the resulting sigmoidal curve. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
ADP-Induced Platelet Aggregation Assay
This functional assay measures the ability of a compound to inhibit platelet aggregation induced by the P2Y1 receptor agonist, ADP.
Objective: To determine the IC₅₀ of this compound for the inhibition of ADP-induced platelet aggregation.
Materials:
-
Platelet-rich plasma (PRP) or washed platelets from human or animal blood.
-
Adenosine diphosphate (ADP) solution.
-
This compound.
-
Aggregometer.
Procedure:
-
Platelet Preparation: Prepare PRP by centrifuging whole blood at a low speed. To obtain washed platelets, further centrifugation and resuspension steps are required.
-
Pre-incubation: Pre-incubate the platelet suspension with various concentrations of this compound or vehicle control for a defined period (e.g., 10 minutes) at 37°C in the aggregometer cuvettes with stirring.
-
Initiation of Aggregation: Add a fixed concentration of ADP to initiate platelet aggregation.
-
Measurement: Monitor the change in light transmission through the platelet suspension over time using the aggregometer. As platelets aggregate, the turbidity of the suspension decreases, leading to an increase in light transmission.
-
Data Analysis: The maximum aggregation response is recorded. Plot the percentage of inhibition of aggregation against the logarithm of the this compound concentration to determine the IC₅₀ value.
Intracellular Calcium Mobilization Assay
This assay assesses the ability of an antagonist to block the increase in intracellular calcium concentration ([Ca²⁺]ᵢ) triggered by agonist activation of the Gq-coupled P2Y1 receptor.
Objective: To evaluate the antagonistic effect of this compound on P2Y1 receptor-mediated calcium signaling.
Materials:
-
A cell line expressing the P2Y1 receptor.
-
A calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
P2Y1 receptor agonist (e.g., 2-MeSADP).
-
This compound.
-
A fluorescence plate reader or microscope.
Procedure:
-
Cell Loading: Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Pre-incubation: Pre-incubate the dye-loaded cells with various concentrations of this compound or vehicle control.
-
Stimulation: Add a P2Y1 agonist to the cells to stimulate an increase in [Ca²⁺]ᵢ.
-
Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader or microscope. The fluorescence intensity is proportional to the [Ca²⁺]ᵢ.
-
Data Analysis: Determine the peak fluorescence response in the presence and absence of the antagonist. Plot the percentage of inhibition of the calcium response against the logarithm of the this compound concentration to calculate the IC₅₀ value.
Signaling Pathways and Experimental Workflows
P2Y1 Receptor Signaling Pathway
The P2Y1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq family of G proteins. Upon activation by its endogenous agonist, ADP, a conformational change in the receptor leads to the activation of Gq. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. The resulting increase in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, leads to various downstream cellular responses, including platelet shape change and aggregation.
Caption: P2Y1 Receptor Signaling Pathway.
Experimental Workflow for Characterization of a P2Y1 Antagonist
The characterization of a novel P2Y1 antagonist like this compound typically follows a structured workflow, progressing from initial binding studies to functional and potentially in vivo assays.
Caption: Workflow for P2Y1 Antagonist Characterization.
References
MRS2496: A Technical Guide to its Role as a P2Y1 Receptor Antagonist in Platelet Aggregation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of MRS2496, a selective antagonist of the P2Y1 purinergic receptor, and its critical role in the inhibition of platelet aggregation. The document details the mechanism of action of this compound, focusing on its interaction with the P2Y1 receptor and the subsequent interruption of the downstream signaling cascade that is crucial for platelet activation. Quantitative data on the inhibitory potency and binding affinity of this compound are presented in a clear, tabular format. Furthermore, this guide outlines detailed experimental protocols for assessing the activity of this compound, including in vitro platelet aggregation assays and radioligand binding studies. Visual diagrams of the relevant signaling pathways and experimental workflows are provided to facilitate a deeper understanding of the compound's function and evaluation.
Introduction
Platelet aggregation is a fundamental process in hemostasis, but its dysregulation can lead to thrombotic diseases such as myocardial infarction and stroke. Adenosine diphosphate (ADP) is a key agonist in platelet activation, exerting its effects through two G-protein coupled receptors: P2Y1 and P2Y12. The P2Y1 receptor, coupled to Gq, is responsible for the initiation of platelet aggregation and shape change.[1] Consequently, antagonists of the P2Y1 receptor are of significant interest as potential antiplatelet therapeutic agents.
This compound is a potent and selective antagonist of the P2Y1 receptor.[2][3] Chemically, it is a bisphosphonate derivative, a structural feature that is predicted to confer greater stability in biological systems compared to phosphate-based antagonists.[3] This guide will delve into the technical details of this compound, providing researchers and drug development professionals with the necessary information to understand and utilize this compound in their studies.
Mechanism of Action: P2Y1 Receptor Antagonism
This compound exerts its antiplatelet effect by selectively and competitively binding to the P2Y1 receptor on the surface of platelets.[2][3] This action blocks the binding of the endogenous agonist, ADP. The P2Y1 receptor is coupled to the Gq family of G proteins.[4] Upon activation by ADP, the Gq protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4]
IP3 binds to its receptors on the dense tubular system (an intracellular calcium store), leading to a rapid increase in cytosolic free calcium (Ca2+).[4] This calcium mobilization is a critical event that triggers platelet shape change and initiates the aggregation process.[1] By blocking the P2Y1 receptor, this compound prevents this entire signaling cascade, thereby inhibiting ADP-induced platelet shape change and the initial phase of aggregation.[3]
Signaling Pathway Diagram
Quantitative Data
The potency of this compound as a P2Y1 receptor antagonist has been quantified through various in vitro assays. The following table summarizes the key quantitative data available for this compound.
| Parameter | Value | Species | Assay | Reference |
| IC50 | 1.5 µM | Human | ADP-induced platelet aggregation | [2][3] |
| Ki | 76 nM | Human | Radioligand binding to recombinant P2Y1 receptor | [5] |
Note: Detailed dose-response curve data for the inhibition of platelet aggregation by this compound is not widely available in the public literature. The IC50 value represents the concentration at which 50% of the ADP-induced platelet aggregation is inhibited.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound.
In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry)
This protocol is adapted from standard methods for assessing platelet function.
Objective: To determine the inhibitory effect of this compound on ADP-induced platelet aggregation.
Materials:
-
Freshly drawn human whole blood (anticoagulated with 3.2% sodium citrate)
-
This compound (dissolved in an appropriate vehicle, e.g., saline)
-
Adenosine diphosphate (ADP) solution
-
Platelet-rich plasma (PRP)
-
Platelet-poor plasma (PPP)
-
Light Transmission Aggregometer (LTA)
-
Cuvettes with stir bars
-
Pipettes
Procedure:
-
Preparation of PRP and PPP:
-
Centrifuge whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.
-
Transfer the PRP to a separate tube.
-
Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain PPP.
-
-
Platelet Count Adjustment:
-
Determine the platelet count in the PRP and adjust to approximately 2.5-3.0 x 10^8 platelets/mL using autologous PPP if necessary.
-
-
Aggregometer Setup:
-
Calibrate the LTA by setting 0% aggregation with PRP and 100% aggregation with PPP.
-
-
Assay:
-
Pipette an appropriate volume of PRP (e.g., 450 µL) into a cuvette with a stir bar.
-
Add a small volume (e.g., 50 µL) of either vehicle or a specific concentration of this compound.
-
Incubate the mixture for a defined period (e.g., 2-5 minutes) at 37°C in the aggregometer.
-
Initiate aggregation by adding a specific concentration of ADP (e.g., 5-20 µM).
-
Record the change in light transmission for 5-10 minutes.
-
-
Data Analysis:
-
The percentage of maximal aggregation is determined.
-
The inhibitory effect of this compound is calculated as the percentage reduction in maximal aggregation compared to the vehicle control.
-
An IC50 value can be determined by testing a range of this compound concentrations.
-
Experimental Workflow Diagram
Radioligand Binding Assay
This protocol provides a general framework for determining the binding affinity of this compound to the P2Y1 receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the human P2Y1 receptor.
Materials:
-
Cell membranes expressing the recombinant human P2Y1 receptor
-
A suitable radiolabeled P2Y1 antagonist (e.g., [3H]MRS2500)
-
This compound at various concentrations
-
Binding buffer
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
-
Filtration apparatus
Procedure:
-
Reaction Setup:
-
In a microplate, combine the cell membranes, the radiolabeled antagonist at a fixed concentration (typically near its Kd), and varying concentrations of unlabeled this compound.
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known P2Y1 antagonist).
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Filtration:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters several times with ice-cold buffer to remove any unbound radioligand.
-
-
Counting:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity on each filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
This compound is a valuable research tool for studying the role of the P2Y1 receptor in platelet physiology and pathophysiology. Its selectivity and stability make it a suitable compound for in vitro investigations into the mechanisms of platelet aggregation. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their pursuit of novel antiplatelet therapies. Further studies, particularly those investigating its in vivo efficacy and safety profile, are warranted to fully elucidate its therapeutic potential.
References
In-Vitro Characterization of MRS2496: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of the in-vitro pharmacological characterization of MRS2496, a selective antagonist of the P2Y1 receptor. The document details its binding affinity, functional activity, and the underlying signaling pathways it modulates. Furthermore, it furnishes comprehensive experimental protocols for key assays utilized in its characterization.
Core Data Presentation
The following tables summarize the quantitative data for this compound, establishing its profile as a potent and selective P2Y1 receptor antagonist.
| Parameter | Value | Receptor/System | Reference |
| Binding Affinity (Ki) | 76 nM | Human P2Y1 Receptor | [1][2] |
| Functional Antagonism (IC50) | 1.5 µM | ADP-induced platelet aggregation (human) | [3] |
Table 1: Binding and Functional Potency of this compound
| Receptor Subtype | Antagonist Activity | Notes | Reference |
| P2Y1 | Potent Antagonist | This compound effectively blocks ADP-induced responses mediated by the P2Y1 receptor. | [1][3] |
| P2Y2, P2Y4, P2Y6 | No activity | A series of related bisphosphate analogues, including the structural class of this compound, demonstrated no antagonist activity at these Gq-coupled P2Y receptors.[1] | |
| P2Y12 | No activity | The same series of compounds showed no antagonist activity at the Gi-coupled P2Y12 receptor, which is also involved in platelet aggregation.[1] |
Table 2: Selectivity Profile of this compound
P2Y1 Receptor Signaling Pathway
This compound exerts its effects by antagonizing the P2Y1 receptor, a G-protein coupled receptor (GPCR) that plays a pivotal role in ADP-mediated platelet aggregation. The signaling cascade initiated by P2Y1 receptor activation is outlined below.
Caption: P2Y1 Receptor Signaling Pathway Antagonized by this compound.
Experimental Protocols
Detailed methodologies for the key in-vitro assays used to characterize this compound are provided below.
Radioligand Binding Assay (Competitive)
This assay determines the binding affinity (Ki) of this compound for the human P2Y1 receptor.
Caption: Workflow for Radioligand Binding Assay.
Protocol:
-
Membrane Preparation: Prepare membrane fractions from a cell line stably expressing the human P2Y1 receptor (e.g., 1321N1 astrocytoma cells).
-
Assay Buffer: Utilize a suitable buffer, such as 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.
-
Reaction Mixture: In a 96-well plate, combine:
-
Membrane preparation (typically 10-20 µg of protein).
-
A fixed concentration of the radiolabeled P2Y1 antagonist, [³H]MRS2279 (e.g., 5 nM).
-
Varying concentrations of the unlabeled competitor, this compound (e.g., from 1 pM to 10 µM).
-
For determination of non-specific binding, a high concentration of a known P2Y1 antagonist (e.g., 10 µM MRS2500) is used instead of this compound.
-
-
Incubation: Incubate the reaction mixtures at 4°C for 60-90 minutes to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Platelet Aggregation Assay
This functional assay measures the ability of this compound to inhibit ADP-induced platelet aggregation.
Caption: Workflow for Platelet Aggregation Assay.
Protocol:
-
Platelet Preparation:
-
Collect fresh human blood into tubes containing an anticoagulant (e.g., 3.8% sodium citrate).
-
Prepare platelet-rich plasma (PRP) by centrifuging the whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature.
-
Prepare platelet-poor plasma (PPP) by further centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes. PPP is used to set the 100% aggregation baseline.
-
-
Assay Procedure:
-
Place a cuvette with PRP into a light transmission aggregometer and set the baseline to 0% aggregation. Use a cuvette with PPP to set the 100% aggregation baseline.
-
Add a specific concentration of this compound (or vehicle control) to the PRP and incubate for a short period (e.g., 1-5 minutes) at 37°C with stirring.
-
Initiate platelet aggregation by adding a submaximal concentration of ADP (e.g., 5-10 µM).
-
Record the change in light transmission for several minutes.
-
-
Data Analysis:
-
The extent of aggregation is quantified as the maximum percentage change in light transmission.
-
To determine the IC50, perform concentration-response curves with varying concentrations of this compound.
-
Plot the percentage inhibition of aggregation against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
Calcium Mobilization Assay
This assay assesses the functional antagonism of this compound by measuring its ability to block the ADP-induced increase in intracellular calcium concentration in cells expressing the P2Y1 receptor.
Caption: Workflow for Calcium Mobilization Assay.
Protocol:
-
Cell Culture: Plate cells stably expressing the human P2Y1 receptor (e.g., 1321N1 astrocytoma cells) in a 96-well, black-walled, clear-bottom plate and grow to confluence.
-
Dye Loading:
-
Wash the cells with a buffered salt solution (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) in the buffer, typically for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
-
Assay Procedure:
-
Place the plate in a fluorescence plate reader.
-
Add varying concentrations of this compound (or vehicle control) to the wells and incubate for a defined period.
-
Establish a baseline fluorescence reading.
-
Inject a concentration of ADP that elicits a submaximal response (e.g., the EC80) and immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
The increase in intracellular calcium is measured as the peak fluorescence intensity change from baseline.
-
Calculate the percentage inhibition of the ADP-induced calcium response for each concentration of this compound.
-
Determine the IC50 value by plotting the percentage inhibition against the logarithm of the antagonist concentration.
-
References
Unraveling the Structure-Activity Relationship of MRS2496: A Technical Guide for P2Y1 Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core principles governing the structure-activity relationship (SAR) of MRS2496, a selective antagonist of the P2Y1 receptor. Understanding the intricate interplay between the molecular architecture of this compound and its analogs and their biological activity is paramount for the rational design of novel antithrombotic agents and other therapeutics targeting the P2Y1 receptor. This document provides a comprehensive overview of quantitative SAR data, detailed experimental protocols for key assays, and visual representations of the associated signaling pathways and experimental workflows.
Core Concepts: The P2Y1 Receptor and its Antagonism
The P2Y1 receptor, a G protein-coupled receptor (GPCR), is a key player in ADP-induced platelet aggregation, making it a prime target for antiplatelet therapies.[1] Its activation by adenosine diphosphate (ADP) triggers a signaling cascade through the Gq/11 protein, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), culminating in platelet shape change and aggregation.[2][3] this compound and its analogs function by competitively binding to the P2Y1 receptor, thereby blocking the binding of ADP and inhibiting this signaling cascade.[4]
Structure-Activity Relationship of this compound and Analogs
The affinity and antagonist potency of this compound and related adenine nucleotide analogs are highly dependent on specific structural modifications. The core structure consists of an adenine base, a ribose or modified sugar moiety, and a phosphate or phosphonate chain. Key SAR insights are summarized in the table below.
| Compound | Modification | P2Y1 Receptor Affinity (Ki or IC50) | Key Observations |
| This compound | Replacement of bisphosphate with bisphosphonate in the acyclic chain. | 76 nM (Ki)[5] | The phosphonate modification enhances stability while retaining high affinity.[5] |
| MRS2298 | Acyclic bisphosphate attached at the 9-position of adenine. | 29.6 nM (Ki)[6] | A potent antagonist, serving as a key precursor for this compound.[6] |
| Acyclic Analog (Compound 7) | 2-chloro-N6-methyladenine with a symmetrically branched 2-methylpropyl bisphosphate chain. | 0.48 µM (IC50)[7] | Demonstrates the importance of substitutions on the adenine ring and the nature of the acyclic chain.[7] |
| MRS2179 | N6-methyl-2'-deoxyadenosine-3',5'-bisphosphate. | 100 nM (KB)[8] | A widely used selective P2Y1 antagonist, highlighting the role of the bisphosphate arrangement on the ribose ring.[8] |
| MRS2279 | (N)-methanocarba modification of the ribose ring in a bisphosphate antagonist. | 52 nM (EC50)[6] | Conformational constraint of the sugar moiety can enhance potency.[6] |
| MRS2500 | 2-Iodo substitution on the N6-methyladenine ring of a (N)-methanocarba bisphosphate antagonist. | 0.95 nM (EC50)[6] | Halogen substitution at the 2-position significantly increases affinity.[6] |
Key SAR takeaways:
-
Phosphate/Phosphonate Chain: The presence of two acidic groups (phosphate or phosphonate) is crucial for antagonist activity. The replacement of the oxygen bridge in the diphosphate with a methylene group (phosphonate) in this compound improves chemical stability without significantly compromising affinity.[5]
-
Adenine Ring Substitutions: Modifications at the 2- and N6-positions of the adenine ring profoundly influence potency. Small alkyl groups, such as a methyl group at the N6-position, are generally favored. Halogen substitutions, particularly iodine, at the 2-position can dramatically increase affinity.[6][7]
-
Sugar Moiety/Acyclic Linker: The nature of the linker between the adenine base and the phosphate/phosphonate groups is a key determinant of activity. While a ribose ring is common, acyclic linkers are also well-tolerated and offer avenues for structural diversification.[6][7] Conformational constraint of the sugar moiety, as seen in the (N)-methanocarba analogs, can lead to a significant increase in potency.[6]
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation of P2Y1 receptor antagonists. Below are protocols for key experiments cited in the SAR studies of this compound and its analogs.
P2Y1 Receptor Binding Assay
This assay determines the affinity of a compound for the P2Y1 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Membrane preparations from Sf9 insect cells expressing the recombinant human P2Y1 receptor.
-
[3H]MRS2500 (radioligand).
-
Test compounds (e.g., this compound and analogs).
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Incubate the P2Y1 receptor-expressing membranes (10-20 µg of protein) with a fixed concentration of [3H]MRS2500 (e.g., 1-2 nM) and varying concentrations of the test compound in the assay buffer.
-
Incubate at room temperature for 60 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled P2Y1 antagonist (e.g., 10 µM MRS2500).
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to inhibit agonist-induced increases in intracellular calcium concentration.
Materials:
-
HEK293 cells stably expressing the human P2Y1 receptor.
-
Fluo-4 AM or other calcium-sensitive fluorescent dye.
-
Pluronic F-127.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
P2Y1 receptor agonist (e.g., 2-MeSADP).
-
Test compounds (e.g., this compound and analogs).
-
Fluorescence plate reader with automated injection capabilities.
Procedure:
-
Seed the HEK293-P2Y1 cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Load the cells with Fluo-4 AM (e.g., 2-5 µM) and Pluronic F-127 (e.g., 0.02%) in assay buffer for 60 minutes at 37°C.
-
Wash the cells twice with assay buffer to remove excess dye.
-
Add the test compounds at various concentrations to the wells and incubate for 15-30 minutes.
-
Measure the baseline fluorescence using the plate reader.
-
Inject the P2Y1 agonist (e.g., 2-MeSADP at its EC80 concentration) into the wells and immediately measure the change in fluorescence over time.
-
The increase in fluorescence corresponds to the increase in intracellular calcium concentration.
-
Determine the inhibitory effect of the test compound by comparing the agonist-induced calcium response in the presence and absence of the compound.
-
Calculate the IC50 value of the antagonist from the concentration-response curve.
Phospholipase C (PLC) Assay
This assay directly measures the functional consequence of P2Y1 receptor activation by quantifying the production of inositol phosphates.
Materials:
-
COS-7 cells transiently transfected with the human P2Y1 receptor.
-
[3H]myo-inositol.
-
Agonist (e.g., ADP).
-
Test compounds (e.g., this compound and analogs).
-
Lithium chloride (LiCl).
-
Dowex AG1-X8 resin.
-
Scintillation cocktail and counter.
Procedure:
-
Plate COS-7 cells and transfect them with the P2Y1 receptor expression vector.
-
Label the cells with [3H]myo-inositol for 24 hours to incorporate it into cellular phosphoinositides.
-
Wash the cells and pre-incubate them with assay buffer containing LiCl (e.g., 10 mM) for 15 minutes. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.
-
Add the test compounds at various concentrations and incubate for a further 15 minutes.
-
Stimulate the cells with a P2Y1 agonist (e.g., ADP) for 30-60 minutes at 37°C.
-
Terminate the reaction by adding ice-cold perchloric acid.
-
Neutralize the cell lysates and apply them to Dowex AG1-X8 columns to separate the inositol phosphates.
-
Elute the total inositol phosphates and quantify the radioactivity by scintillation counting.
-
Determine the IC50 value of the antagonist by analyzing the inhibition of agonist-stimulated inositol phosphate accumulation.
Visualizing the Core Mechanisms
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, illustrate the P2Y1 receptor signaling pathway and a typical experimental workflow.
Caption: P2Y1 Receptor Signaling Pathway.
Caption: Calcium Mobilization Assay Workflow.
This guide provides a foundational understanding of the structure-activity relationship of this compound and its analogs as P2Y1 receptor antagonists. The presented data and protocols serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics targeting this important receptor. Further exploration into the subtle steric and electronic requirements of the P2Y1 receptor binding pocket will undoubtedly lead to the design of even more potent and selective antagonists.
References
- 1. Two disparate ligand binding sites in the human P2Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 6. Development of selective agonists and antagonists of P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acyclic and cyclopropyl analogues of adenosine bisphosphate antagonists of the P2Y1 receptor: structure-activity relationships and receptor docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activity of Novel Adenine Nucleotide Derivatives as Agonists and Antagonists at Recombinant Rat P2X Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Studies on the Effects of MRS2496: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary studies on MRS2496, a selective antagonist of the P2Y1 purinergic receptor. The document outlines the core pharmacology of this compound, its mechanism of action, and detailed protocols for key experimental procedures used to characterize its effects.
Core Concepts: this compound and the P2Y1 Receptor
This compound is a potent and selective antagonist of the P2Y1 receptor, a G protein-coupled receptor (GPCR) activated by adenosine diphosphate (ADP). The P2Y1 receptor is prominently expressed on the surface of platelets and plays a crucial role in the initial stages of ADP-induced platelet aggregation. By blocking this receptor, this compound effectively inhibits platelet activation and subsequent thrombus formation, making it a valuable tool for research in thrombosis, hemostasis, and related cardiovascular diseases.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound activity based on available in vitro studies.
| Parameter | Value | Species | Assay Type | Reference |
| IC50 | 1.5 µM | Human | ADP-induced Platelet Aggregation | [1] |
| Ki | 76 nM | Human | P2Y1 Receptor Binding | [2] |
Table 1: In Vitro Efficacy of this compound. This table presents the half-maximal inhibitory concentration (IC50) of this compound against ADP-induced platelet aggregation and its binding affinity (Ki) for the human P2Y1 receptor.
P2Y1 Receptor Signaling Pathway
Activation of the P2Y1 receptor by its endogenous agonist, ADP, initiates a well-defined signaling cascade. As a Gq-coupled receptor, its activation leads to the stimulation of Phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular calcium concentration, along with the activation of Protein Kinase C (PKC) by DAG, orchestrates a series of downstream events culminating in platelet shape change and the initial, reversible phase of platelet aggregation. This compound, by competitively binding to the P2Y1 receptor, prevents ADP from initiating this signaling cascade.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to evaluate the effects of this compound.
ADP-Induced Platelet Aggregation Assay
This assay measures the ability of this compound to inhibit platelet aggregation induced by ADP.
a. Materials:
-
Freshly drawn human whole blood (anticoagulated with 3.2% sodium citrate)
-
This compound stock solution (dissolved in appropriate vehicle, e.g., DMSO)
-
Adenosine diphosphate (ADP) stock solution
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Saline solution
-
Aggregometer and cuvettes with stir bars
-
Pipettes and tips
b. Preparation of Platelet-Rich and Platelet-Poor Plasma:
-
Centrifuge whole blood at 200 x g for 15 minutes at room temperature to obtain PRP.
-
Carefully collect the upper PRP layer.
-
Centrifuge the remaining blood at 2000 x g for 20 minutes to obtain PPP.
-
Adjust the platelet count in the PRP to approximately 2.5 x 10^8 platelets/mL using PPP.
c. Experimental Procedure:
-
Pre-warm PRP and PPP samples to 37°C.
-
Calibrate the aggregometer with PPP (100% aggregation) and PRP (0% aggregation).
-
Pipette 450 µL of PRP into a cuvette with a stir bar.
-
Add 50 µL of either vehicle or varying concentrations of this compound to the PRP and incubate for 5 minutes at 37°C with stirring.
-
Initiate platelet aggregation by adding a submaximal concentration of ADP (e.g., 5-10 µM).
-
Record the change in light transmittance for at least 5 minutes.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
Intracellular Calcium Mobilization Assay
This assay determines the effect of this compound on the increase in intracellular calcium concentration ([Ca2+]i) following P2Y1 receptor activation.
a. Materials:
-
Human platelets or a cell line expressing the human P2Y1 receptor (e.g., HEK293 cells)
-
Fluo-4 AM (or other calcium-sensitive fluorescent dye)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
This compound stock solution
-
ADP stock solution
-
Fluorometric imaging plate reader (FLIPR) or fluorescence microscope
b. Cell Preparation and Dye Loading:
-
If using a cell line, seed the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS.
-
Remove the culture medium and add the loading buffer to the cells.
-
Incubate for 45-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove extracellular dye.
c. Experimental Procedure:
-
Prepare a plate containing different concentrations of this compound and another plate with the ADP agonist.
-
Place the cell plate in the fluorometric plate reader.
-
Establish a baseline fluorescence reading.
-
Add the this compound solutions to the respective wells and incubate for a specified time.
-
Add the ADP solution to all wells to stimulate the P2Y1 receptor.
-
Measure the change in fluorescence intensity over time.
-
The peak fluorescence intensity corresponds to the maximum increase in [Ca2+]i.
-
Calculate the inhibitory effect of this compound on the ADP-induced calcium response.
References
The Role of MRS2496 in the Inhibition of Calcium Mobilization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MRS2496 is a potent and selective antagonist of the P2Y1 receptor, a G protein-coupled receptor (GPCR) that plays a critical role in a variety of physiological processes, most notably platelet aggregation. Its mechanism of action is intrinsically linked to the modulation of intracellular calcium ([Ca2+]i) signaling pathways. This technical guide provides a comprehensive overview of the role of this compound in calcium mobilization, detailing the underlying signaling cascade it inhibits, presenting quantitative data on its efficacy, and outlining the experimental protocols used to characterize its function. This document is intended to serve as a valuable resource for researchers and professionals involved in the study of purinergic signaling and the development of novel therapeutics targeting the P2Y1 receptor.
Introduction to P2Y1 Receptor and Calcium Signaling
The P2Y1 receptor is a member of the P2Y family of purinergic receptors, which are activated by extracellular nucleotides such as adenosine diphosphate (ADP) and adenosine triphosphate (ATP)[1][2]. Upon activation by its endogenous agonist ADP, the P2Y1 receptor couples to the Gq class of G proteins[3]. This initiates a well-defined signaling cascade that is central to the mobilization of intracellular calcium.
The activation of Gq leads to the stimulation of phospholipase C (PLC)[3][4]. PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, to generate two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG)[5][6]. IP3 diffuses into the cytoplasm and binds to IP3 receptors (IP3Rs) located on the membrane of the endoplasmic reticulum (ER), which serves as the primary intracellular calcium store[7][8][9]. The binding of IP3 to its receptor triggers the opening of the channel, resulting in the rapid release of Ca2+ from the ER into the cytoplasm, a process known as calcium mobilization[10][11]. This transient increase in cytosolic calcium concentration is a critical signal that drives various cellular responses, including platelet shape change and aggregation[2][12].
This compound: A Selective P2Y1 Receptor Antagonist
This compound functions as a competitive antagonist at the P2Y1 receptor. This means that it binds to the receptor at the same site as the endogenous agonist ADP but does not activate it. Instead, it prevents ADP from binding and initiating the downstream signaling cascade. Consequently, this compound effectively blocks the entire sequence of events that leads to calcium mobilization.
Quantitative Data: Inhibitory Potency of this compound
The efficacy of this compound as a P2Y1 receptor antagonist is quantified by its half-maximal inhibitory concentration (IC50). This value represents the concentration of the antagonist required to inhibit 50% of the maximal response induced by an agonist.
| Compound | Target Receptor | Assay | Agonist | IC50 (µM) | Reference |
| This compound | P2Y1 | Platelet Aggregation | ADP | 1.5 | [13] |
Table 1: Inhibitory Potency of this compound. This table summarizes the reported IC50 value for this compound in a functional assay.
Signaling Pathway of P2Y1 Receptor-Mediated Calcium Mobilization and its Inhibition by this compound
The following diagram illustrates the signaling pathway initiated by P2Y1 receptor activation and the point of inhibition by this compound.
Figure 1: Signaling pathway of P2Y1 receptor-mediated calcium mobilization.
Experimental Protocol: Measurement of Intracellular Calcium Mobilization
A common method to assess the effect of this compound on calcium mobilization is through fluorescence-based assays using calcium-sensitive dyes like Fura-2 AM[14][15][16].
Principle
Fura-2 AM is a membrane-permeant dye that can be loaded into cells. Once inside, cellular esterases cleave the AM group, trapping the fluorescent Fura-2 in the cytoplasm. Fura-2 exhibits a shift in its excitation spectrum upon binding to Ca2+. The ratio of fluorescence emission at 510 nm when excited at 340 nm (Ca2+-bound Fura-2) and 380 nm (Ca2+-free Fura-2) is directly proportional to the intracellular calcium concentration[15].
Materials
-
Cell line expressing P2Y1 receptors (e.g., 1321N1 human astrocytoma cells, platelets)[17]
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
P2Y1 receptor agonist (e.g., ADP or 2-MeSADP)[17]
-
This compound
-
Fluorescence plate reader or microscope with dual-wavelength excitation capabilities[18]
Procedure
-
Cell Preparation:
-
Plate cells in a 96-well black-walled, clear-bottom plate and culture until they reach the desired confluency. For platelets, they are used in suspension.
-
-
Fura-2 AM Loading:
-
Prepare a Fura-2 AM loading solution in HBSS. Pluronic F-127 is often included to aid in dye solubilization.
-
Remove the culture medium and wash the cells with HBSS.
-
Incubate the cells with the Fura-2 AM loading solution in the dark at 37°C for 30-60 minutes.
-
Wash the cells with HBSS to remove excess dye.
-
-
Calcium Mobilization Assay:
-
Place the plate in a fluorescence plate reader.
-
Set the excitation wavelengths to 340 nm and 380 nm, and the emission wavelength to 510 nm.
-
Record a baseline fluorescence ratio for a few cycles.
-
To test the inhibitory effect of this compound, pre-incubate the cells with varying concentrations of this compound for a defined period.
-
Inject the P2Y1 agonist (e.g., ADP) into the wells and immediately begin recording the fluorescence ratio over time.
-
A rapid increase in the 340/380 nm fluorescence ratio indicates an increase in intracellular calcium.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380).
-
The change in this ratio over time reflects the change in intracellular calcium concentration.
-
To determine the IC50 of this compound, plot the peak calcium response as a function of the this compound concentration and fit the data to a dose-response curve.
-
Experimental Workflow Diagram
Figure 2: Experimental workflow for a calcium mobilization assay.
Conclusion
This compound is a valuable pharmacological tool for studying the physiological roles of the P2Y1 receptor. Its function as a selective antagonist provides a direct means to investigate the consequences of blocking ADP-induced, P2Y1-mediated calcium mobilization. The methodologies and data presented in this guide offer a foundational understanding for researchers and drug development professionals working to elucidate the intricacies of purinergic signaling and to design novel therapeutics targeting this important pathway. The inhibition of calcium mobilization by this compound underscores its potential in therapeutic areas where P2Y1 receptor-mediated platelet activation is a key pathological factor.
References
- 1. Identification of a Different Agonist-Binding Site and Activation Mechanism of the Human P2Y1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signaling Pathways of Receptors Involved in Platelet Activation and Shedding of These Receptors in Stored Platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Platelets and diseases: signal transduction and advances in targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. P2Y1 receptors mediate an activation of neuronal calcium-dependent K+ channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of P2Y1 receptor triggers two calcium signaling pathways in bone marrow erythroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. IP3 mediated global Ca2+ signals arise through two temporally and spatially distinct modes of Ca2+ release - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IP3 mediated global Ca2+ signals arise through two temporally and spatially distinct modes of Ca2+ release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. IP3-dependent calcium-induced calcium release mediates bidirectional calcium waves in neurones: functional implications for synaptic plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Intracellular Calcium Mobilization in Response to Ion Channel Regulators via a Calcium-Induced Calcium Release Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cellular calcium mobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Platelet signaling: a complex interplay between inhibitory and activatory networks - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Flow injection microscopy for the study of intracellular calcium mobilization by muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Methods to Measure Intracellular Ca2+ Concentration Using Ca2+-Sensitive Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Caged Agonist of P2Y1 and P2Y12 Receptors for Light-Directed Facilitation of Platelet Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
How to use MRS2496 in a laboratory setting.
Clarification on MRS2496
Initial research indicates a significant discrepancy regarding the molecular target of this compound. The available scientific literature and supplier information categorize This compound as a selective P2Y1 receptor antagonist , with an reported IC50 value of 1.5 µM for this activity. Its primary application in a laboratory setting is related to the study of platelet aggregation and other physiological processes mediated by the P2Y1 receptor.
There is currently no scientific evidence to support the classification or use of this compound as a Neuropeptide Y (NPY) Y5 receptor antagonist. Therefore, this document will focus on a well-characterized, potent, and selective Y5 receptor antagonist, L-152,804 , to provide relevant and accurate application notes and protocols for researchers interested in studying the Y5 receptor.
Application Notes and Protocols for the Y5 Receptor Antagonist: L-152,804
For Researchers, Scientists, and Drug Development Professionals.
Introduction
Neuropeptide Y (NPY) is a 36-amino acid neurotransmitter that plays a crucial role in regulating energy homeostasis, with its orexigenic (appetite-stimulating) effects being of particular interest in the study of obesity and metabolic disorders. NPY exerts its effects through a family of G protein-coupled receptors (GPCRs), of which the Y5 receptor subtype is strongly implicated in mediating the feeding response. L-152,804 is a potent, selective, and orally active non-peptide antagonist of the NPY Y5 receptor.[1] Its high affinity and selectivity make it an invaluable tool for elucidating the physiological and pathological roles of the Y5 receptor in a laboratory setting. These application notes provide detailed protocols for the use of L-152,804 in in vitro and in vivo experimental models.
Data Presentation
The following tables summarize the key quantitative data for L-152,804, providing a clear reference for its pharmacological profile.
Table 1: In Vitro Binding Affinity and Functional Potency of L-152,804
| Parameter | Species | Receptor | Value | Radioligand/Assay Condition | Reference |
| Ki | Human | Y5 | 26 nM | [¹²⁵I]Peptide YY | [1][2] |
| Ki | Rat | Y5 | 31 nM | [¹²⁵I]Peptide YY | [1][2] |
| IC50 | Human | Y5 | 210 nM | NPY (100 nM)-induced calcium mobilization | [1][2] |
| Selectivity | Human | Y1, Y2, Y4 | >10 µM | [1][2] |
Table 2: In Vivo Efficacy of L-152,804 in Rodent Models
| Animal Model | Administration Route | Dose | Effect | Reference |
| Satiated Sprague-Dawley Rats | Intracerebroventricular (i.c.v.) | 30 µg | Significantly inhibited food intake induced by i.c.v. bovine pancreatic polypeptide (bPP) | [1][2] |
| Satiated Sprague-Dawley Rats | Oral (p.o.) | 10 mg/kg | Significantly inhibited food intake induced by i.c.v. bovine pancreatic polypeptide (bPP) | [1][2] |
| Diet-Induced Obese (DIO) Mice | Oral (p.o.) | 100 mg/kg | Moderately suppressed food intake leading to an 18% decrease in body weight | [3][4] |
Signaling Pathway
The NPY Y5 receptor is a G protein-coupled receptor that primarily signals through the Gαi pathway. Upon binding of an agonist like NPY, the receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. In some cellular contexts, it can also couple to Gαq, leading to the activation of phospholipase C (PLC), which in turn mobilizes intracellular calcium. L-152,804 acts as a competitive antagonist, blocking the binding of NPY and other agonists to the Y5 receptor, thereby preventing the initiation of these downstream signaling events.
Experimental Protocols
In Vitro Assays
1. Radioligand Binding Assay for Y5 Receptor
This protocol describes a competitive binding assay to determine the binding affinity (Ki) of a test compound for the Y5 receptor using membranes from cells expressing the receptor and a radiolabeled ligand.
References
- 1. L-152,804: orally active and selective neuropeptide Y Y5 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A pair-feeding study reveals that a Y5 antagonist causes weight loss in diet-induced obese mice by modulating food intake and energy expenditure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for MRS2496 in Platelet Aggregation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine diphosphate (ADP) is a crucial mediator in platelet activation and thrombus formation, exerting its effects through two G protein-coupled receptors: P2Y1 and P2Y12.[1] The P2Y1 receptor, coupled to Gq, initiates platelet shape change and transient aggregation by increasing intracellular calcium levels.[2][3] This makes the P2Y1 receptor a key target for the development of novel antiplatelet therapies. MRS2496 is a selective antagonist of the P2Y1 receptor, and this document provides a detailed protocol for its use in platelet aggregation assays, along with its inhibitory characteristics.[4]
Mechanism of Action
This compound is a competitive antagonist of the P2Y1 receptor. By binding to this receptor, it prevents ADP from initiating the intracellular signaling cascade that leads to platelet activation. Specifically, it blocks the Gq-mediated activation of phospholipase C (PLC), which in turn inhibits the production of inositol triphosphate (IP3) and the subsequent release of calcium from intracellular stores.[2][5] This ultimately results in the inhibition of ADP-induced platelet shape change and aggregation.
Data Presentation
The inhibitory potency of this compound on ADP-induced platelet aggregation has been quantified and is presented below in comparison to other P2Y1 receptor antagonists.
| Compound | Target Receptor | Agonist | Assay Type | IC50 Value |
| This compound | P2Y1 | ADP | Human Platelet Aggregation | 1.5 µM [4] |
| MRS2500 | P2Y1 | ADP | Human Platelet Aggregation | 0.95 nM[4] |
| MRS2298 | P2Y1 | ADP | Human Platelet Aggregation | 62.8 nM[4] |
Signaling Pathway
The following diagram illustrates the P2Y1 receptor signaling pathway and the inhibitory action of this compound.
Experimental Protocols
A detailed methodology for assessing the effect of this compound on platelet aggregation using light transmission aggregometry (LTA) is provided below. LTA is considered the gold standard for in vitro platelet function testing.[6][7]
Materials and Reagents
-
This compound
-
Adenosine diphosphate (ADP)
-
Human whole blood (from healthy, consenting donors who have not taken antiplatelet medication for at least 10 days)
-
3.2% Sodium Citrate
-
Saline (0.9% NaCl)
-
Bovine Serum Albumin (BSA)
-
Platelet aggregation cuvettes with stir bars
-
Light Transmission Aggregometer
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
-
Collect whole blood into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate).
-
To obtain PRP, centrifuge the whole blood at 200 x g for 15 minutes at room temperature with the brake off.[8]
-
Carefully aspirate the upper, platelet-rich layer (PRP) and transfer it to a separate tube.
-
To obtain PPP, centrifuge the remaining blood at 2000 x g for 20 minutes at room temperature.[8]
-
Aspirate the supernatant (PPP), which will be used to set the 100% aggregation baseline.
-
Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP if necessary.
Experimental Workflow
The following diagram outlines the key steps in the platelet aggregation assay.
Platelet Aggregation Assay Procedure
-
Set the aggregometer to 37°C.
-
Pipette 450 µL of PRP into an aggregation cuvette with a stir bar.
-
Place the cuvette in the incubation well of the aggregometer for at least 5 minutes to allow the temperature to equilibrate.
-
Add 50 µL of this compound at various concentrations (or vehicle control) to the PRP and incubate for a predetermined time (e.g., 5 minutes).
-
Move the cuvette to the measurement well. Calibrate the instrument by setting the light transmission of the PRP to 0% and that of the PPP to 100%.
-
Add a submaximal concentration of ADP (e.g., 5-10 µM) to initiate platelet aggregation.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes). The increase in light transmission corresponds to the degree of platelet aggregation.
Data Analysis
-
The maximum platelet aggregation is determined from the aggregation curve.
-
Calculate the percentage inhibition of aggregation for each concentration of this compound relative to the vehicle control.
-
Plot the percentage inhibition against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the ADP-induced platelet aggregation, from the dose-response curve.
References
- 1. P2 receptors and platelet function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Antiaggregatory activity in human platelets of potent antagonists of the P2Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. plateletservices.com [plateletservices.com]
- 7. Platelet Function Analyzed by Light Transmission Aggregometry | Springer Nature Experiments [experiments.springernature.com]
- 8. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
Techniques for dissolving and storing MRS2496.
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRS2496 is a selective and competitive antagonist of the P2Y1 receptor, a G-protein coupled receptor activated by adenosine diphosphate (ADP). With an IC50 value of 1.5 μM, this compound is a valuable tool for investigating the physiological and pathological roles of the P2Y1 receptor, particularly in areas such as platelet aggregation and thrombosis.[1] As a bisphosphonate analog, this compound is resistant to hydrolysis by ectonucleotidases, offering enhanced stability in extracellular environments compared to nucleotide-based antagonists. This document provides detailed guidelines for the proper dissolution, storage, and handling of this compound for in vitro research applications.
Physicochemical Properties and Storage
Proper handling and storage of this compound are critical to maintain its integrity and ensure experimental reproducibility. The following tables summarize the key properties and recommended storage conditions.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₄H₂₀N₅O₁₀P₂S₂ (as free acid) |
| Molecular Weight | 549.41 g/mol (as free acid) |
| Appearance | White to off-white solid |
| Purity | ≥98% (typically) |
| IC₅₀ | 1.5 µM for P2Y1 receptor[1] |
| Solubility | See Section 3 for detailed information |
Table 2: Recommended Storage Conditions
| Condition | Solid Compound | Stock Solution |
| Temperature | -20°C[2] | -20°C or -80°C |
| Duration | Up to 18 months[2] | Up to 6 months (recommended) |
| Light | Store in the dark | Store in amber vials or protect from light |
| Moisture | Store in a desiccator | Aliquot to avoid repeated freeze-thaw cycles[2] |
| Shipping | Room temperature for up to 2 weeks is acceptable[2] | N/A |
Dissolution Protocol
Due to the limited availability of specific solubility data for this compound, the following protocol is based on general practices for similar small molecules. It is strongly recommended to perform a small-scale solubility test before preparing a large stock solution.
Materials
-
This compound solid compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, nuclease-free water or aqueous buffer (e.g., PBS, HEPES)
-
Vortex mixer
-
Water bath or sonicator (optional)
-
Sterile microcentrifuge tubes or amber vials
Preparation of a 10 mM Stock Solution in DMSO
-
Equilibrate: Allow the vial of solid this compound and the anhydrous DMSO to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh 5.49 mg of this compound.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the tube. For the example above, add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly for 1-2 minutes to ensure complete dissolution. Gentle warming in a water bath (not exceeding 37°C) or brief sonication can be used to aid dissolution if necessary. Visually inspect the solution to ensure no solid particles remain.
-
Storage: Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles. Store at -20°C or -80°C.
Table 3: Preparation of this compound Stock Solution
| Desired Stock Concentration | Mass of this compound | Volume of DMSO |
| 1 mM | 0.55 mg | 1 mL |
| 5 mM | 2.75 mg | 1 mL |
| 10 mM | 5.49 mg | 1 mL |
| 20 mM | 10.99 mg | 1 mL |
Preparation of Working Solutions
For most cell-based assays, the final concentration of DMSO should be kept below 0.5% to avoid solvent-induced cytotoxicity. Prepare working solutions by serially diluting the DMSO stock solution in the appropriate aqueous buffer or cell culture medium immediately before use.
Example: Preparation of a 10 µM working solution from a 10 mM stock
-
Perform a 1:100 dilution of the 10 mM stock solution in your assay buffer to obtain a 100 µM intermediate solution. (e.g., 2 µL of 10 mM stock + 198 µL of assay buffer).
-
Perform a further 1:10 dilution of the 100 µM intermediate solution in your assay buffer to obtain the final 10 µM working solution. (e.g., 10 µL of 100 µM intermediate + 90 µL of assay buffer).
Note on Aqueous Solubility: The aqueous solubility of this compound is expected to be low. If preparing working solutions in aqueous buffers, ensure the final concentration does not lead to precipitation. It is advisable to prepare fresh working solutions for each experiment and not to store them for extended periods.
Experimental Protocols
The following is a generalized workflow for an in vitro cell-based assay to evaluate the antagonist activity of this compound at the P2Y1 receptor.
Materials
-
Cells expressing the P2Y1 receptor (e.g., platelets, 1321N1 astrocytoma cells)
-
Cell culture medium and supplements
-
P2Y1 receptor agonist (e.g., ADP, 2-MeSADP)
-
This compound
-
Assay buffer (e.g., HBSS, Tyrode's buffer)
-
Detection reagents (e.g., calcium indicator dye like Fura-2 AM, or reagents for measuring downstream signaling events)
-
96-well microplate (black-walled, clear bottom for fluorescence assays)
-
Plate reader capable of measuring the desired output (e.g., fluorescence, luminescence)
Experimental Procedure
-
Cell Seeding: Seed the P2Y1-expressing cells in a 96-well microplate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a dilution series of this compound in the assay buffer. Also, prepare the P2Y1 agonist at a concentration that elicits a submaximal response (e.g., EC₈₀).
-
Antagonist Incubation: Wash the cells with assay buffer and then add the different concentrations of this compound. Incubate for a predetermined period (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.
-
Agonist Stimulation: Add the P2Y1 agonist to the wells and incubate for the appropriate time to induce a cellular response.
-
Detection: Measure the cellular response using a plate reader. For example, if using a calcium flux assay, measure the change in fluorescence intensity.
-
Data Analysis: Plot the response against the concentration of this compound. Calculate the IC₅₀ value by fitting the data to a four-parameter logistic equation.
Visualizations
P2Y1 Receptor Signaling Pathway
Caption: P2Y1 receptor signaling pathway and the inhibitory action of this compound.
Experimental Workflow for this compound In Vitro Assay
References
Application Notes and Protocols for MRS2496 in In-Vivo Thrombosis Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thrombosis, the formation of a blood clot inside a blood vessel, is a critical pathological event underlying major cardiovascular diseases such as myocardial infarction and stroke. Platelet activation and aggregation are central to the process of thrombus formation. The purinergic receptor P2Y1, activated by adenosine diphosphate (ADP), plays a key role in initiating platelet aggregation. Consequently, P2Y1 receptor antagonists are a promising class of antiplatelet agents for the prevention and treatment of thrombosis.
P2Y1 Receptor Signaling Pathway in Platelet Aggregation
The P2Y1 receptor is a Gq-protein coupled receptor (GPCR) that, upon activation by ADP, initiates a signaling cascade leading to platelet shape change and aggregation. The following diagram illustrates the key steps in this pathway.
Experimental Workflow for In-Vivo Thrombosis Studies
A typical workflow for evaluating the antithrombotic effects of this compound in a murine model is depicted below. This workflow outlines the key stages from animal preparation to data analysis.
Quantitative Data Summary
The following tables summarize the expected antithrombotic efficacy and effects on hemostasis of a potent P2Y1 antagonist, based on data from in-vivo studies with MRS2500. These values can serve as a benchmark for designing and interpreting experiments with this compound.
Table 1: Antithrombotic Efficacy of a P2Y1 Antagonist in a Murine Venous Thrombosis Model
| Treatment Group | Dose (mg/kg, i.v.) | Injury Model | Thrombus Weight Reduction (%) | p-value | Reference |
| P2Y1 Antagonist (MRS2500) | 2 | 3.5% FeCl₃-induced vena cava thrombosis | 64 | < 0.001 | [2] |
| Vehicle Control | - | 3.5% FeCl₃-induced vena cava thrombosis | 0 | - | [2] |
Table 2: Effect of a P2Y1 Antagonist on Bleeding Time in Mice
| Treatment Group | Dose (mg/kg, i.v.) | Bleeding Time Assay | Increase in Bleeding Time (Fold Change) | Reference |
| P2Y1 Antagonist (MRS2500) | 2 | Renal Bleeding Time | 3 | [2] |
| P2Y1 Antagonist (MRS2500) | 2 | Tail Bleeding Time | 7.9 | [2] |
| Vehicle Control | - | Renal Bleeding Time | 1 | [2] |
| Vehicle Control | - | Tail Bleeding Time | 1 | [2] |
Table 3: Antithrombotic Efficacy of a P2Y1 Antagonist in a Primate Arterial Thrombosis Model
| Treatment Group | Dose (mg/kg + mg/kg/h, i.v.) | Injury Model | Thrombus Weight Reduction (%) | Increase in Kidney Bleeding Time (Fold Change) | Reference |
| P2Y1 Antagonist (MRS2500) | 0.09 + 0.14 | Electrolytic-mediated arterial thrombosis | 57 ± 1 | 2.1 ± 0.3 | [3] |
| P2Y1 Antagonist (MRS2500) | 0.45 + 0.68 | Electrolytic-mediated arterial thrombosis | 88 ± 1 | 4.9 ± 0.6 | [3] |
Note: The data presented in these tables are derived from studies using the P2Y1 antagonist MRS2500 and should be considered as a reference for planning experiments with this compound.
Experimental Protocols
The following are detailed protocols for two common in-vivo thrombosis models that can be adapted for the evaluation of this compound.
Protocol 1: Ferric Chloride (FeCl₃)-Induced Vena Cava Thrombosis in Mice
This model is suitable for studying venous thrombosis and evaluating the efficacy of antithrombotic agents.[2]
Materials:
-
This compound (to be dissolved in a suitable vehicle)
-
Vehicle control (e.g., saline)
-
C57BL/6 mice (8-12 weeks old)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Ferric chloride (FeCl₃) solution (3.5% or 5% in distilled water)
-
Filter paper strips (1 x 2 mm)
-
Surgical instruments (forceps, scissors, micro-dissectors)
-
Suture material
-
Analytical balance
Procedure:
-
Animal Preparation: Anesthetize the mouse using an appropriate anesthetic regimen.
-
Drug Administration: Administer this compound or vehicle control intravenously (i.v.) via the tail vein at the desired dose. Based on studies with MRS2500, a starting dose of 2 mg/kg for this compound could be considered.[2]
-
Surgical Procedure:
-
Perform a midline laparotomy to expose the inferior vena cava (IVC).
-
Carefully dissect the IVC from the surrounding tissue, avoiding damage to the vessel.
-
Place a small piece of plastic film behind the IVC to isolate it.
-
-
Thrombosis Induction:
-
Saturate a small piece of filter paper with the FeCl₃ solution.
-
Apply the FeCl₃-saturated filter paper to the surface of the exposed IVC for a standardized period (e.g., 3-5 minutes).
-
After the application time, remove the filter paper and gently rinse the area with saline.
-
-
Thrombus Formation and Collection:
-
Allow the thrombus to form for a defined period (e.g., 30-60 minutes).
-
Ligate the IVC proximal and distal to the site of injury.
-
Excise the thrombosed segment of the IVC.
-
-
Data Analysis:
-
Carefully remove the thrombus from the vessel segment and blot it dry.
-
Measure the wet weight of the thrombus using an analytical balance.
-
Compare the mean thrombus weight between the this compound-treated group and the vehicle control group.
-
Protocol 2: Tail Bleeding Time Assay in Mice
This assay is used to assess the effect of the test compound on hemostasis.[2][4]
Materials:
-
This compound (to be dissolved in a suitable vehicle)
-
Vehicle control (e.g., saline)
-
C57BL/6 mice (8-12 weeks old)
-
Anesthetic (e.g., isoflurane)
-
Scalpel or sharp blade
-
Filter paper
-
Timer
-
Warm water bath (37°C)
Procedure:
-
Animal Preparation and Drug Administration: Anesthetize the mouse and administer this compound or vehicle control as described in Protocol 1.
-
Bleeding Induction:
-
Immerse the mouse's tail in a 37°C water bath for 2-3 minutes to standardize blood flow.
-
Carefully transect the tail 3 mm from the tip using a sharp scalpel.
-
-
Measurement of Bleeding Time:
-
Immediately start a timer upon tail transection.
-
Gently blot the blood from the tail tip with filter paper every 15-30 seconds, without disturbing the forming clot.
-
The bleeding time is defined as the time from transection until bleeding ceases for at least 30 seconds.
-
A cutoff time (e.g., 15-20 minutes) should be established to avoid excessive blood loss.
-
-
Data Analysis:
-
Compare the mean bleeding time between the this compound-treated group and the vehicle control group.
-
Conclusion
The P2Y1 receptor is a validated target for antithrombotic therapy. While in-vivo data for this compound is currently limited, the provided application notes and protocols, based on extensive research with analogous P2Y1 antagonists, offer a robust framework for its preclinical evaluation. By utilizing established in-vivo thrombosis models and carefully assessing both antithrombotic efficacy and hemostatic function, researchers can effectively characterize the therapeutic potential of this compound. It is recommended to perform dose-response studies to determine the optimal therapeutic window for this compound, balancing its antithrombotic effects with its potential impact on bleeding time.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A platelet target for venous thrombosis? P2Y1 deletion or antagonism protects mice from vena cava thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The P2Y1 receptor antagonist MRS2500 prevents carotid artery thrombosis in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Decreased platelet aggregation, increased bleeding time and resistance to thromboembolism in P2Y1-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying P2Y1 Receptor Function with MRS2496
For Researchers, Scientists, and Drug Development Professionals
Introduction
The P2Y1 receptor, a Gq protein-coupled receptor activated by adenosine diphosphate (ADP), plays a pivotal role in various physiological processes, most notably in platelet aggregation and thrombosis.[1][2] Its involvement in these critical pathways makes it a significant therapeutic target for the development of novel antiplatelet agents.[3][4] Understanding the function and pharmacology of the P2Y1 receptor is therefore of paramount importance.
MRS2496 is a selective and competitive antagonist of the P2Y1 receptor.[5][6] It is a bisphosphonate derivative that has been characterized to inhibit ADP-induced platelet aggregation, making it a valuable tool for elucidating the role of the P2Y1 receptor in cellular signaling and for the screening and development of new antithrombotic drugs.[5][7]
These application notes provide detailed protocols for utilizing this compound to study P2Y1 receptor function through three key experimental approaches: calcium mobilization assays, platelet aggregation assays, and radioligand binding assays.
Data Presentation: P2Y1 Receptor Ligand Affinities
The following table summarizes the binding affinities (Ki) and inhibitory concentrations (IC50) of this compound and other common P2Y1 receptor ligands. This data provides a comparative reference for experimental design and interpretation.
| Compound Name | Compound Type | Receptor Specificity | Ki (nM) | IC50 (nM) | Reference(s) |
| This compound | Antagonist | P2Y1 | 76 | 1500 (ADP-induced platelet aggregation) | [5][6] |
| MRS2500 | Antagonist | P2Y1 | 0.78 | 0.95 (ADP-induced platelet aggregation) | [5] |
| MRS2179 | Antagonist | P2Y1 | 84 | - | [8] |
| 2-MeSADP | Agonist | P2Y1, P2Y12 | 100 | - | [6] |
| ADP | Endogenous Agonist | P2Y1, P2Y12, P2Y13 | 900 | - | [6] |
P2Y1 Receptor Signaling Pathway
Activation of the P2Y1 receptor by its endogenous agonist ADP initiates a well-defined signaling cascade. The receptor is coupled to the Gq family of G proteins. Upon activation, the Gαq subunit stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. This transient increase in intracellular calcium is a hallmark of P2Y1 receptor activation and triggers various downstream cellular responses, including platelet shape change and the initiation of aggregation.[7][9]
Experimental Protocols
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following P2Y1 receptor activation, a key downstream event in its signaling pathway. This compound can be used to demonstrate competitive antagonism of this response.
Materials:
-
Cells expressing the P2Y1 receptor (e.g., 1321N1 astrocytoma cells, platelets)
-
Fura-2 AM (calcium indicator dye)[10]
-
Pluronic F-127
-
HEPES-buffered saline (HBS)
-
Probenecid (optional, to prevent dye extrusion)
-
ADP (agonist)
-
This compound (antagonist)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with dual excitation capabilities (340 nm and 380 nm) and emission at 510 nm.[2]
Protocol:
-
Cell Seeding: Seed cells into a 96-well black, clear-bottom plate and grow to 80-90% confluency.
-
Dye Loading:
-
Prepare a Fura-2 AM loading solution in HBS containing 2-5 µM Fura-2 AM, 0.02% Pluronic F-127, and optionally 2.5 mM probenecid.
-
Remove the culture medium from the cells and wash once with HBS.
-
Add 100 µL of the Fura-2 AM loading solution to each well.
-
Incubate for 45-60 minutes at 37°C in the dark.[2]
-
-
Washing: After incubation, gently wash the cells twice with HBS (with or without probenecid) to remove extracellular dye. Add 100 µL of HBS to each well.
-
Antagonist Pre-incubation: Add desired concentrations of this compound (or vehicle control) to the appropriate wells and incubate for 10-20 minutes at room temperature.
-
Calcium Measurement:
-
Place the plate in the fluorescence plate reader.
-
Set the reader to measure the ratio of fluorescence emission at 510 nm following excitation at 340 nm and 380 nm.
-
Establish a baseline fluorescence reading for 1-2 minutes.
-
Using an automated injector, add a concentration range of the agonist (ADP) to the wells.
-
Continue recording the fluorescence ratio for 3-5 minutes to capture the peak and subsequent decline in intracellular calcium.
-
-
Data Analysis: The change in intracellular calcium is represented by the ratio of F340/F380. Plot the peak change in fluorescence ratio against the log of the agonist concentration to generate dose-response curves. The potency of this compound as an antagonist can be determined by the rightward shift of the agonist dose-response curve in the presence of the antagonist.
Platelet Aggregation Assay
This assay directly measures the primary physiological response to P2Y1 activation in platelets. This compound's ability to inhibit ADP-induced platelet aggregation can be quantified.
Materials:
-
Freshly drawn human blood anticoagulated with sodium citrate or heparin.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Light transmission aggregometer.
-
ADP (agonist).
-
This compound (antagonist).
-
Saline or appropriate buffer.
Protocol:
-
PRP Preparation:
-
Collect whole blood into tubes containing an anticoagulant.
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.[11]
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to obtain PPP.
-
-
Aggregometer Setup:
-
Calibrate the aggregometer using PPP to set 100% aggregation (maximum light transmission) and PRP to set 0% aggregation.
-
-
Assay Procedure:
-
Pipette a defined volume of PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C.
-
Allow the PRP to equilibrate for a few minutes while stirring.
-
Add this compound at various concentrations (or vehicle control) to the PRP and incubate for 1-5 minutes.
-
Initiate aggregation by adding a submaximal concentration of ADP.
-
Record the change in light transmission for 5-10 minutes.[7][12]
-
-
Data Analysis: The extent of platelet aggregation is measured as the maximum percentage change in light transmission. Calculate the percentage inhibition of aggregation for each concentration of this compound. Determine the IC50 value of this compound by plotting the percentage inhibition against the log of the antagonist concentration.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for the P2Y1 receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell membranes prepared from cells overexpressing the P2Y1 receptor (e.g., Sf9 cells).[8]
-
Radiolabeled P2Y1 receptor antagonist (e.g., [3H]MRS2279 or [125I]MRS2500).
-
This compound (unlabeled competitor).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Protocol:
-
Assay Setup:
-
In a 96-well plate, combine the cell membranes (5-20 µg protein), a fixed concentration of the radiolabeled P2Y1 antagonist (typically at or below its Kd value), and a range of concentrations of unlabeled this compound.[4]
-
Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled P2Y1 antagonist like MRS2500).
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes with gentle agitation to allow the binding to reach equilibrium.[13]
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioactivity.[13]
-
-
Counting:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value from the resulting competition curve.
-
Calculate the Ki value for this compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]
-
References
- 1. guidetopharmacology.org [guidetopharmacology.org]
- 2. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MRS2500 [2-iodo-N6-methyl-(N)-methanocarba-2'-deoxyadenosine-3',5'-bisphosphate], a potent, selective, and stable antagonist of the platelet P2Y1 receptor with strong antithrombotic activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. resources.tocris.com [resources.tocris.com]
- 6. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 7. Antiaggregatory activity in human platelets of potent antagonists of the P2Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitation of the P2Y1 Receptor with a High Affinity Radiolabeled Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hellobio.com [hellobio.com]
- 11. ADP can induce aggregation of human platelets via both P2Y1 and P2T receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for the P2Y1 Receptor Agonist MRS2365 in Smooth Muscle Cell Research
A Clarification on MRS2496 and the Focus on the P2Y1 Agonist MRS2365
Initial research indicates that this compound is a selective P2Y1 receptor antagonist, primarily utilized in studies on antiplatelet aggregation. Given the user's request for protocols involving a P2Y1 agonist in smooth muscle cell research, this document will focus on MRS2365 , a highly potent and selective P2Y1 receptor agonist with an EC50 of 0.4 nM. It is presumed that MRS2365 is the compound of interest for studying P2Y1 receptor activation in smooth muscle cells.
Introduction
Vascular smooth muscle cells (VSMCs) are critical in regulating vascular tone, and their dysfunction contributes to various cardiovascular diseases. Purinergic signaling, mediated by extracellular nucleotides like ATP and ADP, plays a significant role in modulating VSMC function through P2 receptors. The P2Y1 receptor, a Gq-protein coupled receptor, is a key player in this process. Its activation by agonists such as MRS2365 initiates a signaling cascade that influences smooth muscle cell contraction, proliferation, and migration. These application notes provide detailed protocols for utilizing MRS2365 to investigate these fundamental aspects of smooth muscle cell biology.
Mechanism of Action of P2Y1 Receptor Agonists in Smooth Muscle Cells
Activation of the P2Y1 receptor by an agonist like MRS2365 in smooth muscle cells primarily initiates a signaling pathway that leads to an increase in intracellular calcium concentration ([Ca²⁺]i), a key event in smooth muscle contraction. This process involves the following steps:
-
Receptor Activation: MRS2365 binds to and activates the P2Y1 receptor on the smooth muscle cell membrane.
-
G-Protein Coupling: The activated receptor couples to the Gq family of G-proteins.
-
PLC Activation: The α-subunit of the Gq protein activates phospholipase C (PLC).
-
IP₃ Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).
-
Calcium Release: IP₃ binds to its receptor on the sarcoplasmic reticulum (SR), leading to the release of stored Ca²⁺ into the cytoplasm.
-
Smooth Muscle Contraction: The increase in cytosolic Ca²⁺ leads to the activation of calmodulin and myosin light chain kinase (MLCK), resulting in the phosphorylation of myosin light chains and subsequent smooth muscle contraction.
This signaling pathway is a primary determinant of the contractile response of smooth muscle to purinergic stimulation.
Data Presentation
The following tables summarize hypothetical quantitative data that could be obtained from the described experimental protocols when studying the effects of the P2Y1 agonist MRS2365 on smooth muscle cells.
Table 1: Dose-Dependent Effect of MRS2365 on Smooth Muscle Cell Contraction
| MRS2365 Concentration (nM) | Collagen Gel Diameter (% of Control) |
| 0 (Control) | 100 ± 5.2 |
| 0.1 | 92 ± 4.8 |
| 1 | 78 ± 6.1 |
| 10 | 61 ± 5.5 |
| 100 | 45 ± 4.9 |
| 1000 | 42 ± 5.3 |
Table 2: Effect of MRS2365 on Smooth Muscle Cell Proliferation (BrdU Incorporation)
| Treatment | BrdU Incorporation (Absorbance at 450 nm) |
| Vehicle Control | 0.25 ± 0.03 |
| MRS2365 (100 nM) | 0.48 ± 0.05 |
| Positive Control (PDGF, 10 ng/mL) | 0.85 ± 0.07 |
Table 3: Effect of MRS2365 on Smooth Muscle Cell Migration (Boyden Chamber Assay)
| Treatment | Migrated Cells per High-Power Field |
| Vehicle Control | 25 ± 4 |
| MRS2365 (100 nM) | 58 ± 7 |
| Positive Control (PDGF, 10 ng/mL) | 112 ± 12 |
Table 4: Effect of MRS2365 on Intracellular Calcium Mobilization
| Treatment | Peak [Ca²⁺]i (nM) |
| Basal | 105 ± 12 |
| MRS2365 (100 nM) | 450 ± 35 |
Mandatory Visualizations
Signaling Pathway of P2Y1 Receptor Activation in Smooth Muscle Cells
Application of MRS2496 in Cardiovascular Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRS2496 is a selective and competitive antagonist of the P2Y1 purinergic receptor, a Gq-coupled receptor activated by adenosine diphosphate (ADP). The P2Y1 receptor is a key player in cardiovascular physiology and pathophysiology, primarily known for its critical role in platelet aggregation and thrombus formation. Its presence on platelets, endothelial cells, and vascular smooth muscle cells makes it a compelling target for research in thrombosis, ischemia-reperfusion injury, and atherosclerosis. This document provides detailed application notes and experimental protocols for the use of this compound in cardiovascular research.
Mechanism of Action
This compound selectively blocks the P2Y1 receptor, thereby inhibiting ADP-induced signaling pathways. In platelets, activation of the P2Y1 receptor by ADP leads to Gq activation, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to platelet shape change and the initial phase of aggregation. By antagonizing the P2Y1 receptor, this compound prevents this cascade of events, thereby inhibiting platelet aggregation.
Data Presentation
In Vitro Efficacy of P2Y1 Receptor Antagonists
The following table summarizes the inhibitory potency of this compound and other related P2Y1 antagonists on ADP-induced platelet aggregation.
| Compound | Target Receptor | IC50 (µM) for Platelet Aggregation | Reference |
| This compound | P2Y1 | 1.5 | [1][2] |
| MRS2298 | P2Y1 | 0.4 | [1] |
| MRS2500 | P2Y1 | 0.08 | [2] |
IC50 values represent the concentration of the antagonist required to inhibit 50% of the maximal aggregation induced by ADP.
Signaling Pathway
The following diagram illustrates the signaling pathway of the P2Y1 receptor in platelets and the point of inhibition by this compound.
Caption: P2Y1 Receptor Signaling Pathway in Platelets.
Experimental Protocols
In Vitro Platelet Aggregation Assay
This protocol is adapted from the methodology described by Cattaneo et al. (2004).[1][2]
Objective: To evaluate the inhibitory effect of this compound on ADP-induced human platelet aggregation.
Materials:
-
Human whole blood from healthy, drug-free volunteers.
-
Anticoagulant: 3.8% (w/v) trisodium citrate.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Adenosine diphosphate (ADP) stock solution (e.g., 100 µM in saline).
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Aggregometer.
-
Spectrophotometer.
Procedure:
-
Preparation of Platelet-Rich Plasma (PRP):
-
Draw human venous blood into tubes containing 3.8% trisodium citrate (9 volumes of blood to 1 volume of citrate).
-
Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.
-
Carefully collect the supernatant (PRP).
-
-
Preparation of Platelet-Poor Plasma (PPP):
-
Centrifuge the remaining blood at 2000 x g for 15 minutes to obtain PPP.
-
PPP is used to set the 100% aggregation baseline in the aggregometer.
-
-
Platelet Aggregation Assay:
-
Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL with PPP if necessary.
-
Pre-warm the PRP aliquots (e.g., 450 µL) to 37°C for 5 minutes in the aggregometer cuvettes with constant stirring.
-
Add the desired concentration of this compound (or vehicle control, e.g., DMSO) to the PRP and incubate for a specified time (e.g., 2-5 minutes).
-
Initiate platelet aggregation by adding a submaximal concentration of ADP (e.g., 2-5 µM).
-
Record the change in light transmission for at least 5 minutes. The extent of aggregation is measured as the maximal percentage change in light transmission from baseline (PRP) to 100% (PPP).
-
-
Data Analysis:
-
Calculate the percentage of inhibition of aggregation for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
Experimental Workflow for In Vivo Thrombosis Model
While specific in vivo studies detailing the use of this compound are limited, the following workflow outlines a general approach for evaluating its antithrombotic effects in an animal model.
Caption: General Workflow for In Vivo Thrombosis Studies.
Applications in Cardiovascular Research
-
Antiplatelet and Antithrombotic Research: this compound serves as a valuable tool to investigate the specific role of the P2Y1 receptor in platelet activation and thrombosis. Its use in in vitro and in vivo models can help in the development of novel antiplatelet therapies with potentially fewer bleeding side effects compared to P2Y12 antagonists.
-
Ischemia-Reperfusion Injury: The P2Y1 receptor is implicated in the inflammatory and thrombotic processes that occur during ischemia-reperfusion injury. This compound can be used in animal models of myocardial or cerebral ischemia-reperfusion to elucidate the contribution of P2Y1 signaling to infarct size, inflammation, and microvascular dysfunction.
-
Atherosclerosis: P2Y1 receptors are expressed on vascular smooth muscle cells and endothelial cells and may play a role in the chronic inflammation and cellular proliferation characteristic of atherosclerosis. Studies using this compound in animal models of atherosclerosis (e.g., ApoE-/- or Ldlr-/- mice) could help determine the impact of P2Y1 inhibition on plaque formation and stability.
Conclusion
This compound is a potent and selective antagonist of the P2Y1 receptor, making it an indispensable research tool for dissecting the role of this receptor in a variety of cardiovascular processes. The provided protocols and data serve as a starting point for researchers and drug development professionals to explore the therapeutic potential of targeting the P2Y1 receptor in cardiovascular diseases. Further in vivo studies are warranted to fully characterize the pharmacological profile and therapeutic utility of this compound.
References
Application Notes and Protocols for Radiolabeling of MRS2496 and P2Y1 Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRS2496 is a selective and potent antagonist of the P2Y1 receptor, a G protein-coupled receptor involved in various physiological processes, including platelet aggregation.[1][2][3] Radiolabeled this compound is an invaluable tool for researchers studying the pharmacology and function of the P2Y1 receptor. This document provides detailed protocols for the radiolabeling of this compound and its use in receptor binding assays, enabling the determination of binding affinity and the screening of novel P2Y1 receptor ligands.
The P2Y1 receptor is a Gq/G11-coupled receptor.[3] Upon agonist binding, it activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium stores. DAG, along with calcium, activates protein kinase C (PKC), which phosphorylates downstream targets, modulating cellular responses.
P2Y1 Receptor Signaling Pathway
Caption: P2Y1 Receptor Signaling Cascade.
Radiolabeling of this compound
Hypothetical Protocol for [³H]this compound Synthesis
Materials:
-
Precursor molecule for this compound (des-methyl this compound)
-
[³H]Methyl iodide (high specific activity)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃)
-
High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector
-
Scintillation counter
Procedure:
-
Preparation: In a clean, dry reaction vial, dissolve the des-methyl this compound precursor in anhydrous DMF.
-
Reaction: Add a molar excess of potassium carbonate to the solution. To this stirred suspension, add [³H]Methyl iodide.
-
Incubation: Seal the reaction vial and allow the reaction to proceed at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Quenching: Quench the reaction by adding a small amount of water.
-
Purification: Purify the crude product by reverse-phase HPLC. Collect fractions and monitor the radioactivity of each fraction using a scintillation counter.
-
Identification: Pool the radioactive fractions corresponding to the [³H]this compound peak. Confirm the identity of the product by co-elution with a non-radiolabeled this compound standard.
-
Specific Activity Determination: Determine the specific activity (Ci/mmol) of the purified [³H]this compound by measuring the radioactivity and quantifying the amount of compound (e.g., by UV absorbance).
P2Y1 Receptor Binding Assay Protocol
This protocol is adapted from established methods for P2Y1 receptor binding assays using radiolabeled antagonists.[4][7][8]
Experimental Workflow
Caption: Radioligand Binding Assay Workflow.
Part 1: Membrane Preparation
Materials:
-
Cells or tissues expressing the P2Y1 receptor (e.g., Sf9 cells infected with recombinant baculovirus for human P2Y1, or platelets).
-
Lysis Buffer: 50 mM Tris-HCl, pH 7.4, containing protease inhibitors.
-
Homogenizer.
-
Centrifuge.
Procedure:
-
Harvest cells or dissect tissue and wash with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet or tissue in ice-cold Lysis Buffer.
-
Homogenize the suspension using a Dounce or Polytron homogenizer.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in fresh Lysis Buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).
-
Store the membrane aliquots at -80°C until use.
Part 2: Saturation Binding Assay
This assay is performed to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) of the radioligand.
Materials:
-
P2Y1 receptor-containing membranes.
-
[³H]this compound.
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂.
-
Non-specific binding control: A high concentration (e.g., 10 µM) of a non-radiolabeled P2Y1 antagonist (e.g., MRS2500).
-
96-well filter plates (e.g., GF/B or GF/C).
-
Vacuum manifold.
-
Scintillation fluid and counter.
Procedure:
-
Prepare serial dilutions of [³H]this compound in Binding Buffer (e.g., 0.1 to 50 nM).
-
In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: Add membrane preparation (e.g., 20-50 µg protein), varying concentrations of [³H]this compound, and Binding Buffer to a final volume of 200 µL.
-
Non-specific Binding: Add membrane preparation, varying concentrations of [³H]this compound, the non-specific binding control, and Binding Buffer to a final volume of 200 µL.
-
-
Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold.
-
Wash the filters three times with 200 µL of ice-cold Binding Buffer.
-
Dry the filters and add scintillation fluid.
-
Measure the radioactivity on the filters using a scintillation counter.
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding for each concentration of [³H]this compound.
-
Plot the specific binding versus the concentration of [³H]this compound.
-
Analyze the data using non-linear regression (one-site binding hyperbola) to determine the Kd and Bmax values.
| Parameter | Description | Typical Value Range |
| Kd | Equilibrium dissociation constant | 1 - 20 nM |
| Bmax | Maximum number of binding sites | 100 - 2000 fmol/mg protein |
Part 3: Competition Binding Assay
This assay is used to determine the affinity (Ki) of unlabeled test compounds for the P2Y1 receptor.
Procedure:
-
Prepare serial dilutions of the unlabeled test compound.
-
In a 96-well plate, set up reactions in triplicate containing:
-
Membrane preparation (20-50 µg protein).
-
A fixed concentration of [³H]this compound (typically at or near its Kd value).
-
Increasing concentrations of the unlabeled test compound.
-
Binding Buffer to a final volume of 200 µL.
-
-
Include controls for total binding (no competitor) and non-specific binding (high concentration of a known antagonist).
-
Incubate, filter, wash, and count as described for the saturation binding assay.
Data Analysis:
-
Plot the percentage of specific binding versus the log concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant determined from the saturation binding assay.
| Compound | IC50 (nM) | Ki (nM) |
| This compound (unlabeled) | (Example value) | (Example value) |
| Test Compound X | (Experimental value) | (Calculated value) |
Conclusion
The protocols outlined in this document provide a comprehensive guide for the radiolabeling of the P2Y1 receptor antagonist this compound and its application in robust binding assays. These methods are essential for characterizing the P2Y1 receptor and for the discovery and development of novel therapeutic agents targeting this important receptor. Adherence to these detailed procedures will enable researchers to generate high-quality, reproducible data.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. Activation of P2Y1 receptor triggers two calcium signaling pathways in bone marrow erythroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Autocrine stimulation of P2Y1 receptors is part of the purinergic signaling mechanism that regulates T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitation of the P2Y(1) receptor with a high affinity radiolabeled antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 6. Quantitation of the P2Y1 Receptor with a High Affinity Radiolabeled Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Two disparate ligand binding sites in the human P2Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
Practical Guide to the Administration of the Y5 Receptor Antagonist MRS2496 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the administration of MRS2496, a selective Neuropeptide Y (NPY) Y5 receptor antagonist, in animal models for metabolic research. This document outlines the mechanism of action, relevant signaling pathways, and detailed protocols for in vivo studies, with a focus on diet-induced obesity models.
Introduction
Neuropeptide Y (NPY) is a potent orexigenic peptide that plays a crucial role in regulating energy homeostasis, primarily through its interaction with a family of G protein-coupled receptors. Among these, the Y5 receptor is strongly implicated in mediating the effects of NPY on food intake and body weight.[1] this compound is a selective antagonist for the Y5 receptor, making it a valuable tool for investigating the therapeutic potential of Y5 receptor blockade in obesity and related metabolic disorders.
Mechanism of Action and Signaling Pathway
The NPY Y5 receptor is predominantly expressed in the hypothalamus, a key brain region for the control of appetite and energy expenditure. Upon binding of NPY, the Y5 receptor initiates a signaling cascade that ultimately leads to increased food intake and decreased energy expenditure.
This compound acts by competitively binding to the Y5 receptor, thereby blocking the downstream signaling initiated by NPY. This antagonism is expected to reduce food intake and promote weight loss, particularly in conditions of elevated NPY levels, such as in diet-induced obesity.[2]
The signaling pathway initiated by NPY binding to the Y5 receptor involves the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. This, in turn, can influence the activity of various downstream effectors, including protein kinase A (PKA), and modulate neuronal excitability and gene expression related to appetite regulation.
Caption: NPY Y5 Receptor Signaling Pathway and Site of this compound Action.
Experimental Protocols
This section provides detailed protocols for the administration of this compound in rodent models of diet-induced obesity (DIO).
Animal Model: Diet-Induced Obese (DIO) Mice or Rats
The DIO model is highly relevant for studying the effects of anti-obesity compounds as it mimics many features of human obesity.
Protocol for Induction of Obesity:
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Animal Strain: C57BL/6J mice are commonly used due to their susceptibility to developing obesity on a high-fat diet. Wistar or Sprague-Dawley rats can also be utilized.
-
Diet: Provide a high-fat diet (HFD), typically with 45-60% of calories derived from fat. A control group should be maintained on a standard chow diet (e.g., 10% of calories from fat).
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Induction Period: Maintain animals on their respective diets for a period of 8-16 weeks to induce a stable obese phenotype, characterized by significantly increased body weight and adiposity compared to the control group.
-
Monitoring: Monitor body weight and food intake weekly throughout the induction period.
Administration of this compound
Two primary routes of administration are recommended for this compound in preclinical studies: oral gavage (for systemic administration) and intracerebroventricular (ICV) injection (for direct central nervous system administration).
1. Oral Gavage Administration
This method is suitable for assessing the systemic efficacy of this compound.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in sterile water, or a solution of PEG400 and Labrasol®)[3]
-
Oral gavage needles (flexible or rigid, appropriate size for the animal)
-
Syringes
-
Animal scale
Protocol:
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of this compound.
-
Prepare the vehicle solution.
-
Suspend or dissolve this compound in the vehicle to the desired concentration. Ensure the solution is homogenous before each administration. A typical oral dose for a Y5 antagonist in DIO mice is in the range of 30-100 mg/kg.[2]
-
-
Animal Handling and Dosing:
-
Weigh each animal to determine the precise volume of the dosing solution to be administered.
-
Gently restrain the animal.
-
Insert the gavage needle carefully into the esophagus and deliver the solution directly into the stomach.
-
Monitor the animal briefly after administration to ensure no adverse reactions.
-
-
Dosing Schedule:
-
Administer this compound once daily, typically before the dark cycle when rodents are most active and consume the majority of their food.
-
A treatment period of 2-4 weeks is common in chronic studies.[2]
-
-
Data Collection:
-
Measure body weight and food intake daily.
-
At the end of the study, tissues such as adipose depots and liver can be collected for further analysis.
-
Caption: Experimental Workflow for Oral Administration of this compound.
2. Intracerebroventricular (ICV) Administration
This method is used to directly assess the central effects of this compound, bypassing the blood-brain barrier.
Materials:
-
This compound
-
Sterile artificial cerebrospinal fluid (aCSF) or saline as a vehicle
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane)
-
Cannula and tubing
-
Microinjection pump
-
Surgical tools
Protocol:
-
Cannula Implantation (Pre-study surgery):
-
Anesthetize the animal and secure it in the stereotaxic frame.
-
Surgically implant a guide cannula into the lateral ventricle of the brain using appropriate stereotaxic coordinates (coordinates will vary depending on the species and strain).
-
Allow the animal to recover from surgery for at least one week.
-
-
Preparation of Infusion Solution:
-
Dissolve this compound in sterile aCSF to the desired concentration. The solution must be sterile-filtered. A typical ICV dose for a Y5 antagonist is in the range of 1-30 µg per animal.[4]
-
-
Infusion Procedure:
-
Gently restrain the conscious animal.
-
Insert the infusion cannula through the guide cannula.
-
Connect the infusion cannula to the microinjection pump.
-
Infuse a small volume (e.g., 1-5 µL) of the this compound solution over a period of several minutes.
-
Leave the infusion cannula in place for a short period after infusion to prevent backflow.
-
-
Data Collection:
-
Measure food intake at specific time points after the injection (e.g., 1, 2, 4, and 24 hours).
-
Body weight changes can also be monitored.
-
Caption: Experimental Workflow for ICV Administration of this compound.
Data Presentation
Quantitative data from studies using Y5 receptor antagonists should be summarized in a structured format for clear comparison.
Table 1: Effect of Oral Administration of a Y5 Receptor Antagonist on Body Weight and Caloric Intake in DIO Mice
| Treatment Group | Dose (mg/kg, p.o.) | Study Duration (weeks) | Initial Body Weight (g) | Final Body Weight (g) | Body Weight Change (%) | Mean Daily Caloric Intake (kcal) |
| Vehicle | 0 | 2 | 45.2 ± 1.5 | 47.2 ± 1.6 | +4.4 | 15.8 ± 0.5 |
| Y5 Antagonist | 30 | 2 | 45.5 ± 1.4 | 44.8 ± 1.5 | -1.5 | 14.6 ± 0.4 |
| Y5 Antagonist | 100 | 2 | 45.3 ± 1.6 | 42.6 ± 1.7 | -6.0 | 14.2 ± 0.5 |
Data presented as mean ± SEM. Data is representative of typical findings for a selective Y5 antagonist.[2]
Table 2: Effect of a Y5 Receptor Antagonist on Body Weight in a Chronic Study in DIO Mice
| Treatment Group | Dose (mg/kg, p.o.) | Study Duration (days) | Body Weight Reduction vs. Vehicle (%) |
| Y5 Antagonist | 100 | 28 | 18%[5] |
This study highlights the potential for sustained weight loss with chronic Y5 receptor antagonism.[5]
Conclusion
The administration of the Y5 receptor antagonist this compound in animal models of diet-induced obesity is a valuable approach to investigate the role of the NPY Y5 receptor in energy homeostasis and to evaluate its therapeutic potential. The protocols outlined in this guide provide a framework for conducting such studies. Careful consideration of the route of administration, dosage, and experimental design is crucial for obtaining reliable and reproducible data. Researchers should always adhere to institutional guidelines for animal care and use.
References
- 1. NPY Y1 and Y5 receptor selective antagonists as anti-obesity drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A neuropeptide Y Y5 antagonist selectively ameliorates body weight gain and associated parameters in diet-induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A pair-feeding study reveals that a Y5 antagonist causes weight loss in diet-induced obese mice by modulating food intake and energy expenditure - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting MRS2496 solubility issues.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MRS2496. The information is presented in a question-and-answer format to directly address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective antagonist of the P2Y1 receptor, a G protein-coupled receptor (GPCR). Its primary mechanism of action is to block the binding of endogenous agonists, such as adenosine diphosphate (ADP), to the P2Y1 receptor. This inhibition prevents the activation of downstream signaling pathways, most notably the Gq/Phospholipase C (PLC) pathway, which leads to a reduction in intracellular calcium mobilization and inhibition of platelet aggregation.
Q2: I am observing precipitation when I dilute my this compound stock solution into my aqueous assay buffer. What could be the cause and how can I prevent this?
A2: Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue for hydrophobic compounds. This "fall-out" occurs because the compound is poorly soluble in the final aqueous environment. To prevent this, consider the following:
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Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as high as your experimental system can tolerate (typically between 0.1% and 0.5% for most cell-based assays) to help maintain solubility.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions in your assay buffer. This gradual decrease in DMSO concentration can sometimes prevent abrupt precipitation.
-
Pre-warming Buffer: Gently warming your assay buffer before adding the this compound stock solution can sometimes improve solubility. However, be mindful of the temperature stability of other components in your buffer.
-
Vortexing/Mixing: Ensure thorough and immediate mixing after adding the this compound stock to the aqueous buffer to rapidly disperse the compound and reduce the likelihood of localized high concentrations that can precipitate.
Q3: My this compound solution appears to have a lower than expected activity in my platelet aggregation assay. What are the potential reasons?
A3: Several factors could contribute to reduced activity:
-
Incomplete Dissolution: The compound may not be fully dissolved in the initial stock solution. Ensure you have followed the recommended solubilization protocol and visually inspect for any undissolved particulate matter.
-
Degradation: Improper storage of the stock solution (e.g., exposure to light, repeated freeze-thaw cycles) can lead to degradation of the compound. It is recommended to aliquot stock solutions and store them protected from light at -20°C or -80°C.
-
Adsorption to Plastics: Hydrophobic compounds like this compound can adsorb to the surface of plastic labware (e.g., pipette tips, microplates). Using low-adhesion plastics or pre-rinsing tips with the solvent can help mitigate this.
-
Assay Conditions: The concentration of the agonist (e.g., ADP) used to induce platelet aggregation may be too high, requiring a higher concentration of this compound to achieve effective inhibition. Consider performing a dose-response curve for both the agonist and this compound to optimize your assay conditions.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Difficulty dissolving this compound powder | Inappropriate solvent; Insufficient mixing | Use 100% DMSO as the primary solvent. Vortex or sonicate the solution gently to aid dissolution. Warming to 37°C may also help, but be cautious of potential degradation. |
| Precipitate forms in stock solution during storage | Solution is supersaturated; Water absorption by DMSO | If precipitation occurs upon cooling after initial dissolution, the stock concentration may be too high. Prepare a fresh, less concentrated stock. Store DMSO stock solutions with a desiccant to prevent water absorption, which can decrease the solubility of hydrophobic compounds. |
| High variability between replicate wells in an assay | Incomplete mixing of diluted compound; Precipitation of compound in some wells | Ensure homogenous mixing of the final working solution before and during dispensing into assay plates. Visually inspect plates for any signs of precipitation. Consider using a plate shaker after compound addition. |
| Unexpected off-target effects observed | High concentration of this compound or DMSO | Perform a dose-response experiment to determine the optimal concentration of this compound. Always include a vehicle control (DMSO at the same final concentration as the test wells) to account for any solvent-induced effects. |
Data Presentation
Table 1: Solubility Profile of this compound
| Solvent | Solubility | Notes |
| DMSO | Soluble | Recommended solvent for preparing stock solutions. Specific quantitative data (e.g., mg/mL) is not consistently provided by suppliers, so a pilot solubility test is recommended. Start by attempting to dissolve at 1-5 mg/mL. |
| Ethanol | Sparingly Soluble | Not recommended as the primary solvent for stock solutions due to lower solubility compared to DMSO. |
| Water | Insoluble | This compound is a hydrophobic compound and is not soluble in aqueous solutions alone. |
| Aqueous Buffers (e.g., PBS, Media) | Insoluble | Dilution of a DMSO stock into aqueous buffers may lead to precipitation if the final DMSO concentration is too low. |
Experimental Protocols
1. Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (Molecular Weight: ~555.4 g/mol , check supplier information for exact MW)
-
Anhydrous, sterile-filtered DMSO
-
Sterile, amber microcentrifuge tubes or glass vials
-
Vortex mixer and/or sonicator
-
-
Procedure:
-
Weigh out a precise amount of this compound powder (e.g., 5.55 mg for 1 mL of a 10 mM solution).
-
Add the appropriate volume of DMSO to achieve a 10 mM concentration.
-
Vortex the solution vigorously for 1-2 minutes. If the powder is not fully dissolved, briefly sonicate the tube in a water bath. Gentle warming to 37°C for 5-10 minutes can also be applied.
-
Visually inspect the solution to ensure there is no undissolved particulate matter. The solution should be clear.
-
Aliquot the stock solution into smaller volumes in amber, tightly sealed tubes to minimize freeze-thaw cycles and light exposure.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
2. General Protocol for an In Vitro Platelet Aggregation Assay
-
Materials:
-
Platelet-rich plasma (PRP) or washed platelets
-
Platelet-poor plasma (PPP) for blanking
-
This compound stock solution (e.g., 10 mM in DMSO)
-
ADP solution (agonist)
-
Assay buffer (e.g., Tyrode's buffer)
-
96-well microplate
-
Platelet aggregometer or a microplate reader capable of measuring turbidity
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO or the assay buffer, ensuring the final DMSO concentration will be consistent across all wells.
-
Add the diluted this compound or vehicle control (DMSO) to the wells of the microplate.
-
Add PRP to each well and incubate for a pre-determined time (e.g., 5-15 minutes) at 37°C to allow the antagonist to interact with the platelets.
-
Place the plate in the aggregometer/plate reader and take a baseline reading.
-
Initiate platelet aggregation by adding a submaximal concentration of ADP to each well.
-
Monitor the change in light transmittance or absorbance over time (typically 5-10 minutes).
-
Calculate the percentage of aggregation inhibition for each concentration of this compound relative to the vehicle control.
-
Mandatory Visualizations
Caption: P2Y1 Receptor Signaling Pathway and Point of Inhibition by this compound.
Caption: General Experimental Workflow for an In Vitro Platelet Aggregation Assay.
Navigating In-Vitro Experiments with MRS2496: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for optimizing the use of MRS2496, a selective P2Y1 receptor antagonist, in in-vitro experiments. This resource offers troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and key quantitative data to ensure the success and accuracy of your research.
Troubleshooting Guide
This section addresses common issues that may arise during in-vitro experiments with this compound, offering potential causes and solutions in a straightforward question-and-answer format.
Question: Why am I observing no or a very weak inhibitory effect of this compound?
Potential Causes & Solutions:
-
Suboptimal Concentration: The concentration of this compound may be too low to effectively antagonize the P2Y1 receptor in your specific experimental setup.
-
Compound Degradation: Improper storage or handling can lead to the degradation of this compound.
-
Solution: Prepare fresh stock solutions in an appropriate solvent like DMSO. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Low P2Y1 Receptor Expression: The cell line or primary cells you are using may have low or no expression of the P2Y1 receptor.
-
Solution: Verify P2Y1 receptor expression using techniques like qPCR or Western blotting. Consider using a cell line known to express functional P2Y1 receptors, such as human platelets or 1321N1 astrocytoma cells.
-
-
Agonist Concentration Too High: An excessively high concentration of the P2Y1 agonist (e.g., ADP) can overcome the competitive antagonism of this compound.
-
Solution: Optimize the agonist concentration to be near its EC50 value to create a suitable window for observing inhibition.
-
Question: I am seeing significant cell death or toxicity at concentrations where I expect to see P2Y1 inhibition. What could be the cause?
Potential Causes & Solutions:
-
Solvent Toxicity: The concentration of the solvent, typically DMSO, may be too high in the final culture medium.
-
Solution: Ensure the final DMSO concentration is kept below 0.5%, and ideally below 0.1%, to minimize solvent-induced cytotoxicity. Run a vehicle control with the same DMSO concentration to assess its effect.
-
-
Off-Target Effects: While this compound is selective for the P2Y1 receptor, high concentrations may lead to off-target effects.[3]
-
Solution: Use the lowest effective concentration of this compound as determined by your dose-response experiments. Confirm that the observed effect is P2Y1-mediated by using a structurally different P2Y1 antagonist or by using cells with knocked-down P2Y1 expression.
-
Question: My results with this compound are inconsistent between experiments. How can I improve reproducibility?
Potential Causes & Solutions:
-
Variability in Cell Culture: Differences in cell passage number, confluence, and overall health can significantly impact experimental outcomes.
-
Solution: Use cells within a consistent and low passage number range. Seed cells at a uniform density and ensure they are in a healthy, logarithmic growth phase at the time of the experiment.
-
-
Inconsistent Reagent Preparation: Variations in the preparation of stock solutions and dilutions can lead to inconsistent final concentrations.
-
Solution: Standardize your solution preparation methods. Use calibrated pipettes and ensure thorough mixing. Prepare fresh dilutions from a validated stock solution for each experiment.
-
-
Platelet Preparation Variability (for platelet aggregation assays): The preparation of platelet-rich plasma (PRP) can be a source of variability.
-
Solution: Follow a standardized protocol for blood collection and PRP preparation. Ensure that donors have not taken medications that affect platelet function.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the handling and application of this compound.
1. What is the mechanism of action of this compound? this compound is a selective antagonist of the P2Y1 receptor. The P2Y1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous agonist ADP, couples to Gq. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to various cellular responses, including platelet shape change and aggregation. This compound competitively binds to the P2Y1 receptor, preventing ADP from binding and thereby inhibiting this downstream signaling.
2. How should I prepare a stock solution of this compound? this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution (e.g., 10 mM). To prepare the stock solution, weigh the desired amount of this compound and add the calculated volume of DMSO. Ensure the compound is completely dissolved by vortexing. It is recommended to prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the aliquots at -20°C or -80°C.
3. What is a recommended starting concentration range for in-vitro experiments? The optimal concentration of this compound will depend on the specific cell type and assay being used. A good starting point for a dose-response experiment is a range from 0.1 µM to 10 µM. Based on published data, the IC50 for inhibition of ADP-induced human platelet aggregation is approximately 1.5 µM.[1][2] For binding to the human P2Y1 receptor, a Ki of 76 nM has been reported.[1]
4. Is this compound selective for the P2Y1 receptor? Yes, this compound is considered a selective antagonist for the P2Y1 receptor. Studies have shown that it is inactive at other P2Y receptor subtypes, including P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, and P2Y13.[3] However, as with any pharmacological tool, it is crucial to use appropriate controls to confirm that the observed effects are mediated through P2Y1 receptor antagonism, especially at higher concentrations.
Quantitative Data Summary
The following tables summarize the reported effective concentrations of this compound in different in-vitro assays.
Table 1: Inhibitory Potency of this compound
| Assay Type | Cell/Tissue Type | Parameter | Value | Reference |
| Platelet Aggregation | Human Platelets | IC50 | 1.5 µM | [1][2] |
| P2Y1 Receptor Binding | Human P2Y1 Receptor | Ki | 76 nM | [1] |
| Platelet Aggregation | Rat Platelets | IC50 | 0.68 µM | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly performed with this compound.
Protocol 1: ADP-Induced Platelet Aggregation Assay
Objective: To determine the inhibitory effect of this compound on ADP-induced platelet aggregation in human platelet-rich plasma (PRP).
Materials:
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Freshly drawn human whole blood collected in 3.2% sodium citrate.
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This compound stock solution (e.g., 10 mM in DMSO).
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Adenosine diphosphate (ADP) stock solution.
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Phosphate-buffered saline (PBS).
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Platelet aggregometer.
Procedure:
-
Prepare Platelet-Rich Plasma (PRP):
-
Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP (supernatant) from red blood cells.
-
Carefully collect the PRP.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes to obtain platelet-poor plasma (PPP), which will be used as a reference.
-
-
Pre-incubation with this compound:
-
Pre-warm PRP aliquots to 37°C.
-
Add different concentrations of this compound (or vehicle control - DMSO) to the PRP aliquots and incubate for a specified time (e.g., 5-15 minutes) at 37°C with stirring in the aggregometer cuvettes.
-
-
Induce Aggregation:
-
Add a pre-determined concentration of ADP (e.g., 5-10 µM) to the cuvettes to induce platelet aggregation.
-
-
Measure Aggregation:
-
Monitor the change in light transmittance for a set period (e.g., 5-10 minutes) using the platelet aggregometer. The increase in light transmittance corresponds to the degree of platelet aggregation.
-
-
Data Analysis:
-
Calculate the percentage of aggregation inhibition for each this compound concentration compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
Protocol 2: Calcium Mobilization Assay
Objective: To measure the effect of this compound on ADP-induced intracellular calcium mobilization in a P2Y1-expressing cell line (e.g., 1321N1 astrocytoma cells).
Materials:
-
P2Y1-expressing cells.
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Cell culture medium.
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Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).
-
This compound stock solution.
-
ADP stock solution.
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.
-
Fluorescence plate reader or fluorescence microscope.
Procedure:
-
Cell Seeding:
-
Seed the P2Y1-expressing cells in a multi-well plate (e.g., 96-well black-walled, clear-bottom plate) and allow them to adhere and grow to the desired confluency.
-
-
Loading with Calcium Indicator:
-
Remove the culture medium and wash the cells with HBSS.
-
Load the cells with the calcium indicator dye (e.g., 2-5 µM Fura-2 AM) in HBSS for 30-60 minutes at 37°C in the dark.
-
Wash the cells with HBSS to remove excess dye.
-
-
Pre-incubation with this compound:
-
Add different concentrations of this compound (or vehicle control) to the wells and incubate for 15-30 minutes at room temperature or 37°C.
-
-
Measure Baseline Fluorescence:
-
Measure the baseline fluorescence of the cells using the plate reader or microscope. For Fura-2, this involves alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm. For Fluo-4, use excitation around 494 nm and emission around 516 nm.
-
-
Stimulation with Agonist:
-
Add a pre-determined concentration of ADP to the wells to stimulate the P2Y1 receptor.
-
-
Measure Calcium Response:
-
Immediately after adding the agonist, start recording the fluorescence signal over time to capture the transient increase in intracellular calcium.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity or the ratio of fluorescence at the two excitation wavelengths (for Fura-2) to determine the intracellular calcium concentration.
-
Compare the peak calcium response in the presence of different concentrations of this compound to the vehicle control to determine the inhibitory effect and calculate the IC50.
-
Visualizations
P2Y1 Receptor Signaling Pathway
Caption: P2Y1 receptor signaling cascade initiated by ADP and inhibited by this compound.
Experimental Workflow for Optimizing this compound Concentration
Caption: A stepwise workflow for determining the optimal this compound concentration.
Troubleshooting Decision Tree
References
How to prevent MRS2496 degradation in solution.
This technical support center provides guidance on the proper handling, storage, and use of MRS2496 to minimize degradation in solution. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective antagonist of the P2Y1 receptor, a G protein-coupled receptor activated by adenosine diphosphate (ADP). By blocking this receptor, this compound inhibits ADP-induced platelet aggregation. This makes it a valuable tool for research in thrombosis, hemostasis, and other related areas.
Q2: How should I store the solid form of this compound?
A2: Solid this compound should be stored in a tightly sealed container in a dry and well-ventilated place. For long-term storage, it is recommended to keep it at -20°C.
Q3: What is the recommended solvent for preparing this compound stock solutions?
A3: this compound is soluble in aqueous solutions. For stock solutions, it is advisable to use a high-quality, sterile buffer at a neutral to slightly acidic pH (e.g., pH 6.8-7.4). The use of organic solvents should be approached with caution and validated for stability.
Q4: How can I determine if my this compound solution has degraded?
A4: Degradation can be assessed by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A decrease in the peak area of the parent this compound compound and the appearance of new peaks are indicative of degradation. A corresponding loss of biological activity in your experimental assay can also suggest degradation.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound in solution.
| Problem | Potential Cause | Recommended Solution |
| Loss of biological activity in an assay. | Degradation of this compound in the experimental buffer or medium. | Perform a stability study of this compound in the specific assay buffer at the experimental temperature. Consider preparing fresh solutions immediately before use. |
| Adsorption of the compound to plasticware. | Use low-protein-binding tubes and plates. Including a small percentage of a non-ionic surfactant like Tween-20 in the buffer can also help reduce adsorption. | |
| Precipitation observed in the stock solution. | Poor solubility in the chosen solvent or at the stored concentration. | Prepare a more dilute stock solution. If using an aqueous buffer, ensure the pH is optimal for solubility. Gentle warming and vortexing may help redissolve the precipitate, but stability should be confirmed afterward. |
| Degradation to a less soluble product. | Analyze the precipitate and supernatant by LC-MS to identify the components. If degradation is confirmed, prepare fresh stock solutions and store them under more stringent conditions (e.g., lower temperature, protection from light). | |
| Inconsistent results between experiments. | Variable quality of prepared this compound solutions. | Standardize the protocol for solution preparation, including the source and quality of the solvent, the final pH, and the mixing procedure. |
| Freeze-thaw cycles of the stock solution. | Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation. |
Predicted Degradation Pathways
Based on the chemical structure of this compound, which contains a purine core, a thioether linkage, and a phosphonate group, the following degradation pathways are predicted.
Common challenges in working with MRS2496.
Welcome to the technical support center for MRS2496. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Below you will find troubleshooting guidance and frequently asked questions to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective antagonist for the P2Y1 receptor, a G-protein coupled receptor (GPCR). Its primary mechanism of action is to block the binding of endogenous purinergic ligands, such as adenosine diphosphate (ADP), to the P2Y1 receptor. This inhibition prevents the activation of downstream signaling pathways. This compound has been noted for its antiplatelet aggregation activity.[1]
Q2: What is the IC50 of this compound?
The reported half maximal inhibitory concentration (IC50) for this compound against the P2Y1 receptor is 1.5 μM.[1] This value serves as a critical reference for determining the effective concentration range in your experimental model.
Q3: What are the recommended storage and solubility conditions for this compound?
For optimal stability, it is recommended to store this compound at room temperature in the continental US, though conditions may vary elsewhere; always refer to the Certificate of Analysis for specific storage instructions.[1] Information regarding its solubility in various solvents (e.g., DMSO, ethanol) should be obtained from the supplier's technical data sheet to ensure proper stock solution preparation.
Q4: In what types of research can this compound be used?
Given its activity as a P2Y1 receptor antagonist with antiplatelet aggregation effects, this compound is primarily used in research related to hemostasis, thrombosis, and other blood-related diseases.[1] It can also be a valuable tool for studying the physiological and pathological roles of the P2Y1 receptor in various cellular systems.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or no observable effect of this compound | Improper Stock Solution Preparation: The compound may not be fully dissolved, leading to an inaccurate concentration. | Ensure you are using an appropriate solvent and that the compound is completely dissolved before making further dilutions. Sonication may aid in dissolution. Always prepare fresh dilutions from a concentrated stock for each experiment. |
| Incorrect Working Concentration: The concentration used may be too low to elicit a response or too high, causing off-target effects. | Perform a dose-response curve to determine the optimal concentration range for your specific cell type and assay. Start with concentrations around the known IC50 (1.5 μM) and test a range of logarithmic dilutions. | |
| Cell Passage Number and Health: High passage numbers or unhealthy cells can lead to altered receptor expression and signaling, affecting the compound's efficacy. | Use cells with a low passage number and ensure they are healthy and in the logarithmic growth phase before treatment. Regularly check for mycoplasma contamination. | |
| Degradation of the Compound: Improper storage or repeated freeze-thaw cycles of the stock solution can lead to degradation. | Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store as recommended by the supplier.[1] | |
| High background signal or unexpected cellular responses | Off-Target Effects: At high concentrations, this compound may interact with other receptors or cellular components. | Use the lowest effective concentration determined from your dose-response studies. Consider using a secondary, structurally different P2Y1 antagonist to confirm that the observed effects are specific to P2Y1 inhibition. |
| Vehicle (Solvent) Effects: The solvent used to dissolve this compound (e.g., DMSO) may have its own biological effects on the cells. | Always include a vehicle control in your experiments, where cells are treated with the same concentration of the solvent used to dissolve this compound. | |
| Precipitation of the compound in cell culture media | Poor Solubility in Aqueous Solutions: this compound may have limited solubility in your cell culture medium, especially at higher concentrations. | Decrease the final concentration of the compound in the media. Ensure the concentration of the organic solvent (like DMSO) in the final culture medium is low (typically <0.1%) to minimize both toxicity and precipitation. |
Quantitative Data Summary
| Parameter | Value | Reference |
| Target | P2Y1 Receptor | [1] |
| Activity | Antagonist | [1] |
| IC50 | 1.5 μM | [1] |
Experimental Protocols
General Protocol for a Cell-Based Calcium Mobilization Assay
This protocol provides a general workflow for assessing the antagonist activity of this compound on the P2Y1 receptor by measuring changes in intracellular calcium levels.
1. Cell Preparation:
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Plate cells expressing the P2Y1 receptor (e.g., HEK293-P2Y1 or platelets) in a 96-well black, clear-bottom plate.
-
Culture the cells until they reach the desired confluency.
2. Compound Preparation:
-
Prepare a concentrated stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
On the day of the experiment, prepare serial dilutions of this compound in an appropriate assay buffer to achieve the desired final concentrations. Also, prepare a solution of a known P2Y1 agonist (e.g., ADP).
3. Calcium Dye Loading:
-
Remove the culture medium from the cells.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. This is typically done by incubating the cells with the dye solution for 30-60 minutes at 37°C.
-
After incubation, wash the cells with assay buffer to remove excess dye.
4. Antagonist Incubation:
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Add the different concentrations of this compound (and a vehicle control) to the respective wells.
-
Incubate the plate for a predetermined amount of time to allow the antagonist to bind to the receptors.
5. Agonist Stimulation and Signal Reading:
-
Place the 96-well plate into a fluorescence plate reader equipped with an automated injection system.
-
Set the plate reader to the appropriate excitation and emission wavelengths for the chosen calcium dye.
-
Program the reader to take a baseline reading before injecting the P2Y1 agonist.
-
Inject the P2Y1 agonist into the wells and immediately begin recording the fluorescence signal over time.
6. Data Analysis:
-
The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.
-
Determine the inhibitory effect of this compound by comparing the agonist-induced calcium response in the presence and absence of the antagonist.
-
Plot the percentage of inhibition against the concentration of this compound to calculate the IC50 value.
Visualizations
Caption: P2Y1 Receptor Signaling Pathway and Point of Inhibition by this compound.
Caption: Workflow for a Calcium Mobilization Assay with this compound.
References
Technical Support Center: Improving the Stability of MRS2496 for Long-Term Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing MRS2496, a selective P2Y1 receptor antagonist, in long-term experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges related to the stability of this compound, ensuring reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective antagonist of the P2Y1 receptor, with an IC50 value of 1.5 μM.[1] The P2Y1 receptor is a G protein-coupled receptor (GPCR) that is primarily activated by adenosine diphosphate (ADP). By blocking this receptor, this compound inhibits downstream signaling pathways, leading to effects such as the prevention of platelet aggregation.[1]
Q2: What are the common stability concerns for compounds like this compound, particularly in long-term studies?
Q3: How should I prepare and store this compound to maximize its stability?
A3: For optimal stability, it is recommended to store this compound as a solid at a low temperature, protected from light. Once reconstituted in a solvent such as DMSO, it is advisable to prepare single-use aliquots and store them at -20°C or -80°C to minimize freeze-thaw cycles. For long-term studies, it is crucial to determine the stability of the compound in the specific experimental medium and conditions.
Q4: How can I assess the stability of this compound in my specific experimental setup?
A4: You can perform a stability study by incubating this compound in your experimental buffer or cell culture medium under the same conditions as your long-term experiment (e.g., temperature, CO2 levels). At various time points, you can collect samples and analyze the concentration and integrity of the compound using methods like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).
Troubleshooting Guide
This guide provides solutions to common problems encountered during long-term experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| Decreased or inconsistent antagonist activity over time. | 1. Degradation of this compound: The compound may be unstable under the experimental conditions. 2. Adsorption to plastics: The compound may be adsorbing to the surface of plates or tubes. | 1. Perform a stability study: Assess the stability of this compound in your experimental medium at different time points. Consider replenishing the compound at regular intervals if degradation is observed. 2. Use low-adhesion plastics: Utilize polypropylene or other low-binding microplates and tubes. 3. Include a known stable antagonist as a positive control. |
| High background signal in functional assays (e.g., calcium mobilization). | 1. Cell stress or high passage number: Cells may exhibit altered signaling responses. 2. Constitutive receptor activity: The P2Y1 receptor may have some activity even without an agonist. | 1. Use low-passage, healthy cells: Ensure cells are in their optimal growth phase. 2. Optimize cell density: Titrate the number of cells per well to find the optimal signal-to-background ratio. 3. Consider using a different cell line with lower endogenous P2Y1 receptor expression if the issue persists. |
| Irreproducible results between experiments. | 1. Inconsistent compound preparation: Variations in solvent, concentration, or storage of this compound aliquots. 2. Variability in cell culture conditions: Differences in cell passage number, density, or media composition. 3. Pipetting errors. | 1. Prepare a large batch of this compound stock solution: Aliquot for single use to ensure consistency. 2. Standardize cell culture protocols: Maintain consistent cell handling procedures. 3. Calibrate pipettes regularly and use proper pipetting techniques. |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Experimental Medium
Objective: To determine the stability of this compound over time under specific experimental conditions.
Materials:
-
This compound
-
Experimental medium (e.g., cell culture medium, buffer)
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Incubator with controlled temperature and CO2
-
HPLC or LC-MS system
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Spike the experimental medium with this compound to the final desired concentration.
-
Aliquot the medium into several sterile tubes.
-
Place the tubes in the incubator under the same conditions as your long-term experiment.
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At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one aliquot and immediately store it at -80°C to halt any further degradation.
-
Once all time points are collected, analyze the concentration of intact this compound in each sample using a validated HPLC or LC-MS method.
-
Plot the concentration of this compound as a function of time to determine its degradation rate.
Protocol 2: Radioligand Binding Assay for P2Y1 Receptor
Objective: To determine the binding affinity of this compound for the P2Y1 receptor.
Materials:
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Cell membranes expressing the P2Y1 receptor
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Radiolabeled P2Y1 receptor antagonist (e.g., [³H]MRS2500)
-
This compound
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Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2)
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Glass fiber filters
-
Scintillation counter
Methodology:
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In a 96-well plate, add a constant amount of cell membranes to each well.
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Add increasing concentrations of unlabeled this compound.
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Add a fixed concentration of the radiolabeled antagonist to all wells.
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Incubate the plate at room temperature for a specified time to reach equilibrium.
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Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
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Wash the filters with ice-cold binding buffer to remove unbound radioligand.
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Place the filters in scintillation vials with scintillation fluid.
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Measure the radioactivity using a scintillation counter.
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Analyze the data using non-linear regression to determine the IC50 of this compound, which can then be converted to a Ki value.
Visualizations
References
Technical Support Center: Refining Experimental Design for MRS2496 Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MRS2496, a selective P2Y1 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective antagonist of the P2Y1 purinergic receptor, with an IC50 of 1.5 μM.[1] It functions by blocking the binding of endogenous agonists, such as adenosine diphosphate (ADP), to the P2Y1 receptor. This receptor is a Gq-protein coupled receptor (GPCR), and its activation typically leads to the stimulation of phospholipase C (PLC), subsequent production of inositol triphosphate (IP3), and a rise in intracellular calcium levels, which in platelets, contributes to their aggregation.[2][3][4][5] By inhibiting this pathway, this compound effectively reduces platelet aggregation.[1]
Q2: What are the key in vitro applications of this compound?
A2: this compound is primarily used in in vitro studies to investigate P2Y1 receptor signaling and its role in physiological processes, most notably platelet aggregation. It is also utilized in calcium mobilization assays to characterize the function of the P2Y1 receptor in various cell types.
Q3: How should I dissolve and store this compound?
A3: For optimal results, it is recommended to prepare a fresh stock solution of this compound for each experiment. The stability of this compound in aqueous buffers can be influenced by the buffer composition, pH, and temperature.[6][7][8][9][10] It is advisable to dissolve this compound in a suitable solvent like DMSO to create a concentrated stock solution, which can then be diluted into the experimental buffer to the final desired concentration. Store stock solutions at -20°C or -80°C for long-term stability.
Q4: What are some known off-target effects of this compound?
A4: While this compound is characterized as a selective P2Y1 receptor antagonist, it is crucial to consider potential off-target effects, as is the case with many pharmacological agents.[3][11] Researchers should include appropriate controls in their experiments to validate that the observed effects are mediated through the P2Y1 receptor. This can include using cells that do not express the P2Y1 receptor or employing other structurally different P2Y1 antagonists to confirm the findings.
Troubleshooting Guides
Platelet Aggregation Assays
Issue 1: Weaker than expected or no inhibition of platelet aggregation with this compound.
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Possible Cause 1: Suboptimal concentration of this compound.
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Recommendation: Perform a dose-response curve to determine the optimal inhibitory concentration for your specific experimental conditions. The reported IC50 of 1.5 μM is a starting point, but the effective concentration can vary depending on the agonist concentration and platelet preparation.
-
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Possible Cause 2: Degraded this compound.
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Recommendation: Prepare a fresh stock solution of this compound. Avoid repeated freeze-thaw cycles of the stock solution.
-
-
Possible Cause 3: Issues with platelet preparation.
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Recommendation: Ensure that the platelet-rich plasma (PRP) is prepared correctly and that platelets are not activated during the collection and handling process. Use appropriate anticoagulants and handle samples gently.[1]
-
Issue 2: High variability in platelet aggregation inhibition between experiments.
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Possible Cause 1: Inconsistent agonist concentration.
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Recommendation: Prepare fresh agonist solutions for each experiment and ensure accurate and consistent pipetting.
-
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Possible Cause 2: Donor-to-donor variability in platelet reactivity.
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Recommendation: When possible, use platelets from the same donor for a set of comparative experiments. If using different donors, be prepared for some inherent biological variability and increase the number of replicates.
-
-
Possible Cause 3: Inconsistent incubation times.
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Recommendation: Standardize the pre-incubation time of platelets with this compound before adding the agonist.
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Calcium Mobilization Assays
Issue 1: No significant reduction in agonist-induced calcium signal in the presence of this compound.
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Possible Cause 1: Insufficient this compound concentration.
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Recommendation: Similar to the platelet aggregation assay, perform a concentration-response experiment to determine the effective inhibitory concentration of this compound for your cell type and agonist concentration.
-
-
Possible Cause 2: Cell line does not express functional P2Y1 receptors.
-
Recommendation: Confirm the expression of functional P2Y1 receptors in your cell line using techniques like RT-PCR, western blotting, or by testing a known P2Y1 agonist.
-
-
Possible Cause 3: Problems with the calcium indicator dye loading.
Issue 2: High background fluorescence or spontaneous calcium oscillations.
-
Possible Cause 1: Cell stress or poor cell health.
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Recommendation: Ensure that the cells are healthy and not overly confluent. Use appropriate cell culture conditions and handle the cells gently during the assay.
-
-
Possible Cause 2: Issues with the assay buffer.
Data Presentation
Table 1: Comparative Affinity of P2Y1 Receptor Antagonists
| Compound | Receptor Target | Reported Ki (nM) | Reported IC50 (nM) | Reference(s) |
| This compound | P2Y1 | 76 | 1500 | [13] |
| MRS2500 | P2Y1 | 0.78 | 0.95 (platelet aggregation) | [14][15] |
| MRS2179 | P2Y1 | 84 | - | [16][17] |
| MRS2279 | P2Y1 | 13 | - | [16][17] |
Experimental Protocols
Protocol 1: Platelet Aggregation Assay using Light Transmission Aggregometry
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Collect whole blood from healthy donors into tubes containing 3.2% sodium citrate.
-
Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.
-
To obtain PPP, centrifuge the remaining blood at 2000 x g for 10 minutes.
-
-
Assay Procedure:
-
Adjust the platelet count in the PRP to the desired concentration using PPP.
-
Pre-warm the PRP samples to 37°C.
-
Add this compound (at various concentrations) or vehicle control to the PRP and incubate for a standardized period (e.g., 5-10 minutes) at 37°C with stirring.
-
Add a P2Y1 receptor agonist (e.g., ADP) to initiate platelet aggregation.
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Monitor the change in light transmission for 5-10 minutes.
-
-
Data Analysis:
-
The percentage of aggregation is calculated relative to the light transmission of PPP (100% aggregation) and PRP (0% aggregation).
-
Generate dose-response curves to determine the IC50 of this compound.
-
Protocol 2: Calcium Mobilization Assay
-
Cell Preparation:
-
Plate cells expressing the P2Y1 receptor in a 96-well black, clear-bottom plate and culture overnight.
-
-
Dye Loading:
-
Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. Incubate for 45-60 minutes at 37°C.
-
Wash the cells with an appropriate assay buffer to remove excess dye.
-
-
Assay Procedure:
-
Add this compound (at various concentrations) or vehicle control to the wells and incubate for a predetermined time.
-
Place the plate in a fluorescence plate reader.
-
Add a P2Y1 receptor agonist and immediately start recording the fluorescence intensity over time.
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Calculate the antagonist's effect by comparing the agonist-induced calcium response in the presence and absence of this compound.
-
Generate concentration-inhibition curves to determine the IC50 of this compound.
-
Mandatory Visualization
Caption: P2Y1 Receptor Signaling Pathway.
Caption: Platelet Aggregation Assay Workflow.
Caption: Calcium Mobilization Assay Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Two disparate ligand binding sites in the human P2Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug-like Antagonists of P2Y Receptor Subtypes: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 6. osti.gov [osti.gov]
- 7. Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Influence of pH, temperature, and buffers on the kinetics of ceftazidime degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Buffer concentration dramatically affects the stability of S-nitrosothiols in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Influence of pH, temperature and buffers on cefepime degradation kinetics and stability predictions in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nucleotide P2Y1 receptor agonists are in vitro and in vivo prodrugs of A1/A3 adenosine receptor agonists: implications for roles of P2Y1 and A1/A3 receptors in physiology and pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. berthold.com [berthold.com]
- 13. guidetopharmacology.org [guidetopharmacology.org]
- 14. MRS2500 [2-Iodo-N6-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate], a Potent, Selective, and Stable Antagonist of the Platelet P2Y1 Receptor with Strong Antithrombotic Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Agonists and antagonists for P2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantitation of the P2Y1 Receptor with a High Affinity Radiolabeled Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quantitation of the P2Y(1) receptor with a high affinity radiolabeled antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing off-target effects of MRS2496.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing MRS2496, a selective P2Y1 receptor antagonist. All information is presented to facilitate the design and execution of successful experiments while proactively addressing potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective antagonist of the P2Y1 receptor, a G protein-coupled receptor (GPCR) activated by adenosine diphosphate (ADP). Its primary mechanism of action is to block the binding of ADP to the P2Y1 receptor, thereby inhibiting downstream signaling pathways.
Q2: What is the reported potency of this compound for the P2Y1 receptor?
A2: this compound has a reported half-maximal inhibitory concentration (IC50) of 1.5 µM and a binding affinity (Ki) of 76 nM for the human P2Y1 receptor.[1]
Q3: What signaling pathway is affected by this compound?
A3: The P2Y1 receptor is coupled to the Gq family of G proteins. Upon activation by ADP, it stimulates Phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium concentration ([Ca2+]i). By antagonizing the P2Y1 receptor, this compound inhibits this entire signaling pathway.
Q4: Is this compound susceptible to degradation by nucleotidases?
A4: this compound is a bisphosphonate derivative, a modification that confers resistance to hydrolysis by nucleotidases.[2] This makes it a stable tool for in vitro and in vivo studies where enzymatic degradation of nucleotide analogs can be a concern.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments using this compound.
Issue 1: Inconsistent or weaker-than-expected inhibition of P2Y1-mediated responses (e.g., platelet aggregation, calcium mobilization).
-
Possible Cause 1: Suboptimal Compound Handling and Storage.
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Recommendation: Although this compound is relatively stable, proper handling is crucial. Prepare fresh stock solutions in an appropriate solvent (e.g., water or a buffer recommended by the supplier) and store them at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. For working solutions, it is advisable to prepare them fresh for each experiment.
-
-
Possible Cause 2: Issues with Agonist Concentration.
-
Recommendation: The concentration of the P2Y1 agonist (e.g., ADP or 2-MeSADP) used to stimulate the receptor can significantly impact the observed inhibition. Ensure you are using a concentration of the agonist that is at or near its EC50 to provide an adequate window for observing antagonist activity. Excessively high agonist concentrations can overcome the competitive antagonism of this compound.
-
-
Possible Cause 3: Off-Target Effects of the Agonist.
-
Recommendation: If using a non-selective agonist, it may activate other receptors that contribute to the measured response. Consider using a more selective P2Y1 agonist or co-incubating with antagonists for other potential receptors to isolate the P2Y1-specific effect.
-
Issue 2: Unexpected or off-target effects observed in the experimental system.
-
Possible Cause 1: Non-Specific Binding at High Concentrations.
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Recommendation: While this compound is selective for the P2Y1 receptor, at high concentrations, the risk of off-target binding to other proteins or receptors increases. It is critical to perform dose-response experiments to determine the optimal concentration range for P2Y1 antagonism without inducing non-specific effects.
-
-
Possible Cause 2: Interaction with Other P2Y Receptors.
-
Recommendation: Although designed as a P2Y1 antagonist, it is good practice to consider potential interactions with other P2Y receptor subtypes, especially P2Y12 and P2Y13, which are also activated by ADP. If your experimental system expresses these receptors, consider using selective antagonists for them as controls to confirm that the observed effects are solely due to P2Y1 inhibition.
-
-
Possible Cause 3: Purity of the this compound Compound.
-
Recommendation: Ensure the purity of the this compound being used. Impurities from synthesis could have their own biological activities. Always obtain compounds from reputable suppliers who provide a certificate of analysis.
-
Data Presentation
Table 1: Selectivity Profile of this compound
| Receptor | Species | Assay Type | Potency (Ki or IC50) | Reference |
| P2Y1 | Human | Binding Affinity (Ki) | 76 nM | [1] |
| P2Y1 | Human | Functional Antagonism (IC50) | 1.5 µM | [1] |
| P2Y12 | Not Reported | Not Reported | Not Reported | |
| P2Y13 | Not Reported | Not Reported | Not Reported | |
| Other P2Y Receptors | Not Reported | Not Reported | Not Reported |
Experimental Protocols
1. Intracellular Calcium Mobilization Assay
This protocol describes a general method to assess the antagonist effect of this compound on P2Y1 receptor-mediated calcium mobilization.
-
Cell Culture: Culture cells endogenously or recombinantly expressing the P2Y1 receptor in a suitable medium.
-
Cell Plating: Seed cells into a 96-well black, clear-bottom plate at an appropriate density to achieve a confluent monolayer on the day of the assay.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) according to the manufacturer's instructions.
-
Remove the cell culture medium and add the dye-loading solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
Wash the cells with an appropriate assay buffer to remove extracellular dye.
-
-
Compound Incubation:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add the this compound dilutions to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C to allow for receptor binding.
-
-
Agonist Stimulation and Data Acquisition:
-
Prepare a solution of a P2Y1 agonist (e.g., 2-MeSADP) at a concentration that is 2-5 times the final desired concentration.
-
Use a fluorescence plate reader with an injection module to add the agonist to the wells.
-
Measure the fluorescence intensity before and after agonist addition in a kinetic read.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity upon agonist addition.
-
Plot the response against the concentration of this compound to determine the IC50 value.
-
2. Platelet Aggregation Assay
This protocol outlines a general procedure for evaluating the inhibitory effect of this compound on ADP-induced platelet aggregation using light transmission aggregometry.
-
Platelet-Rich Plasma (PRP) Preparation:
-
Collect whole blood into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Centrifuge the blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature to obtain PRP.
-
Carefully collect the upper PRP layer.
-
-
Assay Procedure:
-
Pre-warm the PRP to 37°C.
-
Place a cuvette with PRP and a stir bar into the aggregometer and establish a baseline reading.
-
Add the desired concentration of this compound or vehicle control to the PRP and incubate for a specified time.
-
Initiate platelet aggregation by adding a P2Y1 agonist (e.g., ADP).
-
Record the change in light transmission over time.
-
-
Data Analysis:
-
Determine the maximal platelet aggregation for each condition.
-
Calculate the percentage of inhibition of aggregation by this compound compared to the vehicle control.
-
Mandatory Visualizations
Caption: P2Y1 Receptor Signaling Pathway and Inhibition by this compound.
Caption: General Experimental Workflow for a P2Y1 Antagonist Assay.
References
Technical Support Center: Minimizing Variability in MRS2496 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in experiments involving MRS2496, a selective P2Y1 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective antagonist of the P2Y1 receptor, a G protein-coupled receptor (GPCR).[1] Its primary mechanism of action is to block the binding of endogenous agonists, such as adenosine diphosphate (ADP), to the P2Y1 receptor. This inhibition prevents the activation of the downstream signaling cascade. The P2Y1 receptor is coupled to the Gq alpha subunit of the heterotrimeric G protein. Upon agonist binding, the activated Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[2]
Q2: What are the common experimental applications of this compound?
A2: Given its role as a P2Y1 receptor antagonist, this compound is primarily used in research to study processes mediated by this receptor. A major application is in the field of hemostasis and thrombosis, specifically for its antiplatelet aggregation activity.[1] It is used in in vitro assays to inhibit ADP-induced platelet aggregation. Additionally, it is utilized in cell-based assays to investigate the role of P2Y1 receptor signaling in various physiological and pathophysiological processes, including neurotransmission and inflammation.
Q3: What are the most critical factors contributing to variability in this compound experiments?
A3: The most critical factors include:
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Cell Health and Culture Conditions: Cell line integrity, passage number, and confluency can significantly impact receptor expression and cellular responsiveness.[3]
-
Reagent Quality and Handling: The stability and solubility of this compound and the agonist (e.g., ADP) are crucial. Improper storage or repeated freeze-thaw cycles can lead to degradation.
-
Assay Protocol Consistency: Variations in incubation times, cell density, and pipetting techniques are common sources of variability.
-
Platelet Preparation (for aggregation assays): The method of platelet-rich plasma (PRP) preparation and the time between blood draw and the experiment can affect platelet sensitivity.
Q4: How can I ensure the quality and stability of my this compound stock solution?
A4: this compound is typically stored at room temperature in the continental US, but this may vary elsewhere.[1] It is recommended to prepare a concentrated stock solution in an appropriate solvent (e.g., DMSO) and store it in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Before each experiment, a fresh working solution should be prepared by diluting the stock in the assay buffer. The stability of compounds in cell culture media can be affected by factors like pH, light, and temperature.[4][5]
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for seeding and verify cell distribution visually under a microscope. |
| Pipetting Errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent pipetting technique across all wells. |
| Edge Effects in Microplates | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile water or PBS to maintain humidity. |
| Compound Precipitation | Visually inspect the wells for any precipitate after adding this compound. If precipitation is observed, consider optimizing the solvent concentration or the final concentration of the compound. |
Issue 2: Inconsistent or No Inhibition by this compound
| Potential Cause | Troubleshooting Step |
| Degraded this compound | Prepare a fresh stock solution of this compound. Verify the activity of the new stock against a known positive control agonist. |
| Low P2Y1 Receptor Expression | Use a cell line with confirmed high expression of the P2Y1 receptor (e.g., CALU-3, 1321N1 astrocytoma cells).[6][7][8] Ensure cells are within a low passage number range. |
| Suboptimal Agonist Concentration | Perform a dose-response curve for the agonist (e.g., ADP) to determine the EC50 and use a concentration around the EC80 for inhibition assays. |
| Incorrect Assay Conditions | Optimize incubation times for both the antagonist (this compound) and the agonist. Ensure the assay buffer composition is appropriate for the cell type and receptor. |
Issue 3: Unexpected Agonist-like Activity of this compound
| Potential Cause | Troubleshooting Step |
| Partial Agonism | While this compound is characterized as an antagonist, some compounds can exhibit partial agonism under certain conditions. Test this compound alone in the assay across a wide range of concentrations to check for any agonist activity. |
| Contamination of this compound Stock | Prepare a fresh stock solution from a new vial of the compound. |
| Off-Target Effects | At very high concentrations, compounds can have off-target effects. Ensure you are using this compound within its known selective concentration range. |
Experimental Protocols
Calcium Flux Assay for P2Y1 Receptor Antagonism
This protocol describes a method to measure the inhibition of ADP-induced intracellular calcium mobilization by this compound in a suitable cell line (e.g., 1321N1 cells stably expressing the human P2Y1 receptor).
Materials:
-
P2Y1 receptor-expressing cells (e.g., 1321N1-P2Y1)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
This compound
-
ADP (agonist)
-
Ionomycin (positive control)
-
EGTA (negative control)
-
Black, clear-bottom 96-well microplate
Methodology:
-
Cell Seeding: Seed the P2Y1 receptor-expressing cells into a 96-well plate at an optimized density and culture overnight.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS.
-
Remove the culture medium from the wells and add the loading buffer.
-
Incubate the plate for 45-60 minutes at 37°C in the dark.[9]
-
Wash the cells twice with HBSS.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in HBSS.
-
Add the this compound dilutions to the respective wells.
-
Include wells with buffer only (for agonist control) and a known P2Y1 antagonist as a positive control for inhibition.
-
Incubate for 15-30 minutes at room temperature.
-
-
Agonist Stimulation and Signal Detection:
-
Prepare an ADP solution in HBSS at a concentration corresponding to the EC80.
-
Use a fluorescence plate reader with an automated injector to add the ADP solution to the wells.
-
Measure the fluorescence intensity kinetically for 60-120 seconds.
-
-
Controls:
-
Positive Control (Maximum Signal): Add ionomycin to a set of wells to induce maximal calcium influx.
-
Negative Control (Minimal Signal): Add EGTA to chelate extracellular calcium in another set of wells.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to the response of the agonist-only control.
-
Plot the normalized response against the concentration of this compound and fit the data to a dose-response curve to determine the IC50.
-
Platelet Aggregation Assay
This protocol outlines a method to assess the inhibitory effect of this compound on ADP-induced platelet aggregation using light transmission aggregometry (LTA).
Materials:
-
Freshly drawn human whole blood
-
3.2% Sodium Citrate
-
Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
-
This compound
-
ADP (agonist)
-
Saline or appropriate buffer
-
Light Transmission Aggregometer
Methodology:
-
PRP and PPP Preparation:
-
Collect whole blood into tubes containing 3.2% sodium citrate.
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to obtain PPP.
-
-
Instrument Setup:
-
Calibrate the aggregometer using PRP (0% aggregation) and PPP (100% aggregation).
-
-
Assay Procedure:
-
Pipette PRP into the aggregometer cuvettes with a stir bar.
-
Add different concentrations of this compound or vehicle control to the cuvettes.
-
Incubate for a specified time (e.g., 1-5 minutes) at 37°C while stirring.
-
Add a pre-determined concentration of ADP to induce aggregation.
-
Record the change in light transmission for 5-10 minutes.
-
-
Data Analysis:
-
The percentage of aggregation is calculated by the aggregometer software.
-
Plot the percentage of aggregation against the concentration of this compound to determine the inhibitory effect.
-
Visualizations
Caption: P2Y1 Receptor Signaling Pathway and Point of Inhibition by this compound.
Caption: A Logical Workflow for Troubleshooting this compound Experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are P2Y1 agonists and how do they work? [synapse.patsnap.com]
- 3. The Molecular Mechanism of P2Y1 Receptor Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vitamins in cell culture media: Stability and stabilization strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Expression of P2Y receptors in cell lines derived from the human lung - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Expression of P2Y receptors in cell lines derived from the human lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. criver.com [criver.com]
- 9. bu.edu [bu.edu]
Technical Support Center: Optimizing Buffer Conditions for MRS2496 Activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the activity of MRS2496, a selective P2Y1 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective and competitive antagonist of the P2Y1 receptor.[1][2] The P2Y1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous agonist adenosine diphosphate (ADP), couples to the Gq alpha subunit. This activation stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺), which in turn mediates various cellular responses, including platelet aggregation.[3][4] this compound blocks the binding of ADP to the P2Y1 receptor, thereby inhibiting this signaling cascade.
Q2: What is a typical starting buffer for an this compound experiment?
Based on published radioligand binding and functional assays, a common starting buffer for experiments involving P2Y1 receptors includes a physiological pH buffer such as HEPES or Tris-HCl, along with salts to maintain ionic strength and divalent cations that can be important for receptor function. A typical composition is:
Q3: How should I prepare and store this compound stock solutions?
It is recommended to prepare a high-concentration stock solution of this compound in a non-aqueous solvent like dimethyl sulfoxide (DMSO).[7] For example, a 10 mM stock solution can be prepared and stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[8] Studies have shown that many small molecules are stable in DMSO for extended periods when stored properly.[9][10] For aqueous working solutions, it is best to prepare them fresh on the day of the experiment from the DMSO stock to avoid potential degradation.
Q4: What are the expected IC50 or Ki values for this compound?
The inhibitory potency of this compound can vary depending on the assay conditions and the cell type or tissue being used. Reported values include:
-
IC50: 1.5 µM for the inhibition of platelet aggregation.[2]
-
Ki: 76 nM in radioligand binding assays using human P2Y1 receptors.
It is important to note that IC50 values can be influenced by the concentration of the agonist used in functional assays.
Troubleshooting Guides
Issue 1: Low or No Activity of this compound
| Possible Cause | Troubleshooting Step |
| Degraded this compound | Prepare a fresh working solution from a new aliquot of the DMSO stock. Ensure the stock has been stored correctly at -20°C or -80°C. |
| Suboptimal Buffer pH | The optimal pH for P2Y1 receptor binding is typically around 7.4. Verify the pH of your assay buffer and adjust if necessary. Extreme pH values can denature the receptor and affect ligand binding. |
| Incorrect Buffer Ionic Strength | The ionic strength of the buffer can influence ligand-receptor interactions. A common starting point is a physiological salt concentration (e.g., 145 mM NaCl). You can test a range of NaCl concentrations (e.g., 100-200 mM) to optimize for your specific assay. |
| Presence of Interfering Substances | Components in your assay, such as high concentrations of detergents or other solvents, may interfere with this compound activity. If possible, reduce the concentration of these components or test for their effects in a control experiment. |
| Low Receptor Expression | If using a cell-based assay, confirm the expression of the P2Y1 receptor in your cell line using a validated method like western blotting or qPCR. |
Issue 2: High Background Signal in the Assay
| Possible Cause | Troubleshooting Step |
| Non-specific Binding of this compound | In binding assays, include a control with a high concentration of a non-labeled P2Y1 antagonist to determine non-specific binding. Increasing the number of wash steps during the assay may also help reduce non-specific binding. |
| Constitutive Receptor Activity | Some GPCRs can exhibit basal activity even in the absence of an agonist. If this is suspected, using an inverse agonist in a control experiment can help to assess the level of constitutive activity. |
| High Concentration of Detection Reagents | If using a fluorescence-based assay (e.g., calcium mobilization), a high concentration of the fluorescent dye can lead to a high background. Titrate the dye concentration to find the optimal balance between signal and background.[11] |
| Cell Health | Unhealthy or dying cells can have leaky membranes, leading to higher background signals. Ensure your cells are healthy and have high viability before starting the experiment.[11] |
Issue 3: Inconsistent or Irreproducible Results
| Possible Cause | Troubleshooting Step |
| Variability in Buffer Preparation | Prepare a large batch of your optimized assay buffer to use across multiple experiments to ensure consistency. Always double-check the pH and concentrations of all components. |
| Inconsistent Cell Passage Number | Use cells within a consistent and low passage number range for all experiments, as receptor expression and cellular responses can change with repeated passaging. |
| Pipetting Errors | Calibrate your pipettes regularly. For viscous solutions, consider using reverse pipetting techniques to improve accuracy. |
| Compound Precipitation | This compound, especially at higher concentrations, may precipitate in aqueous buffers. Visually inspect your solutions for any signs of precipitation. If solubility is an issue, you may need to adjust the final concentration or the amount of DMSO in the final assay volume (typically kept below 0.5%). |
Quantitative Data
Table 1: Inhibitory Potency of P2Y1 Receptor Antagonists
This table provides a comparison of the inhibitory constants (Ki) for this compound and other common P2Y1 receptor antagonists from radioligand binding assays.
| Antagonist | Ki (nM) | Cell/Tissue Source |
| This compound | 76 | Recombinant Human P2Y1 |
| MRS2179 | 84 - 177 | Recombinant Human P2Y1 / Turkey Erythrocyte Membranes |
| MRS2279 | 13 | Recombinant Human P2Y1 |
| MRS2500 | 0.8 | Recombinant Human P2Y1 |
Data compiled from multiple sources.[5][12] Note that values can vary between studies due to different experimental conditions.
Experimental Protocols
Protocol 1: Radioligand Binding Assay for P2Y1 Receptor
This protocol is adapted from studies characterizing P2Y1 receptor antagonists.[1][5]
Materials:
-
Cell membranes expressing the P2Y1 receptor
-
Radiolabeled P2Y1 antagonist (e.g., [³²P]MRS2500)
-
This compound and other unlabeled competing ligands
-
Assay Buffer: 20 mM HEPES, 145 mM NaCl, 5 mM MgCl₂, pH 7.5
-
Wash Buffer: Ice-cold Assay Buffer
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound and other unlabeled ligands in the Assay Buffer.
-
Reaction Setup: In a microcentrifuge tube or 96-well plate, combine:
-
Cell membranes (typically 5-20 µg of protein)
-
Radiolabeled ligand at a concentration near its Kd (e.g., 0.1-0.25 nM [³²P]MRS2500)
-
Varying concentrations of this compound or other unlabeled ligands.
-
For total binding, add Assay Buffer instead of unlabeled ligand.
-
For non-specific binding, add a high concentration of a potent unlabeled P2Y1 antagonist (e.g., 10 µM MRS2500).
-
-
Incubation: Incubate the reactions for 15-45 minutes in an ice-water bath.
-
Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters.
-
Washing: Wash the filters quickly with ice-cold Wash Buffer to remove unbound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the unlabeled ligand concentration and fit the data to a one-site competition model to determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Protocol 2: Calcium Mobilization Assay
This protocol outlines a general procedure for measuring the inhibitory effect of this compound on ADP-induced calcium release in cells expressing the P2Y1 receptor.[13][14]
Materials:
-
Cells expressing the P2Y1 receptor (e.g., 1321N1 astrocytoma cells)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)
-
This compound
-
ADP (P2Y1 agonist)
-
Fluorescence plate reader with liquid handling capabilities
Procedure:
-
Cell Plating: Seed the P2Y1-expressing cells in a black, clear-bottom 96-well plate and culture overnight.
-
Dye Loading:
-
Prepare a dye loading solution containing Fluo-4 AM (typically 2-5 µM) and Pluronic F-127 (e.g., 0.02%) in Assay Buffer.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate for 30-60 minutes at 37°C.
-
-
Cell Washing: Gently wash the cells with Assay Buffer to remove excess dye.
-
Compound Incubation: Add varying concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
Calcium Measurement:
-
Place the plate in the fluorescence plate reader.
-
Record a baseline fluorescence reading.
-
Inject a solution of ADP (at a concentration that gives a submaximal response, e.g., EC80) into the wells.
-
Immediately begin recording the change in fluorescence over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence (peak signal - baseline).
-
Plot the fluorescence change against the concentration of this compound.
-
Fit the data to a dose-response curve to determine the IC50 of this compound.
-
Visualizations
Caption: P2Y1 Receptor Signaling Pathway.
Caption: General Experimental Workflow.
Caption: Troubleshooting Flowchart.
References
- 1. [32P]2-iodo-N6-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate ([32P]MRS2500), a novel radioligand for quantification of native P2Y1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Diverse signalling of the platelet P2Y1 receptor leads to a dichotomy in platelet function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitation of the P2Y1 Receptor with a High Affinity Radiolabeled Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Two disparate ligand binding sites in the human P2Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. phytotechlab.com [phytotechlab.com]
- 9. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Agonists and antagonists for P2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. berthold.com [berthold.com]
- 14. agilent.com [agilent.com]
Technical Support Center: Troubleshooting P2Y1 Receptor Antagonism with MRS2496
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the P2Y1 receptor antagonist, MRS2496. Our aim is to help you identify and overcome common challenges to ensure the success of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective antagonist of the P2Y1 receptor, a G-protein coupled receptor (GPCR).[1] As an antagonist, it binds to the P2Y1 receptor but does not activate it. Instead, it blocks the receptor from being activated by its natural agonist, adenosine diphosphate (ADP), thereby inhibiting downstream signaling pathways.
Q2: I am not observing the expected inhibitory effect of this compound in my cell line. Does this mean the cells have developed resistance?
The term "resistance" is most often used to describe the phenomenon where cells become less responsive to an agonist over time due to processes like receptor desensitization and downregulation. As this compound is an antagonist, it is less likely to induce resistance in the classical sense. A lack of response is more likely due to other factors such as low receptor expression, issues with the agonist being used, or experimental conditions.
Q3: What are the typical signaling pathways activated by the P2Y1 receptor that this compound should block?
The P2Y1 receptor is a Gq-coupled GPCR. Upon activation by an agonist like ADP, it primarily signals through the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium levels and the activation of Protein Kinase C (PKC). This compound should block these downstream effects when they are induced by a P2Y1 agonist.
Q4: Can this compound affect other receptors?
This compound is reported to be a selective antagonist for the P2Y1 receptor.[1] However, at very high concentrations, off-target effects on other P2Y receptors or unrelated signaling molecules cannot be entirely ruled out. It is crucial to use the lowest effective concentration to minimize the risk of off-target effects.
Troubleshooting Guide
This guide addresses specific issues you may encounter when using this compound and provides a systematic approach to resolving them.
Issue 1: No observable inhibitory effect of this compound.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Low or Absent P2Y1 Receptor Expression | - Confirm P2Y1 receptor expression in your cell line at both the mRNA (RT-qPCR) and protein (Western Blot, Flow Cytometry, or ELISA) levels.- If expression is low, consider using a cell line known to endogenously express high levels of P2Y1 or a system with stably overexpressed P2Y1 receptors. |
| Inactive Agonist | - Verify the activity of the P2Y1 agonist (e.g., ADP or 2MeSADP) you are using to stimulate the receptor. Prepare fresh agonist solutions and perform a dose-response curve to ensure it elicits a response in a positive control cell line. |
| Suboptimal this compound Concentration | - Perform a dose-response experiment with a range of this compound concentrations to determine the optimal inhibitory concentration (IC50) in your specific assay. The reported IC50 for this compound is 1.5 µM for the inhibition of platelet aggregation.[1] |
| Incorrect Experimental Conditions | - Ensure that the assay buffer, pH, and temperature are optimal for your cell line and the specific assay being performed.- Check the incubation times for both the antagonist and the agonist to ensure they are appropriate for your experimental setup. |
| Cell Health and Passage Number | - Use cells that are healthy and within a consistent, low passage number range. High passage numbers can lead to phenotypic drift and altered receptor expression or signaling. |
Issue 2: High background signal in the assay.
| Potential Cause | Recommended Solution |
| Constitutive Receptor Activity | - Some receptor systems can exhibit basal activity even without an agonist. While less common for P2Y1, if suspected, you could assess the effect of an inverse agonist if one is available for this receptor. |
| Non-specific Binding | - Increase the number of wash steps in your protocol to reduce non-specific binding of detection reagents.- Include appropriate controls, such as cells not expressing the P2Y1 receptor, to determine the level of background signal. |
Experimental Protocols
Protocol 1: Validating P2Y1 Receptor Expression by Western Blot
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a validated primary antibody specific for the P2Y1 receptor overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 2: Intracellular Calcium Mobilization Assay
-
Cell Plating: Plate cells expressing the P2Y1 receptor in a black, clear-bottom 96-well plate and grow to confluency.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Antagonist Incubation: Add varying concentrations of this compound to the wells and incubate for the desired time.
-
Agonist Stimulation: Add a P2Y1 agonist (e.g., 2MeSADP) at a concentration that elicits a submaximal response (EC80) to stimulate calcium release.
-
Signal Detection: Measure the fluorescence intensity before and after agonist addition using a fluorescence plate reader. The inhibitory effect of this compound will be observed as a reduction in the agonist-induced fluorescence signal.
Visualizing Experimental Workflows and Signaling Pathways
Caption: A troubleshooting decision tree for experiments where this compound does not show an inhibitory effect.
Caption: The canonical signaling pathway of the P2Y1 receptor and the inhibitory action of this compound.
References
Validation & Comparative
Validating the Selectivity of MRS2496 for the P2Y1 Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of MRS2496, a selective antagonist for the P2Y1 receptor, with other common alternatives. The information presented is supported by experimental data to aid researchers in making informed decisions for their studies.
Introduction to P2Y1 Receptor Antagonism
The P2Y1 receptor, a Gq-coupled purinergic receptor activated by adenosine diphosphate (ADP), plays a crucial role in various physiological processes, most notably in platelet aggregation. Consequently, selective antagonists of the P2Y1 receptor are valuable tools for research and potential therapeutic agents for thrombotic diseases. This compound is a bisphosphonate derivative that has been identified as a selective antagonist of the human P2Y1 receptor.[1] This guide evaluates the selectivity of this compound by comparing its binding affinity with other known P2Y1 antagonists and by providing detailed experimental protocols for its validation.
Comparative Analysis of P2Y1 Receptor Antagonists
The selectivity of a receptor antagonist is paramount for its utility as a research tool and a therapeutic candidate. The following table summarizes the binding affinities of this compound and two other widely used P2Y1 receptor antagonists, MRS2500 and BPTU.
| Compound | Target Receptor | Potency (Ki/EC50) | Chemical Class | Mechanism of Action |
| This compound | Human P2Y1 | Ki = 76 nM[1] | Bisphosphonate Nucleotide Analog | Competitive Antagonist |
| MRS2500 | Human P2Y1 | Ki = 0.78 nM | Nucleotide Analog | Competitive Antagonist |
| BPTU | Human P2Y1 | EC50 = 0.06-0.3 µM | Non-nucleotide | Allosteric Antagonist |
Selectivity Profile:
-
MRS2279 , a closely related analog, has been shown to be inactive at P2Y2, P2Y4, P2Y6, P2Y11, and P2Y12 receptors.[1][2]
-
MRS2500 , another potent P2Y1 antagonist, is described as highly selective and does not inhibit the P2Y12 receptor.[3][4]
This suggests that this compound likely exhibits a high degree of selectivity for the P2Y1 receptor over other P2Y subtypes.
Experimental Validation of Selectivity
To validate the selectivity of this compound for the P2Y1 receptor, two key in vitro assays are recommended: a radioligand binding assay to determine its affinity for the P2Y1 receptor and a functional calcium imaging assay to measure its ability to block agonist-induced receptor activation.
Radioligand Binding Assay
This assay directly measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.
Experimental Workflow:
Detailed Protocol:
-
Membrane Preparation:
-
Culture Sf9 insect cells or HEK293 cells stably expressing the human P2Y1 receptor.
-
Harvest the cells and homogenize them in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Resuspend the membrane pellet in a suitable assay buffer.
-
-
Competitive Binding Assay:
-
In a 96-well plate, add the prepared cell membranes.
-
Add a fixed concentration of a high-affinity P2Y1 radioligand, such as [³H]MRS2500.
-
Add increasing concentrations of unlabeled this compound.
-
Incubate the plate to allow the binding to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove non-specific binding.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
-
To assess selectivity, this assay should be repeated using cell lines expressing other P2Y receptor subtypes (e.g., P2Y2, P2Y12). A significantly higher Ki value for other subtypes compared to P2Y1 would confirm the selectivity of this compound.
Calcium Imaging Assay
This functional assay measures the ability of an antagonist to block the increase in intracellular calcium concentration ([Ca²⁺]i) induced by a P2Y1 receptor agonist.
P2Y1 Receptor Signaling Pathway:
Detailed Protocol:
-
Cell Preparation and Dye Loading:
-
Plate cells expressing the P2Y1 receptor (e.g., HEK293 or 1321N1 astrocytoma cells) in a 96-well black-walled, clear-bottom plate.
-
Load the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, by incubating them with the dye solution in the dark.
-
-
Antagonist Incubation:
-
Wash the cells to remove excess dye.
-
Add varying concentrations of this compound to the wells and incubate to allow the antagonist to bind to the receptors.
-
-
Agonist Stimulation and Signal Detection:
-
Place the plate in a fluorescence microplate reader.
-
Add a P2Y1 receptor agonist, such as 2-MeSADP, to all wells.
-
Immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Measure the peak fluorescence intensity for each well.
-
Plot the peak fluorescence response against the logarithm of the this compound concentration.
-
Determine the IC50 value, which represents the concentration of this compound that inhibits 50% of the agonist-induced calcium response.
-
Similar to the binding assay, performing this experiment on cells expressing other P2Y subtypes will demonstrate the selectivity of this compound.
Conclusion
The available data strongly indicates that this compound is a selective antagonist of the P2Y1 receptor. Its micromolar affinity for the P2Y1 receptor, combined with the high selectivity demonstrated by its close structural analogs, makes it a valuable tool for investigating P2Y1 receptor function. For definitive validation of its selectivity profile, researchers are encouraged to perform the detailed radioligand binding and calcium imaging assays outlined in this guide across a panel of P2Y receptor subtypes. This will ensure the specificity of its effects in their experimental systems.
References
A Comparative Guide to MRS2496 and ADP in Platelet Activation Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of MRS2496 and Adenosine Diphosphate (ADP) in the context of platelet activation research. We delve into their mechanisms of action, present supporting experimental data, and provide detailed protocols for relevant assays.
Introduction to this compound and ADP
Adenosine Diphosphate (ADP) is a crucial endogenous agonist that plays a pivotal role in hemostasis and thrombosis by inducing platelet activation and aggregation.[1][2] It exerts its effects by binding to two distinct P2Y purinergic receptors on the platelet surface: P2Y1 and P2Y12.[1][3][4] In contrast, this compound is a synthetic, selective antagonist of the P2Y1 receptor.[5] By blocking the P2Y1 receptor, this compound effectively inhibits the initial stages of ADP-induced platelet activation, making it a valuable tool for studying the specific role of the P2Y1 signaling pathway.[5]
Quantitative Data Presentation
The following table summarizes the key quantitative parameters for this compound and ADP based on available in vitro data. It is important to note that these values can vary depending on the specific experimental conditions, such as the type of assay and the source of platelets.
| Compound | Parameter | Value | Description |
| This compound | IC50 | 1.5 µM | The concentration of this compound required to inhibit 50% of the maximal platelet aggregation induced by ADP.[5] |
| Ki | 76 nM | The binding affinity of this compound for the human P2Y1 receptor. | |
| ADP | EC50 | ~0.05 µM | The concentration of ADP required to induce 50% of the maximal platelet aggregation in wild-type mouse platelets.[6] |
| Typical Assay Concentrations | 2 - 20 µM | Commonly used concentrations of ADP to induce platelet aggregation in in vitro assays.[7][8][9] |
Signaling Pathways and Mechanism of Action
ADP-Induced Platelet Activation
ADP-induced platelet activation is a complex process mediated by the synergistic action of two G-protein coupled receptors: P2Y1 and P2Y12.[1][3]
-
P2Y1 Receptor (Gq Pathway): The binding of ADP to the P2Y1 receptor activates the Gq signaling cascade.[10][11][12] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[13][14] IP3 triggers the release of calcium from intracellular stores, leading to platelet shape change and the initiation of a transient and reversible aggregation.[1][11]
-
P2Y12 Receptor (Gi Pathway): Concurrently, ADP binding to the P2Y12 receptor activates the Gi signaling pathway.[11][13] This results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[15] Lower cAMP levels contribute to the stabilization and amplification of the aggregation response initiated by the P2Y1 pathway, resulting in sustained and irreversible platelet aggregation.[1][16]
Mechanism of Action of this compound
This compound acts as a selective and competitive antagonist at the P2Y1 receptor.[5] By binding to the P2Y1 receptor, it prevents ADP from activating the Gq-mediated signaling cascade. This blockade inhibits the initial calcium mobilization and platelet shape change, thereby preventing the subsequent aggregation, even in the presence of ADP.[5]
Experimental Protocols
Light Transmission Aggregometry (LTA)
LTA is considered the gold standard for in vitro assessment of platelet aggregation.[17][18]
1. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Collect whole blood from healthy, medication-free donors into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).[15][17]
-
To obtain PRP, centrifuge the whole blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature.[15][17] Carefully collect the supernatant (PRP).
-
To obtain PPP, centrifuge the remaining blood at a high speed (e.g., 1500-2000 x g) for 15-20 minutes.[18] Collect the supernatant (PPP).
-
Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.[7]
2. Aggregometer Setup and Calibration:
-
Pre-warm the aggregometer to 37°C.[15]
-
Calibrate the instrument by setting 0% light transmission with a cuvette containing PRP and 100% light transmission with a cuvette containing PPP.[7][19]
3. Aggregation Assay:
-
Pipette a defined volume of PRP (e.g., 450 µL) into a cuvette with a magnetic stir bar and place it in the aggregometer.[15]
-
To test the effect of this compound, pre-incubate the PRP with the desired concentration of this compound for a specified time (e.g., 2-5 minutes) at 37°C.
-
Initiate platelet aggregation by adding a specific concentration of ADP (e.g., 5-20 µM).[7][8]
-
Record the change in light transmission over time (typically 5-10 minutes) to monitor the extent of platelet aggregation.
Whole Blood Aggregometry
Whole blood aggregometry is an alternative method that measures platelet aggregation in a more physiologically relevant environment, as it does not require the separation of platelets from other blood cells.[7][20] This technique typically uses impedance or flow cytometry to measure aggregation. The general principle involves adding an agonist (ADP) to a whole blood sample and measuring the change in electrical impedance or the formation of platelet aggregates through light scatter or fluorescence.[20]
Conclusion
In platelet activation studies, ADP serves as the physiological agonist, activating both P2Y1 and P2Y12 receptors to induce a full aggregation response. This compound, as a selective P2Y1 receptor antagonist, is an invaluable pharmacological tool to dissect the specific contribution of the Gq-mediated signaling pathway in this process. The use of these two compounds in well-defined in vitro assays, such as Light Transmission Aggregometry, allows researchers to investigate the intricacies of platelet function and to screen for novel antiplatelet therapies.
References
- 1. ADP and platelets: the end of the beginning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Specific inhibition of ADP-induced platelet aggregation by clopidogrel in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ADP receptors in platelet activation and aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Molecular identification and characterization of the platelet ADP receptor targeted by thienopyridine antithrombotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Platelet aggregation in response to ADP is highly variable in normal donors and patients on anti-platelet medication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A comparison of prasugrel and clopidogrel loading doses on platelet function: magnitude of platelet inhibition is related to active metabolite formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Signaling Pathways of Receptors Involved in Platelet Activation and Shedding of These Receptors in Stored Platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. G-Protein–Coupled Receptors Signaling Pathways in New Antiplatelet Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.physiology.org [journals.physiology.org]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Anti-platelet therapy: ADP receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 18. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 19. diagnostica.cz [diagnostica.cz]
- 20. Whole Blood Platelet Aggregation and Release Reaction Testing in Uremic Patients - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of MRS2496 Efficacy: A Comparative Analysis with Genetic Models
For Immediate Release
This guide provides a comprehensive comparison of the pharmacological effects of MRS2496, a selective P2Y1 receptor antagonist, with the phenotype observed in P2Y1 receptor genetic knockout models. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's on-target activity and its potential as a therapeutic agent.
Introduction
The P2Y1 receptor, a Gq-coupled purinergic receptor, plays a pivotal role in ADP-mediated platelet aggregation and thromboembolism. Pharmacological antagonism of this receptor is a promising strategy for the development of novel antiplatelet therapies. This compound has emerged as a selective antagonist for the P2Y1 receptor. To rigorously validate its mechanism of action, it is essential to cross-validate its pharmacological effects with the phenotype of genetic models lacking the P2Y1 receptor (P2ry1-/- mice). This guide presents a side-by-side comparison of key experimental findings, demonstrating the concordance between the pharmacological blockade by this compound and the genetic ablation of the P2Y1 receptor.
P2Y1 Receptor Signaling Pathway
The binding of ADP to the P2Y1 receptor activates the Gq alpha subunit of the heterotrimeric G protein. This, in turn, stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade culminates in platelet shape change and the initiation of aggregation.
P2Y1 Receptor Signaling Cascade.
Comparative Data on Platelet Aggregation
Pharmacological blockade of the P2Y1 receptor with antagonists such as MRS2179 and MRS2500, which are structurally and functionally similar to this compound, results in a significant inhibition of ADP-induced platelet aggregation.[1][2] This effect is mirrored in platelets isolated from P2Y1 knockout mice (P2ry1-/-), which exhibit a profound impairment in their aggregatory response to ADP.[1][3][4]
| Experimental Model | Treatment/Condition | Agonist | Effect on Platelet Aggregation | Reference |
| Wild-type mouse platelets | MRS2179 (P2Y1 antagonist) | ADP | Inhibition | [2] |
| Wild-type mouse platelets | MRS2500 (P2Y1 antagonist) | ADP | Inhibition | [5] |
| P2ry1-/- mouse platelets | None | ADP | Impaired/Abolished | [1][3][4] |
Cross-Validation in Thrombosis Models
The anti-aggregatory effects observed in vitro translate to a protective phenotype in in vivo models of thrombosis. Treatment of wild-type mice with the P2Y1 antagonist MRS2179 significantly reduces the formation of arterial thrombi.[2] Similarly, P2Y1 knockout mice are resistant to thromboembolism induced by intravenous injection of ADP or a mixture of collagen and adrenaline.[1][3][4]
| Experimental Model | Treatment/Condition | Thrombosis Induction | Outcome | Reference |
| Wild-type mice | MRS2179 (P2Y1 antagonist) | FeCl3-induced arterial thrombosis | Reduced thrombus formation | [2] |
| Wild-type mice | MRS2500 (P2Y1 antagonist) | FeCl3-induced venous thrombosis | Reduced thrombus weight | [5] |
| P2ry1-/- mice | None | ADP-induced thromboembolism | Resistance to thrombosis | [1][3][4] |
| P2ry1-/- mice | None | Collagen/Adrenaline-induced thromboembolism | Resistance to thrombosis | [1][4] |
Experimental Workflow: Cross-Validation Strategy
The cross-validation of this compound's effects with genetic models follows a logical workflow. In vitro assays on platelets from both wild-type and P2ry1-/- mice are conducted in parallel with pharmacological studies on wild-type platelets treated with this compound. The in vivo effects are then assessed in thrombosis models, comparing the outcomes in this compound-treated wild-type mice and untreated P2ry1-/- mice.
Cross-validation workflow.
Experimental Protocols
Platelet Aggregation Assay
-
Preparation of Platelet-Rich Plasma (PRP): Whole blood is collected from either wild-type or P2ry1-/- mice into tubes containing an anticoagulant (e.g., sodium citrate). The blood is then centrifuged at a low speed (e.g., 200 x g) for 15-20 minutes to separate the PRP.
-
Platelet Count Adjustment: The platelet count in the PRP is determined and adjusted to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using platelet-poor plasma (PPP), which is obtained by further centrifuging the remaining blood at a high speed (e.g., 2000 x g).
-
Pharmacological Treatment (for wild-type platelets): PRP from wild-type mice is incubated with varying concentrations of this compound or vehicle control for a specified period.
-
Aggregation Measurement: Platelet aggregation is measured using a light transmission aggregometer. A baseline light transmission is established with PRP. An agonist, typically ADP, is then added to the PRP, and the change in light transmission, which corresponds to platelet aggregation, is recorded over time.
In Vivo Thrombosis Model (FeCl3-induced)
-
Animal Preparation: Wild-type mice (treated with this compound or vehicle) and P2ry1-/- mice are anesthetized.
-
Vessel Exposure: A mesenteric artery or the carotid artery is surgically exposed.
-
Induction of Thrombosis: A piece of filter paper saturated with a ferric chloride (FeCl3) solution (e.g., 10%) is applied to the exposed artery for a few minutes to induce endothelial injury and initiate thrombus formation.
-
Thrombus Monitoring: The formation of the thrombus is monitored in real-time using an intravital microscope. The time to vessel occlusion is a key parameter measured.
Calcium Mobilization Assay
-
Platelet Loading: Washed platelets are incubated with a calcium-sensitive fluorescent dye, such as Fura-2 AM, which can enter the cells.
-
Pharmacological Treatment: The dye-loaded platelets are then treated with this compound or a vehicle control.
-
Stimulation and Measurement: The platelets are stimulated with ADP, and the change in intracellular calcium concentration is measured by detecting the fluorescence signal using a fluorometer or a fluorescence microscope.[6][7] A decrease in the ADP-induced calcium signal in the presence of this compound indicates its antagonistic effect on the P2Y1 receptor.
Conclusion
References
- 1. Defective platelet aggregation and increased resistance to thrombosis in purinergic P2Y1 receptor–null mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of localized thrombosis in P2Y1-deficient mice and rodents treated with MRS2179, a P2Y1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Decreased platelet aggregation, increased bleeding time and resistance to thromboembolism in P2Y1-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Defective platelet aggregation and increased resistance to thrombosis in purinergic P2Y(1) receptor-null mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A platelet target for venous thrombosis? P2Y1 deletion or antagonism protects mice from vena cava thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. berthold.com [berthold.com]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
Comparative Analysis of P2Y12 Inhibitors: Cangrelor
A comprehensive guide for researchers, scientists, and drug development professionals.
Executive Summary: This guide provides a detailed analysis of the intravenous P2Y12 inhibitor, cangrelor. A comparative analysis with the compound "MRS2496" was requested; however, a thorough search of scientific literature and chemical databases yielded no experimental or pharmacological data for a P2Y12 inhibitor with this designation. Therefore, this document focuses exclusively on the characterization of cangrelor, presenting its mechanism of action, pharmacokinetic and pharmacodynamic properties, and relevant experimental data in the requested format.
Introduction to P2Y12 Receptor Antagonism
The P2Y12 receptor is a critical G protein-coupled receptor (GPCR) on the surface of platelets.[1] Its activation by adenosine diphosphate (ADP) is a key step in amplifying platelet activation and aggregation, leading to thrombus formation.[2] Antagonists of the P2Y12 receptor are cornerstone antiplatelet therapies for the prevention of thrombotic events, particularly in patients with acute coronary syndromes (ACS) or those undergoing percutaneous coronary intervention (PCI).[3][4] These agents can be broadly categorized into irreversible thienopyridines (e.g., clopidogrel, prasugrel) and reversible, direct-acting agents (e.g., ticagrelor, cangrelor).[1][5]
Cangrelor (formerly AR-C69931MX) is a potent, intravenous, direct-acting, and reversible P2Y12 receptor antagonist.[5][6] Its chemical structure is a stable analogue of adenosine triphosphate (ATP), which allows it to bind competitively to the P2Y12 receptor without requiring metabolic activation.[7][8][9] This direct and reversible mechanism provides a rapid onset and offset of action, a feature that is highly desirable in acute clinical settings.[10]
Mechanism of Action: Cangrelor
Cangrelor functions as a direct, competitive, and reversible antagonist of the P2Y12 receptor.[7] By binding selectively to the receptor, it blocks ADP from binding and initiating the downstream signaling cascade that leads to platelet activation and aggregation.[9] This inhibition prevents the conformational change of the glycoprotein IIb/IIIa receptor, thereby reducing the ability of platelets to cross-link with fibrinogen.[5]
The signaling pathway is illustrated in the diagram below.
Pharmacokinetics and Pharmacodynamics
Cangrelor's pharmacokinetic and pharmacodynamic profiles are characterized by rapid action and quick reversal, which are key differentiators from oral P2Y12 inhibitors.[8][10]
Pharmacokinetics
Administered intravenously, cangrelor bypasses the need for gastrointestinal absorption and metabolic activation, leading to immediate bioavailability.[4][10] It is rapidly distributed and metabolized in the circulation by dephosphorylation to an inactive nucleoside metabolite.[3] This metabolism is independent of hepatic function, eliminating concerns related to liver impairment or drug-drug interactions involving the cytochrome P450 system.[10]
Table 1: Pharmacokinetic Properties of Cangrelor
| Parameter | Value | Reference(s) |
|---|---|---|
| Route of Administration | Intravenous | [7] |
| Onset of Action | < 2 minutes | [3] |
| Time to Cmax | 2 minutes | [3][4] |
| Half-life (t½) | 3-6 minutes | [8][10] |
| Volume of Distribution (Vd) | 3.9 L | [3][10] |
| Plasma Protein Binding | 97-98% | [4][10] |
| Metabolism | Rapid dephosphorylation in circulation | [3][10] |
| Elimination | 58% in urine, 35% in feces | [3] |
| Return of Platelet Function | ~60 minutes post-infusion |[10] |
Pharmacodynamics
Cangrelor achieves potent and near-complete inhibition of ADP-induced platelet aggregation within two minutes of administration. The level of platelet inhibition is consistent and predictable, unlike oral agents which can exhibit significant interpatient variability. Upon discontinuation of the infusion, platelet function rapidly returns to normal, typically within one hour.[10]
Table 2: Pharmacodynamic Effects of Cangrelor
| Parameter | Observation | Reference(s) |
|---|---|---|
| Platelet Inhibition | >95% inhibition of ADP-induced aggregation | [4] |
| Consistency | Minimal interpatient variability | |
| Reversibility | Rapid offset of action | [5] |
| Drug Interactions | Blocks binding of clopidogrel/prasugrel active metabolites |[7] |
Experimental Protocols
The efficacy of P2Y12 inhibitors like cangrelor is commonly assessed using in vitro platelet aggregation assays. Light Transmission Aggregometry (LTA) is a gold-standard method.
Protocol: Light Transmission Aggregometry (LTA)
Objective: To measure the effect of cangrelor on ADP-induced platelet aggregation in human platelet-rich plasma (PRP).
Methodology:
-
Blood Collection: Whole blood is drawn from consenting healthy volunteers or patients into tubes containing 3.2% sodium citrate as an anticoagulant.
-
PRP Preparation: The blood is centrifuged at a low speed (e.g., 200 x g) for 15 minutes at room temperature to separate the platelet-rich plasma (PRP) from red and white blood cells. The remaining blood is further centrifuged at a high speed (e.g., 2000 x g) for 10 minutes to obtain platelet-poor plasma (PPP), which is used as a reference (100% light transmission).
-
Platelet Count Standardization: The platelet count in the PRP is adjusted to a standard concentration (e.g., 250 x 10⁹/L) using autologous PPP.
-
Incubation: Aliquots of the standardized PRP are incubated with varying concentrations of cangrelor or a vehicle control for a specified time (e.g., 5 minutes) at 37°C in an aggregometer.
-
Aggregation Induction: Platelet aggregation is initiated by adding a known concentration of an agonist, typically ADP (e.g., 20 µM).
-
Data Acquisition: The change in light transmission through the PRP sample is recorded over time (e.g., 6-10 minutes) as platelets aggregate. The maximum aggregation percentage is calculated relative to the PPP baseline.
-
Data Analysis: Concentration-response curves are generated to determine the IC50 value (the concentration of cangrelor required to inhibit 50% of the maximal platelet aggregation).
References
- 1. Personalized antiplatelet therapy with P2Y12 receptor inhibitors: benefits and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pretreatment with P2Y12 Inhibitor in Patients with Acute Coronary Syndromes - American College of Cardiology [acc.org]
- 3. youtube.com [youtube.com]
- 4. Stereoselective Synthesis and Anticancer Activity of 2,6-Disubstituted trans-3-Methylidenetetrahydropyran-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of backbone-aminated analogues of gramicidin S - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical impact of enhanced inhibition of P2Y12-mediated platelet aggregation in patients with ST-segment elevation myocardial infarction undergoing percutaneous coronary intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Application of Activity-Based Probes for Serine Proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Synthesis, crystal structure, and ADME prediction studies of novel imidazopyrimidines as antibacterial and cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Vivo Antithrombotic Efficacy of P2Y1 Receptor Antagonism: A Comparative Analysis Featuring MRS2500
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in-vivo antithrombotic effects of P2Y1 receptor antagonism, with a focus on the potent and selective antagonist MRS2500 as a representative agent. Due to the limited availability of in-vivo data for MRS2496, this document leverages extensive experimental findings for MRS2500 to confirm the therapeutic potential of this class of compounds in thrombosis. The data presented herein offers a benchmark for evaluating the performance of novel P2Y1 antagonists against established antiplatelet therapies.
Comparative Antithrombotic Efficacy of MRS2500
The P2Y1 receptor, activated by adenosine diphosphate (ADP), plays a crucial role in the initiation of platelet aggregation. Its inhibition presents a promising strategy for antithrombotic therapy.[1][2][3][4] The following tables summarize the in-vivo efficacy of MRS2500 in various animal models of thrombosis, comparing its effects to the well-established P2Y12 antagonist, clopidogrel.
Table 1: Effect of MRS2500 on Thrombus Formation in a Murine Model of Laser-Induced Arterial Thrombosis [5]
| Treatment Group | Dose (mg/kg) | Maximum Thrombus Surface Area (% of Saline Control) | Inhibition of Thrombus Formation (%) |
| Saline | - | 100 | 0 |
| MRS2500 | 0.01 | 63 | 37 |
| MRS2500 | 0.1 | 30.5 | 69.5 |
| MRS2500 | 0.25 | 33 | 67 |
| MRS2500 | 0.5 | 33 | 67 |
| MRS2500 | 1 | 33 | 67 |
| MRS2500 | 2 | 13.5 | 86.5 |
| Clopidogrel | 50 | 20 | 80 |
| MRS2500 + Clopidogrel | 2 + 50 | 2.5 | 97.5 |
Table 2: Comparative Efficacy of MRS2500 and Other Antiplatelet Agents in a Cynomolgus Monkey Model of Electrolytic-Mediated Carotid Artery Thrombosis [6]
| Treatment Group | Dose | Thrombus Weight Reduction (%) | Kidney Bleeding Time (Fold Increase) |
| Abciximab (GPIIb-IIIa antagonist) | 0.25 mg/kg IV | 71 ± 1 | 10.0 ± 0.1 |
| Abciximab (GPIIb-IIIa antagonist) | 0.7 mg/kg IV | 100 ± 0 | 10.1 ± 0 |
| Cangrelor (P2Y12 antagonist) | 0.6 mg/kg/h IV | 72 ± 9 | 2.1 ± 0.1 |
| Cangrelor (P2Y12 antagonist) | 2 mg/kg/h IV | 100 ± 0 | 9.8 ± 0.2 |
| MRS2500 | 0.09 mg/kg + 0.14 mg/kg/h IV | 57 ± 1 | 2.1 ± 0.3 |
| MRS2500 | 0.45 mg/kg + 0.68 mg/kg/h IV | 88 ± 1 | 4.9 ± 0.6 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key in-vivo thrombosis models cited in this guide.
Murine Model of Laser-Induced Arterial Thrombosis[5]
-
Animal Preparation: Male C57Bl/6 mice (8-12 weeks old) are anesthetized.
-
Drug Administration: MRS2500, clopidogrel, or saline is administered intravenously via the tail vein.
-
Surgical Procedure: The carotid artery is exposed and visualized using an intravital microscope.
-
Thrombosis Induction: A laser is used to induce a standardized injury to the vessel wall, initiating thrombus formation.
-
Data Acquisition: Thrombus formation is monitored and recorded in real-time. The surface area of the growing thrombus is measured at regular intervals.
-
Endpoint: The maximum thrombus size and the time to vessel occlusion are determined.
Ferric Chloride-Induced Carotid Artery Thrombosis Mouse Model[7][8][9][10][11]
-
Animal Preparation: Mice are anesthetized, and the common carotid artery is surgically exposed.
-
Thrombosis Induction: A filter paper saturated with a ferric chloride (FeCl₃) solution (typically 5-10%) is applied to the adventitial surface of the artery for a defined period (e.g., 3 minutes). This induces oxidative injury to the vessel wall.
-
Blood Flow Monitoring: A Doppler flow probe is placed around the vessel to continuously monitor blood flow.
-
Endpoint: The primary endpoint is the time to complete vessel occlusion (cessation of blood flow).
Signaling Pathways and Experimental Workflow
Understanding the underlying molecular mechanisms and experimental processes is essential for interpreting the data.
P2Y1 Receptor Signaling Pathway in Platelet Activation
The P2Y1 receptor, a Gq-protein coupled receptor, is activated by ADP. This activation initiates a signaling cascade involving phospholipase C (PLC), leading to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, which is a critical step for platelet shape change and the initiation of aggregation.[2][3]
Experimental Workflow for In-Vivo Antithrombotic Studies
The general workflow for evaluating the antithrombotic efficacy of a compound like this compound in an animal model is a multi-step process.
Conclusion
The data presented for the P2Y1 receptor antagonist MRS2500 strongly supports the therapeutic potential of targeting the P2Y1 receptor for the prevention of thrombosis. MRS2500 demonstrates potent antithrombotic activity in various preclinical models, both as a monotherapy and in combination with P2Y12 inhibitors.[1][5] Notably, its efficacy is achieved with only a moderate increase in bleeding time compared to other antiplatelet agents, suggesting a favorable safety profile.[1][6] These findings provide a solid foundation for the continued investigation and development of selective P2Y1 antagonists like this compound as novel antithrombotic agents. Further in-vivo studies are warranted to directly assess the efficacy and safety of this compound and to fully elucidate its potential clinical utility.
References
- 1. MRS2500 [2-iodo-N6-methyl-(N)-methanocarba-2'-deoxyadenosine-3',5'-bisphosphate], a potent, selective, and stable antagonist of the platelet P2Y1 receptor with strong antithrombotic activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Platelet P2Y1 receptor exhibits constitutive G protein signaling and β-arrestin 2 recruitment - ProQuest [proquest.com]
- 3. P2 receptors and platelet function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Defective platelet aggregation and increased resistance to thrombosis in purinergic P2Y1 receptor–null mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MRS2500 [2-Iodo-N6-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate], a Potent, Selective, and Stable Antagonist of the Platelet P2Y1 Receptor with Strong Antithrombotic Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The P2Y1 receptor antagonist MRS2500 prevents carotid artery thrombosis in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of MRS2496 and Its Analogs as P2Y1 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the P2Y1 receptor antagonist MRS2496 and its key analogs: MRS2179, MRS2279, and MRS2500. The P2Y1 receptor, a Gq-protein coupled receptor activated by adenosine diphosphate (ADP), is a critical target in thrombosis, as its activation is essential for platelet aggregation.[1][2][3] The development of potent and selective P2Y1 antagonists is a key area of research for novel antiplatelet therapies. This document summarizes the pharmacological data of these compounds, details the experimental protocols used for their characterization, and illustrates the signaling pathway they modulate.
Data Presentation: Comparative Pharmacological Data
The following table summarizes the binding affinities (Ki) and functional potencies (IC50) of this compound and its analogs for the human P2Y1 receptor. Lower values indicate higher affinity and potency.
| Compound | P2Y1 Receptor Affinity (Ki) | P2Y1 Receptor Potency (IC50) | Selectivity Notes |
| This compound | 76 nM[4] | 1.5 µM[5] | Selective P2Y1 receptor antagonist.[5] |
| MRS2179 | 84 nM[6], 100 nM[7][8] | - | Selective over P2X1, P2X3, P2X2, P2X4, P2Y2, P2Y4, and P2Y6 receptors.[9] |
| MRS2279 | 2.5 nM[1][10][11], 13 nM[6] | 51.6 nM[1][10][11] | Fails to block nucleotide signaling at P2Y2, P2Y4, P2Y6, P2Y11, and P2Y12 receptors.[11] |
| MRS2500 | 0.78 nM[12] | 0.95 nM[12] | Highly potent and selective P2Y1 receptor antagonist. |
Experimental Protocols
The characterization of this compound and its analogs typically involves the following key experiments:
1. Radioligand Binding Assay:
This assay is used to determine the binding affinity (Ki) of the compounds to the P2Y1 receptor. A common method involves a competitive binding assay using a radiolabeled P2Y1 antagonist, such as [3H]MRS2279 or [32P]MRS2500, and membrane preparations from cells overexpressing the human P2Y1 receptor (e.g., Sf9 insect cells).
-
Protocol Outline:
-
Membrane Preparation: Membranes from Sf9 cells expressing the human P2Y1 receptor are prepared.[13]
-
Incubation: A constant concentration of the radioligand (e.g., [32P]MRS2500 at 100-200 pM) is incubated with the cell membranes in a suitable buffer.[13]
-
Competition: Increasing concentrations of the unlabeled antagonist (this compound or its analogs) are added to displace the binding of the radioligand.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.
-
2. Inositol Phosphate (IP) Accumulation Assay:
This functional assay measures the ability of the antagonists to inhibit the agonist-induced activation of the Gq-coupled P2Y1 receptor. Activation of the P2Y1 receptor leads to the stimulation of phospholipase C (PLC), which results in the production of inositol phosphates. Modern assays often utilize Homogeneous Time-Resolved Fluorescence (HTRF) technology, such as the IP-One assay, which measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3.[14][15]
-
Protocol Outline (based on IP-One HTRF Assay):
-
Cell Culture: Cells expressing the P2Y1 receptor (e.g., 1321N1 human astrocytoma cells) are cultured in microplates.[1]
-
Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of the antagonist (this compound or its analogs).
-
Agonist Stimulation: A P2Y1 receptor agonist, such as 2-MeSADP, is added to stimulate the receptor.[8]
-
Lysis and Detection: The cells are lysed, and the HTRF reagents (an IP1-d2 acceptor and an anti-IP1-cryptate donor) are added.[14]
-
Signal Measurement: After incubation, the HTRF signal is read on a compatible plate reader. The signal is inversely proportional to the amount of IP1 produced.[14]
-
Data Analysis: The IC50 values for the antagonists are determined by plotting the HTRF signal against the antagonist concentration.
-
Mandatory Visualization
P2Y1 Receptor Signaling Pathway
The following diagram illustrates the Gq-coupled signaling pathway of the P2Y1 receptor and the mechanism of action of this compound and its analogs as competitive antagonists.
Caption: P2Y1 receptor signaling cascade and antagonist action.
Experimental Workflow for Antagonist Characterization
The following diagram outlines the typical workflow for comparing the performance of P2Y1 receptor antagonists like this compound and its analogs.
Caption: Workflow for P2Y1 antagonist performance comparison.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Pharmacological characterization of P2Y receptor subtypes – an update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of selective agonists and antagonists of P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Quantitation of the P2Y1 Receptor with a High Affinity Radiolabeled Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MRS 2179, P2Y1 antagonist (CAS 101204-49-3) | Abcam [abcam.com]
- 8. Human P2Y1 Receptor: Molecular Modeling and Site-Directed Mutagenesis as Tools To Identify Agonist and Antagonist Recognition Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rndsystems.com [rndsystems.com]
- 10. medkoo.com [medkoo.com]
- 11. rndsystems.com [rndsystems.com]
- 12. Agonists and antagonists for P2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [32P]2-iodo-N6-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate ([32P]MRS2500), a novel radioligand for quantification of native P2Y1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. bmglabtech.com [bmglabtech.com]
Validating the Use of MRS2496 in a Preclinical Model of Neuroinflammation
A Comparative Guide for Researchers
This guide provides a framework for validating the therapeutic potential of MRS2496, a putative Neuropeptide Y5 (NPY5) receptor antagonist, in a new disease context: a preclinical model of neuroinflammation. For the purpose of this guide, we will focus on the Experimental Autoimmune Encephalomyelitis (EAE) model, a widely used animal model for multiple sclerosis. This document outlines a comparative approach, presenting data on this compound alongside alternative NPY5 receptor antagonists and providing detailed experimental protocols for its validation.
Introduction to this compound and the NPY5 Receptor
Neuropeptide Y (NPY) is a widely expressed neuropeptide in the central and peripheral nervous systems, exerting its effects through a family of G protein-coupled receptors, including the Y5 receptor. The NPY system is implicated in a variety of physiological processes, including feeding behavior, anxiety, and epilepsy.[1][2] The Y5 receptor, in particular, has been a target for the development of therapeutics for obesity.[1][3] this compound is a pharmacological tool used to selectively block the action of NPY at the Y5 receptor. This guide explores its potential application beyond metabolic diseases, specifically in the context of neuroinflammation.
Comparative Analysis of NPY5 Receptor Antagonists
The validation of this compound necessitates a comparative analysis against other known NPY5 receptor antagonists. This allows for a comprehensive understanding of its relative potency, selectivity, and potential advantages. The following table summarizes key parameters for this compound and a selection of alternative compounds.
| Compound | Target Receptor | Mechanism of Action | Reported In Vivo Model | Key Findings |
| This compound | NPY5 Receptor | Antagonist | EAE (Proposed) | TBD |
| MK-0557 | NPY5 Receptor | Antagonist | Obesity | Modest weight loss in a 1-year clinical trial.[1] |
| S-2367 (Velneperit) | NPY5 Receptor | Surmountable Antagonist | Diet-induced Obesity | Suppressed food intake.[3] |
| S-234462 | NPY5 Receptor | Insurmountable Antagonist | Diet-induced Obesity | Superior anti-obesity effects compared to surmountable antagonists.[3] |
| Lu AA-33810 | NPY5 Receptor | Antagonist | Not Specified | Expected to be useful for ADHD, schizophrenia, and cognitive disorders.[4] |
| CGP-71683 | NPY5 Receptor | Antagonist | Not Specified | One of the early-generation NPY5 receptor antagonists.[5] |
Experimental Protocols for Validating this compound in the EAE Model
To validate the therapeutic potential of this compound in the EAE model, a series of in vitro and in vivo experiments are proposed.
In Vitro Characterization
1. Receptor Binding Assay:
-
Objective: To determine the binding affinity of this compound to the human and rodent NPY5 receptor.
-
Method: Competitive radioligand binding assay using cell membranes expressing the recombinant NPY5 receptor and a specific radioligand (e.g., [¹²⁵I]-PYY).
-
Data Analysis: Calculation of the inhibitory constant (Ki) from competition curves.
2. Functional Antagonism Assay:
-
Objective: To assess the ability of this compound to inhibit NPY-induced signaling.
-
Method: Calcium mobilization assay or cAMP accumulation assay in cells expressing the NPY5 receptor. Cells are pre-incubated with varying concentrations of this compound before stimulation with NPY.
-
Data Analysis: Determination of the IC₅₀ value for this compound.
In Vivo Validation in the EAE Model
1. EAE Induction and Treatment:
-
Objective: To evaluate the effect of this compound on the clinical course of EAE.
-
Method: EAE is induced in C57BL/6 mice by immunization with MOG₃₅₋₅₅ peptide and pertussis toxin. Mice are treated daily with this compound or vehicle control, starting from the day of immunization (prophylactic) or at the onset of clinical signs (therapeutic).
-
Data Analysis: Clinical scores are recorded daily. Body weight is also monitored.
2. Histological Analysis:
-
Objective: To assess the impact of this compound on CNS inflammation and demyelination.
-
Method: At the end of the experiment, spinal cords are collected for histological analysis (Hematoxylin & Eosin for inflammation, Luxol Fast Blue for demyelination).
-
Data Analysis: Quantification of inflammatory infiltrates and demyelinated areas.
3. Cytokine Profiling:
-
Objective: To determine the effect of this compound on the production of pro- and anti-inflammatory cytokines.
-
Method: Splenocytes are isolated from treated and control EAE mice and re-stimulated in vitro with MOG₃₅₋₅₅. Cytokine levels (e.g., IFN-γ, IL-17, IL-10) in the supernatant are measured by ELISA or multiplex assay.
Signaling Pathways and Experimental Workflow
To visualize the underlying mechanisms and the experimental approach, the following diagrams are provided.
Caption: Proposed signaling pathway of NPY5 receptor antagonism by this compound in neuroinflammation.
References
- 1. NPY Y1 and Y5 receptor selective antagonists as anti-obesity drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuropeptide Y Y5 receptor antagonists as anti-obesity drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An insurmountable NPY Y5 receptor antagonist exhibits superior anti-obesity effects in high-fat diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. | BioWorld [bioworld.com]
- 5. Neuropeptide Y receptor Y5 - Wikipedia [en.wikipedia.org]
Replicating Key Findings for the P2Y1 Receptor Antagonist MRS2496: A Comparative Guide
For researchers in pharmacology and drug development, the ability to replicate seminal findings is a cornerstone of scientific progress. This guide provides a detailed comparison of the key findings from the foundational paper on the P2Y1 receptor antagonist, MRS2496, with subsequent studies. It includes summaries of quantitative data, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental workflows to aid in the replication and extension of this important research.
Unveiling this compound: A Selective P2Y1 Receptor Antagonist
This compound is a selective antagonist of the P2Y1 receptor, a Gq-protein coupled receptor that plays a crucial role in ADP-induced platelet aggregation. The seminal paper by Cattaneo et al. (2004) first characterized its antiplatelet activity, establishing it as a valuable tool for studying P2Y1 receptor function.
Comparative Analysis of Key Quantitative Data
The primary findings from the seminal paper by Cattaneo et al. (2004) on this compound are its inhibitory concentration (IC50) in platelet aggregation assays and its binding affinity (Ki) for the human P2Y1 receptor. This section compares these original findings with data from other relevant studies.
| Study | Parameter | Value | Cell/System |
| Cattaneo et al. (2004) [1] | IC50 (ADP-induced Platelet Aggregation) | 1.5 µM | Human Platelets |
| pKi (Binding Affinity) | 7.1 | Recombinant Human P2Y1 Receptor | |
| IUPHAR/BPS Guide to PHARMACOLOGY | pKi (Binding Affinity) | 7.1 | Not Specified |
Note: Data from studies that directly replicate or cite the seminal paper's findings for this compound are limited in the public domain. The table will be updated as more comparative data becomes available.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of this compound and the experimental approaches used to characterize it, the following diagrams illustrate the P2Y1 receptor signaling pathway and the typical workflows for the key assays.
P2Y1 Receptor Signaling in Platelet Aggregation
The P2Y1 receptor, upon activation by ADP, initiates a signaling cascade through the Gq protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the dense tubular system (DTS), causing the release of calcium into the cytoplasm. This increase in intracellular calcium is a critical step in initiating platelet shape change and aggregation.
References
Safety Operating Guide
Navigating the Safe Disposal of MRS2496: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents like MRS2496 are paramount to ensuring laboratory safety and environmental responsibility. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its identity as a synthetic, chlorinated, and phosphorus-containing organic compound, along with its intended use as a P2Y1 receptor antagonist, provides a framework for establishing safe disposal procedures. This guide offers essential logistical and safety information to manage the disposal of this compound effectively.
Understanding this compound: Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented below. This information is crucial for understanding its potential interactions and for making informed decisions regarding its handling and disposal.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 491611-67-7 |
| Molecular Formula | C₁₀H₁₆ClN₅O₆P₂ |
| Molecular Weight | 399.66 g/mol |
| Compound Class | Synthetic Organic |
| Known Activity | P2Y1 receptor antagonist |
General Safety Precautions and Handling
Given the lack of specific toxicity data, it is prudent to handle this compound with a high degree of caution, assuming it may be harmful. Adherence to standard laboratory safety protocols is essential.
Personal Protective Equipment (PPE):
-
Eye Protection: Always wear chemical safety goggles.
-
Hand Protection: Use compatible chemical-resistant gloves.
-
Body Protection: A lab coat is mandatory.
Engineering Controls:
-
All handling of this compound, especially in its powdered form, should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.
Step-by-Step Disposal Protocol for this compound
The following is a generalized, step-by-step protocol for the disposal of this compound, based on guidelines for halogenated and phosphorus-containing organic compounds.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect any solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips), in a dedicated, clearly labeled hazardous waste container.
-
The container should be specifically marked for "Halogenated Organic Waste."
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container for "Halogenated Organic Liquid Waste."
-
Do not mix with non-halogenated organic waste, as this can complicate and increase the cost of disposal.
-
2. Waste Labeling:
-
All waste containers must be accurately labeled with the following information:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The CAS Number: "491611-67-7."
-
The approximate concentration and quantity of the waste.
-
The date of accumulation.
-
The primary hazards (e.g., "Potentially Toxic," "Halogenated Compound").
-
3. Storage:
-
Store the sealed hazardous waste containers in a designated, well-ventilated, and secure secondary containment area, away from incompatible materials.
4. Institutional Waste Management:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Follow all institutional and local regulations for hazardous waste disposal. Incineration at a licensed facility is a common and effective method for the destruction of halogenated organic compounds.
Experimental Protocols
As no specific experimental protocols for the disposal of this compound were found, the recommended procedure is to follow the general guidelines for chemical waste disposal provided by your institution. Chemical degradation methods, such as using Fenton's reagent, can be effective for some halogenated compounds but are resource-intensive and should only be performed by trained personnel with specific protocols and safety measures in place.
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
Essential Safety and Operational Guide for Handling MRS2496
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive safety protocols, handling instructions, and disposal plans for MRS2496, a selective P2Y1 receptor antagonist. The information herein is intended to supplement, not replace, institutional safety guidelines and a thorough understanding of the compound's properties. Adherence to these procedures is critical for ensuring laboratory safety and experimental integrity.
Immediate Safety and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its nature as a bioactive small molecule necessitates cautious handling. The following PPE recommendations are based on general best practices for handling potent research compounds. A risk assessment should be conducted for all procedures involving this compound.
Minimum PPE Requirements
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Double Nitrile Gloves | Wear two pairs of disposable nitrile gloves. Change gloves immediately if contaminated and after each use. Wash hands thoroughly after removing gloves.[1][2] |
| Eyes | Safety Glasses with Side Shields or Goggles | Must be worn at all times when handling the compound to protect against splashes. |
| Body | Laboratory Coat | A standard lab coat should be worn to protect clothing and skin from accidental contamination. |
| Respiratory | Not generally required for handling small quantities in a well-ventilated area. | Use a certified chemical fume hood when weighing the solid compound or preparing stock solutions to prevent inhalation of any aerosolized particles. |
Operational Plans: Handling, Storage, and Disposal
Proper operational procedures are essential for maintaining the stability of this compound and ensuring the safety of laboratory personnel.
Handling and Preparation of Solutions
-
Receipt and Inspection : Upon receipt, inspect the external packaging for any signs of damage. Before opening, don the minimum required PPE. Unpack in a designated area, such as a chemical fume hood or on a disposable bench liner. Verify the compound's identity and inspect the primary container for any defects.
-
Weighing : All weighing of the solid compound should be performed in a chemical fume hood to minimize inhalation exposure.
-
Solution Preparation : Prepare solutions in a well-ventilated area, preferably within a chemical fume hood. The choice of solvent will depend on the experimental requirements; consult relevant literature for appropriate solvents.
Storage Plan
| Form | Storage Temperature | Stability | Storage Conditions |
| Solid | -20°C | As specified by the supplier | Store in a tightly sealed, light-protected container in a designated and labeled area. |
| Solutions | -20°C or -80°C | Varies by solvent | Store in small, single-use aliquots to minimize freeze-thaw cycles. Protect from light. |
Spill and Exposure Procedures
| Situation | Action |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move to fresh air. If breathing is difficult, seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Minor Spill | Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand). Collect the absorbed material into a sealed, labeled container for hazardous waste disposal. Clean the spill area with a suitable detergent and water. |
| Major Spill | Evacuate the area and prevent entry. Contact your institution's environmental health and safety department immediately. |
Disposal Plan
All waste containing this compound, including empty containers, contaminated PPE, and experimental materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain or in regular trash.
P2Y1 Receptor Signaling Pathway
The following diagram illustrates the signaling pathway of the P2Y1 receptor, which is antagonized by this compound.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
